molecular formula C11H4ClF6N B1605545 4-Chloro-2,6-bis(trifluoromethyl)quinoline CAS No. 91991-79-6

4-Chloro-2,6-bis(trifluoromethyl)quinoline

Cat. No.: B1605545
CAS No.: 91991-79-6
M. Wt: 299.6 g/mol
InChI Key: UWYOEGXROJASCN-UHFFFAOYSA-N
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Description

4-Chloro-2,6-bis(trifluoromethyl)quinoline is a useful research compound. Its molecular formula is C11H4ClF6N and its molecular weight is 299.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-2,6-bis(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4ClF6N/c12-7-4-9(11(16,17)18)19-8-2-1-5(3-6(7)8)10(13,14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYOEGXROJASCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4ClF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60347867
Record name 4-Chloro-2,6-bis(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91991-79-6
Record name 4-Chloro-2,6-bis(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Chloro-2,6-bis(trifluoromethyl)quinoline chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-2,6-bis(trifluoromethyl)quinoline for Advanced Research and Development

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a highly functionalized heterocyclic compound of significant interest in modern chemical research. Designed for professionals in drug discovery, materials science, and synthetic chemistry, this guide moves beyond simple data recitation to offer field-proven insights into the compound's synthesis, reactivity, and application, grounded in established chemical principles.

Strategic Importance in Modern Chemistry

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents, from antimalarials like quinine to modern anticancer drugs.[1][2][3] Its rigid, aromatic framework is ideal for orienting functional groups to interact with biological targets. The strategic incorporation of trifluoromethyl (-CF3) groups, as seen in this compound, imparts a unique combination of properties that are highly sought after in drug development. These electron-withdrawing groups are known to enhance metabolic stability, increase lipophilicity (aiding membrane permeability), and improve binding affinity to target proteins.[4][5] This makes the title compound a versatile and powerful building block for creating novel molecules with enhanced performance characteristics.[6]

Physicochemical and Spectroscopic Profile

Precise characterization is the bedrock of reproducible science. The key properties of this compound are summarized below. Understanding these parameters is critical for designing experimental conditions, from reaction setup to purification and storage.

PropertyValueSource
CAS Number 91991-79-6[6]
Molecular Formula C₁₁H₄ClF₆N[6]
Molecular Weight 299.6 g/mol [6]
Appearance White amorphous powder[6]
Melting Point 66-72 °C[6]
Purity ≥ 98% (HPLC)[6]
Storage Store at 0-8 °C, tightly sealed[6]

While detailed spectroscopic data for this specific isomer is not publicly aggregated, analysis of related structures provides expected characteristics.[7][8][9]

  • ¹H NMR: Aromatic protons would appear in the downfield region (typically 7.5-8.5 ppm), with splitting patterns dictated by their positions on the quinoline core.

  • ¹⁹F NMR: Two distinct singlets are expected for the two non-equivalent trifluoromethyl groups, likely appearing in the range of -60 to -65 ppm.

  • ¹³C NMR: Signals for the trifluoromethyl carbons would appear as quartets due to C-F coupling. The carbon atom attached to the chlorine (C4) would be significantly deshielded.

  • Mass Spec: The molecular ion peak would show a characteristic M/M+2 isotopic pattern of approximately 3:1, confirming the presence of a single chlorine atom.

Synthesis Protocol: A Mechanistic Approach

The synthesis of substituted quinolines can be achieved through various established methodologies, such as the Friedländer annulation or multi-step cyclization pathways.[10] The following represents a generalized, logical protocol for the preparation of this compound, emphasizing the rationale behind each step.

Conceptual Synthesis Workflow

cluster_0 Step 1: Condensation & Cyclization cluster_1 Step 2: Chlorination A 4-Amino-3-(trifluoromethyl)benzotrifluoride C 2,6-bis(trifluoromethyl)quinolin-4-ol A->C Acid-catalyzed (e.g., PPA) B Ethyl Trifluoroacetoacetate B->C D 2,6-bis(trifluoromethyl)quinolin-4-ol F This compound D->F Nucleophilic Substitution E Phosphorus Oxychloride (POCl₃) E->F

Caption: Generalized synthetic pathway for the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2,6-bis(trifluoromethyl)quinolin-4-ol (Intermediate)

  • Rationale: This step employs a cyclocondensation reaction to construct the core quinoline ring system. Polyphosphoric acid (PPA) is a common choice as it serves as both a solvent and a potent dehydrating acid catalyst, driving the reaction towards the cyclized product.

  • Procedure:

    • To a reaction vessel equipped with a mechanical stirrer and a condenser, add 4-Amino-3-(trifluoromethyl)benzotrifluoride (1.0 eq).

    • Add polyphosphoric acid (PPA) (approx. 10x weight of aniline) and heat the mixture to ~80°C with stirring to ensure homogenization.

    • Slowly add ethyl trifluoroacetoacetate (1.1 eq) to the mixture.

    • Increase the temperature to 140-150°C and maintain for 3-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to ~70°C and carefully pour it onto crushed ice with vigorous stirring.

    • The precipitated solid is the crude quinolinol intermediate. Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

Step 2: Chlorination to this compound (Final Product)

  • Rationale: The hydroxyl group at the C4 position is a poor leaving group. Treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) converts it into a chlorophosphite ester intermediate, which is an excellent leaving group, facilitating nucleophilic substitution by the chloride ion to yield the desired 4-chloro product.[11]

  • Procedure:

    • In a fume hood, charge a round-bottom flask with the dried 2,6-bis(trifluoromethyl)quinolin-4-ol (1.0 eq) from the previous step.

    • Carefully add phosphorus oxychloride (POCl₃) (3-5 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to reflux (approx. 110°C) and maintain for 2-3 hours. The reaction should become a clear solution.

    • Monitor for the disappearance of the starting material by TLC.

    • After completion, cool the mixture to room temperature and slowly quench by pouring it onto crushed ice. Caution: This is a highly exothermic reaction.

    • Neutralize the acidic solution with a saturated sodium bicarbonate solution or dilute sodium hydroxide until pH 7-8.

    • The crude product will precipitate. Filter the solid, wash with cold water, and dry.

    • Purify the final compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure white solid.[6]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in its predictable and versatile reactivity, which is dominated by the C4-chloro substituent.

  • Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the C4 position is highly activated towards nucleophilic substitution. This is due to the electron-withdrawing effect of both the ring nitrogen and the two trifluoromethyl groups, which stabilize the negatively charged Meisenheimer complex intermediate. This makes the C4 position an electrophilic "hotspot."

  • Versatile Building Block: This reactivity allows for the facile introduction of a wide array of nucleophiles (amines, thiols, alcohols), making it an ideal starting material for generating libraries of novel quinoline derivatives for high-throughput screening in drug discovery.[12] The synthesis of compounds for anticancer, anti-inflammatory, and agrochemical applications often leverages this key reaction.[6]

  • Palladium-Catalyzed Cross-Coupling: The C-Cl bond can also participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, enabling the formation of C-C and C-N bonds to further elaborate the molecular structure.[4]

Reactivity Hub Diagram

cluster_nucleophiles Nucleophiles (Nu-H) cluster_products Substituted Products center This compound Amine R₂NH (Amines) center->Amine Thiol RSH (Thiols) center->Thiol Alcohol ROH (Alcohols) center->Alcohol Prod_Amine 4-Amino-quinolines Amine->Prod_Amine SₙAr Prod_Thiol 4-Thioether-quinolines Thiol->Prod_Thiol SₙAr Alcohol->Prod_Thiol SₙAr Prod_Alcohol 4-Ether-quinolines

Caption: Reactivity of the C4 position as a hub for diversification.

Applications in Research and Development

The unique electronic and structural features of this compound make it a valuable intermediate in several high-tech fields.

  • Pharmaceutical Development: It is a key intermediate for synthesizing agents targeting a range of diseases.[6] The quinoline core is a known pharmacophore, and the trifluoromethyl groups can enhance drug-like properties, leading to candidates for anti-cancer and anti-inflammatory therapies.[3][5][6]

  • Agrochemicals: The bioactivity of fluorinated quinolines extends to crop protection. This compound is used in formulating effective pesticides and fungicides, where metabolic stability and potency are crucial.[6]

  • Advanced Materials: The presence of multiple fluorine atoms contributes to high thermal and chemical stability.[6] This makes it a building block for creating specialized fluorinated materials and high-performance polymers with desirable properties for demanding applications.

Safety, Handling, and Storage

As with all specialized laboratory chemicals, proper handling is paramount to ensure safety. The following guidelines are based on data for structurally similar chloro- and trifluoromethyl-substituted heterocycles.[13][14][15]

  • Health Hazards: Causes serious eye irritation, skin irritation, and may cause respiratory irritation.[13][15]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[14]

    • Skin Protection: Handle with impervious gloves (e.g., nitrile) and wear a lab coat. Wash hands thoroughly after handling.[14]

    • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13]

  • Handling: Avoid formation of dust and aerosols. Keep away from incompatible materials. Do not eat, drink, or smoke when using this product.[15]

  • Storage: Store in a tightly closed container in a dry, cool (0-8°C), and well-ventilated place.[6][13]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

References

4-Chloro-2,6-bis(trifluoromethyl)quinoline molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-2,6-bis(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Strategic Importance

In the landscape of modern medicinal chemistry, the quinoline core stands as a privileged scaffold, forming the backbone of numerous therapeutic agents, from antimalarials like chloroquine to advanced anti-cancer drugs.[1][2][3] The strategic functionalization of this heterocyclic system allows for the fine-tuning of pharmacological properties. This compound is a prime example of a highly functionalized quinoline building block, engineered for versatility and potency in drug discovery programs.

This guide provides a detailed technical overview of its molecular structure, physicochemical properties, and strategic applications. We will delve into the causality behind its synthetic utility, focusing on the distinct roles of its key functional groups—the reactive 4-chloro substituent and the dual trifluoromethyl moieties—which are critical for modulating biological activity and pharmacokinetic profiles.

Physicochemical and Structural Characteristics

This compound is a specialized chemical intermediate whose properties are largely defined by its trifluoromethyl groups and chloro substitution.[4][5] These features enhance its stability and reactivity, making it a valuable building block for innovative drug design and agricultural solutions.[4]

Core Properties

A summary of the compound's key quantitative data is presented below for easy reference.

PropertyValueSource
CAS Number 91991-79-6[4][6]
Molecular Formula C₁₁H₄ClF₆N[4]
Molecular Weight 299.60 g/mol [4]
Appearance White amorphous powder[4]
Melting Point 66-72 °C[4]
Purity ≥ 98% (HPLC)[4]
Storage Store at 0-8 °C[4]
Molecular Structure

The structure consists of a quinoline ring system substituted at three key positions:

  • A chloro group at the C4 position : This is the primary site of reactivity, acting as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.

  • A trifluoromethyl group at the C2 position : This group significantly influences the electronics of the pyridine ring, increasing the electrophilicity of the C4 position.

  • A trifluoromethyl group at the C6 position : Located on the benzo-fused portion of the ring, this group primarily enhances the molecule's metabolic stability and lipophilicity.

Caption: 2D Molecular Structure of this compound.

The Scientific Rationale: Role of Key Functional Groups

The Trifluoromethyl (-CF₃) Groups: Architects of Efficacy

The incorporation of trifluoromethyl groups is a cornerstone of modern drug design, and their presence at both the C2 and C6 positions of this quinoline scaffold is a deliberate strategic choice.[7]

  • Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF₃ group exceptionally resistant to metabolic degradation by cytochrome P450 enzymes.[8] This property can significantly increase a drug candidate's half-life, reducing dosing frequency.[8]

  • Enhanced Lipophilicity : -CF₃ groups are highly lipophilic. This property improves a molecule's ability to cross cellular membranes, which can lead to better absorption, distribution, and bioavailability.[9]

  • Increased Binding Affinity : The strong electron-withdrawing nature of the -CF₃ group alters the electronic profile of the quinoline ring.[8] This can modulate the pKa of the quinoline nitrogen and create favorable dipole or electrostatic interactions with biological targets, often resulting in increased binding affinity and potency.[8][9]

  • Bioisosterism : The -CF₃ group can act as a bioisostere for other chemical groups, such as a chlorine atom or an isopropyl group, allowing for structural modifications that maintain or improve biological activity while altering physicochemical properties.[9]

The 4-Chloro Group: A Versatile Synthetic Handle

The chlorine atom at the C4 position is the molecule's primary reactive center. Its utility stems from the principles of nucleophilic aromatic substitution (SNAr).

  • Activation for SNAr : The quinoline ring nitrogen acts as an electron sink, withdrawing electron density from the ring and making the C4 position highly electrophilic and susceptible to attack by nucleophiles. The -CF₃ group at the C2 position further enhances this effect.

  • Synthetic Versatility : The 4-chloro group can be readily displaced by a wide array of nucleophiles, including amines, alcohols, thiols, and carbanions (via cross-coupling reactions). This allows for the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. Most strategies for creating 4-aminoquinolines, a pharmacologically important class, rely on the displacement of a 4-chloro substituent.[10][11]

Proposed Synthesis Pathway

The proposed multi-step synthesis begins with a commercially available, appropriately substituted aniline.

Caption: Proposed Gould-Jacobs based synthesis pathway for the target compound.

Causality Behind the Chosen Pathway:

  • Step 1 & 2 (Gould-Jacobs Reaction) : This is a classic and reliable method for constructing the quinoline-4-one core from an aniline and a malonic ester derivative. The initial condensation is followed by a high-temperature, intramolecular Friedel-Crafts-type cyclization to form the heterocyclic ring system.

  • Step 3 (Trifluoromethylation) : The bromine atom at the 6-position serves as a handle for a transition-metal-catalyzed trifluoromethylation reaction. Various copper or palladium-based reagents can be employed for this transformation.

  • Step 4 (Chlorination) : Treatment of the 4-hydroxyquinoline intermediate with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is the standard and most efficient method to install the reactive chloro group at the C4 position.[12]

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the following characteristics can be predicted based on the molecular structure and data from analogous compounds. This predictive analysis is a crucial tool for reaction monitoring and structural confirmation.

  • ¹H NMR : The spectrum would be simple, showing only four signals in the aromatic region (approx. 7.5-8.5 ppm), corresponding to the protons at C3, C5, C7, and C8. The proton at C3 would likely appear as a singlet, while the others would show doublet or doublet of doublets splitting patterns based on their coupling with neighboring protons.

  • ¹³C NMR : The spectrum would display 11 distinct signals for the carbon atoms. The carbons attached to the fluorine atoms (the two -CF₃ groups) would appear as quartets due to C-F coupling. The carbon attached to chlorine (C4) would be significantly downfield.

  • ¹⁹F NMR : This would be the most straightforward spectrum, showing two distinct singlets, one for each of the chemically non-equivalent -CF₃ groups at the C2 and C6 positions. The chemical shifts would be in the typical range for aryl-CF₃ groups (approx. -60 to -65 ppm relative to CFCl₃).

  • Mass Spectrometry (EI) : The mass spectrum would show a prominent molecular ion (M⁺) peak at m/z 299. An isotopic pattern corresponding to the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be a key diagnostic feature.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details a representative synthetic application of this compound as an electrophile in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is fundamental in drug discovery for creating C-C bonds and assembling complex molecular architectures.

Objective: To synthesize 4-Aryl-2,6-bis(trifluoromethyl)quinoline derivatives.

Pillar of Trustworthiness: This protocol is based on well-established and extensively cited conditions for Suzuki-Miyaura couplings on electron-deficient chloro-heterocycles. Each step includes self-validating checks, such as monitoring by TLC or LC-MS.

Materials and Reagents
  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.02 - 0.05 eq) or Pd(dppf)Cl₂ (0.02 - 0.05 eq)

  • Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 - 3.0 eq), anhydrous

  • Solvent: 1,4-Dioxane/Water (4:1 mixture) or Toluene/Water (4:1 mixture), degassed

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Methodology
  • Reaction Setup (Inert Atmosphere is Critical):

    • To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound, the chosen arylboronic acid, the palladium catalyst, and the anhydrous base.

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is paramount to prevent the degradation of the Pd(0) catalyst.

  • Solvent Addition and Reaction:

    • Using a syringe, add the degassed solvent mixture (e.g., 1,4-Dioxane/Water) to the flask. The solvent must be thoroughly degassed (e.g., by sparging with argon for 30 minutes) to maintain the inert atmosphere.

    • Place the flask in a preheated oil bath at 80-100 °C.

    • Stir the reaction mixture vigorously.

  • Monitoring the Reaction:

    • The reaction progress should be monitored periodically (e.g., every 1-2 hours) by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • On TLC, the disappearance of the starting material spot (visualized under UV light) and the appearance of a new, typically lower Rf product spot indicates progress. A co-spot of the starting material and the reaction mixture is advisable for accurate comparison.

    • LC-MS provides unambiguous confirmation by tracking the consumption of the starting material (m/z 299) and the formation of the product at its expected molecular weight.

  • Work-up and Extraction:

    • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

    • Dilute the mixture with water and transfer it to a separatory funnel.

    • Extract the aqueous layer three times with an organic solvent like Ethyl Acetate or Dichloromethane. The choice of solvent depends on the product's polarity.

    • Combine the organic layers. Wash the combined organic phase sequentially with water and then with brine (saturated NaCl solution). The brine wash helps to remove residual water from the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude residue should be purified by flash column chromatography on silica gel.

    • Select an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) based on the polarity difference between the product and any impurities, as determined by initial TLC analysis.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final 4-Aryl-2,6-bis(trifluoromethyl)quinoline product.

Conclusion

This compound is more than a mere chemical intermediate; it is a highly engineered molecular tool. The strategic placement of two trifluoromethyl groups provides a powerful lever to enhance metabolic stability and target affinity, while the 4-chloro position offers a reliable and versatile point for synthetic elaboration.[4][8][9] For researchers in drug discovery and materials science, this compound represents a valuable platform for the development of novel entities with superior performance characteristics, grounded in the established principles of medicinal and physical organic chemistry.

References

Physical properties of 4-Chloro-2,6-bis(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 4-Chloro-2,6-bis(trifluoromethyl)quinoline

Abstract

This technical guide provides a comprehensive examination of the core physical properties of this compound (CAS No: 91991-79-6). As a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced fluorinated materials, a thorough understanding of its physical characteristics is essential for researchers, chemists, and drug development professionals.[1] This document consolidates key data points, including molecular identity, physicochemical properties, and solubility characteristics. Furthermore, it presents detailed, field-proven experimental protocols for the precise determination of these properties, emphasizing the scientific rationale behind each methodological step to ensure data integrity and reproducibility.

Molecular and Chemical Identity

This compound is a halogenated, trifluoromethyl-substituted quinoline derivative. The presence of two trifluoromethyl (-CF₃) groups significantly influences its electronic properties, stability, and lipophilicity, making it a valuable building block in medicinal chemistry and materials science.[1][2]

Caption: Molecular Structure of this compound.

Summary of Physical Properties

The fundamental physical and chemical identifiers for this compound are summarized below for quick reference.

PropertyValueSource
CAS Number 91991-79-6[1][3]
Molecular Formula C₁₁H₄ClF₆N[1]
Molecular Weight 299.6 g/mol [1]
Appearance White amorphous powder[1]
Melting Point 66 - 72 °C[1]
Purity (Typical) ≥ 98% (HPLC)[1]
Storage Conditions Store at 0 - 8 °C[1]

Solubility Profile

The molecular structure, characterized by a large, aromatic quinoline core and multiple electronegative fluorine and chlorine atoms, dictates its solubility. It is expected to exhibit low solubility in aqueous media and high solubility in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and acetone.

Experimental Protocol: Solubility Determination

This protocol provides a reliable, qualitative, and semi-quantitative method for assessing solubility in various solvents, which is a critical first step in reaction setup, formulation, and purification processes.

solubility_workflow start Start: Known mass (e.g., 5 mg) of compound add_solvent Add solvent (e.g., 0.1 mL) to the vial start->add_solvent agitate Agitate vigorously (Vortex for 1 min) add_solvent->agitate observe Visually inspect for undissolved solid agitate->observe soluble Soluble Record concentration (e.g., < 50 mg/mL) observe->soluble No solid remains insoluble Insoluble/Partially Soluble observe->insoluble Solid remains end End: Determine solubility class and approximate concentration soluble->end add_more Incrementally add more solvent (e.g., 0.1 mL portions) insoluble->add_more add_more->agitate add_more->end After max volume

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology:

  • Preparation: Accurately weigh a small amount (e.g., 5.0 mg) of this compound into a clear glass vial.[4]

  • Initial Solvent Addition: Add a measured volume (e.g., 0.5 mL) of the desired solvent to the vial. This establishes an initial concentration for testing.[5]

  • Agitation: Securely cap the vial and vortex vigorously for at least 60 seconds.[5] The purpose of vigorous agitation is to maximize the surface area of interaction between the solute and solvent, overcoming the kinetic barriers to dissolution.

  • Visual Inspection: Observe the solution against a dark background. The absence of any visible solid particles indicates complete dissolution.[5] If the solution is clear, the compound is soluble at or above the current concentration.

  • Incremental Addition (If Insoluble): If solid material remains, add another measured aliquot of solvent (e.g., 0.5 mL) to the vial, effectively halving the concentration. Repeat steps 3 and 4.

  • Classification: Continue the incremental addition of solvent until the solid dissolves completely or a practical maximum volume is reached. The solubility can be classified as:

    • Very Soluble: Dissolves in <1 part of solvent.

    • Soluble: Dissolves in 10-30 parts of solvent.

    • Sparingly Soluble: Dissolves in 30-100 parts of solvent.

    • Insoluble: Requires >10,000 parts of solvent.

Melting Point and Thermal Behavior

The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range (typically 0.5-1.0 °C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.[6] The reported range of 66-72 °C for this compound suggests it may be an amorphous powder or have some degree of impurity as supplied.[1]

Experimental Protocol: Melting Point Determination

The following protocol utilizes a modern digital melting point apparatus (e.g., a Mel-Temp) for accurate and reproducible measurements.

melting_point_workflow start Prepare Sample: Finely grind the solid load_capillary Pack capillary tube to 2-3 mm height start->load_capillary place_in_apparatus Insert capillary into heating block load_capillary->place_in_apparatus fast_ramp Rapid Ramp (10-20°C/min) Determine approximate melting point place_in_apparatus->fast_ramp cool_down Cool apparatus to ~20°C below approximate M.P. fast_ramp->cool_down slow_ramp Slow Ramp (1-2°C/min) Careful determination cool_down->slow_ramp record_t1 Record T1: First droplet of liquid appears slow_ramp->record_t1 record_t2 Record T2: All solid has melted record_t1->record_t2 report Report Melting Range (T1 - T2) record_t2->report

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology:

  • Sample Preparation: Place a small amount of the compound on a watch glass and crush it into a fine powder using a spatula. This ensures uniform heat transfer within the sample.[6]

  • Capillary Loading: Tap the open end of a capillary tube into the powder until a small amount enters the tube. Invert the tube and tap its sealed bottom on a hard surface, or drop it down a long glass tube, to pack the solid into the bottom.[7][8] The packed sample height should be 2-3 mm for optimal results.[6]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): Set a fast heating ramp (e.g., 10-20 °C/minute) to quickly find an approximate melting range.[9] This crucial step saves time during the precise measurement.

  • Precise Determination: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point.[7][9] Prepare a new sample and set a slow heating ramp of 1-2 °C per minute. A slow ramp is essential to keep the sample and thermometer in thermal equilibrium, yielding an accurate reading.

  • Record the Range:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last crystal melts into liquid.

  • Reporting: The melting point is reported as the range from T₁ to T₂. For high confidence, the measurement should be repeated at least twice to ensure consistency.

Anticipated Spectroscopic Profile

While specific experimental spectra are not publicly available, the structure of this compound allows for the confident prediction of its key NMR spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum will be defined by the four protons on the quinoline ring. Due to the electron-withdrawing effects of the chlorine and -CF₃ groups, all signals are expected in the downfield aromatic region (approx. 7.5-8.5 ppm). The protons will appear as a series of doublets and doublets of doublets, with coupling constants characteristic of aromatic systems.

  • ¹³C NMR: The spectrum will show 11 distinct carbon signals. The two carbons attached to the -CF₃ groups will appear as quartets due to C-F coupling. The carbon bearing the chlorine atom will also be significantly downfield.

  • ¹⁹F NMR: This will be the most straightforward spectrum, showing two distinct signals, likely singlets or very finely split multiplets, for the two non-equivalent trifluoromethyl groups. Their chemical shifts will be characteristic of -CF₃ groups attached to an aromatic ring.

General Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation: Weigh 5-10 mg of the compound into a clean, dry NMR tube.[10]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Deuterated solvents are used because they are "invisible" in ¹H NMR spectra, preventing solvent signals from obscuring the analyte signals.

  • Homogenization: Cap the tube and invert it several times or use gentle vortexing to ensure the sample is fully dissolved and the solution is homogeneous.[10]

  • Analysis: Insert the NMR tube into the spectrometer. Acquire the ¹H, ¹³C, and ¹⁹F spectra according to standard instrument parameters. An internal standard like tetramethylsilane (TMS) may be used for precise chemical shift referencing.

References

Spectroscopic Data for 4-Chloro-2,6-bis(trifluoromethyl)quinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,6-bis(trifluoromethyl)quinoline is a halogenated and trifluoromethylated quinoline derivative of significant interest in medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the electron-withdrawing trifluoromethyl groups and the reactive chloro substituent, make it a valuable building block for the synthesis of novel bioactive compounds and functional materials. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, quality control, and the structural elucidation of its derivatives.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The content is designed to offer not just the data itself, but also the underlying principles of spectral interpretation and the rationale behind the experimental methodologies.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the chemical formula C₁₁H₄ClF₆N and a molecular weight of 299.6 g/mol , presents a unique set of spectroscopic challenges and features. The quinoline core provides a rigid aromatic scaffold, while the two trifluoromethyl groups and the chlorine atom introduce distinct isotopic and nuclear spin properties that are readily probed by various spectroscopic techniques.

Predicted Spectroscopic Data Summary

Technique Key Predicted Features
¹H NMR Aromatic protons in the range of 7.5-8.5 ppm, showing characteristic coupling patterns.
¹³C NMR Aromatic carbons from ~115 to ~150 ppm, with quaternary carbons deshielded. CF₃ carbons appear as quartets.
¹⁹F NMR Two distinct singlets for the C2-CF₃ and C6-CF₃ groups, with chemical shifts sensitive to their position on the quinoline ring.
IR Spectroscopy Characteristic bands for C-Cl, C-F, and quinoline ring vibrations.
Mass Spectrometry Molecular ion peak showing a characteristic M+2 isotope pattern for a single chlorine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-resolution NMR spectra of the title compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a volume of 0.6-0.7 mL in a standard 5 mm NMR tube.[1][2][3][4] The choice of solvent is critical to ensure solubility and to avoid overlapping solvent signals with analyte resonances.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

    • A relaxation delay of 1-2 seconds is generally sufficient.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum to single lines for each unique carbon atom.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.

    • Typical spectral width: 0 to 200 ppm.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • A reference standard, such as CFCl₃ (0 ppm), should be used for accurate chemical shift referencing.

    • Typical spectral width: -50 to -80 ppm for trifluoromethyl groups on aromatic rings.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in Spectrometer, Lock, and Shim transfer->instrument H1_acq Acquire ¹H Spectrum instrument->H1_acq C13_acq Acquire ¹³C Spectrum instrument->C13_acq F19_acq Acquire ¹⁹F Spectrum instrument->F19_acq process Fourier Transform, Phase, and Baseline Correction H1_acq->process C13_acq->process F19_acq->process analyze Spectral Analysis and Interpretation process->analyze

General workflow for NMR data acquisition and processing.
¹H NMR Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show signals only in the aromatic region, corresponding to the four protons on the quinoline ring system.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-3~7.8s-
H-5~8.4d~9.0
H-7~8.1dd~9.0, ~2.0
H-8~8.3d~2.0
  • H-3: This proton is a singlet as it has no adjacent proton neighbors. Its chemical shift is influenced by the adjacent nitrogen and the C4-chloro substituent.

  • H-5, H-7, H-8: These protons form a coupled spin system on the benzo-fused ring. H-5 is a doublet due to coupling with H-7. H-7 is a doublet of doublets due to coupling with both H-5 and H-8. H-8 appears as a doublet due to meta-coupling with H-7. The electron-withdrawing nature of the C6-CF₃ group will deshield the peri-proton H-5, shifting it downfield.

¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will display eleven distinct signals for the carbon atoms of the quinoline ring and the two trifluoromethyl groups.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Predicted Chemical Shift (ppm) Multiplicity (due to C-F coupling)
C-2~145q
C-3~120s
C-4~148s
C-4a~125s
C-5~128s
C-6~130q
C-7~124s
C-8~129s
C-8a~147s
C2-CF₃~122q
C6-CF₃~123q

The chemical shifts of the carbon atoms are influenced by the electronegativity of the nitrogen, chlorine, and trifluoromethyl substituents. The carbons directly attached to the trifluoromethyl groups (C-2 and C-6) will appear as quartets due to one-bond coupling with the three fluorine atoms. The trifluoromethyl carbons themselves will also be observed as quartets.

¹⁹F NMR Data and Interpretation

¹⁹F NMR is particularly informative for this molecule, as it directly probes the fluorine-containing groups.

Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

Fluorine Group Predicted Chemical Shift (ppm) Multiplicity
C2-CF₃~ -68s
C6-CF₃~ -62s

The spectrum is expected to show two singlets, one for each of the chemically non-equivalent trifluoromethyl groups. The chemical shift of each CF₃ group is sensitive to its electronic environment and its position on the quinoline ring. The C2-CF₃ group, being adjacent to the heterocyclic nitrogen, is expected to be at a slightly different chemical shift than the C6-CF₃ group on the carbocyclic ring.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and vibrational modes within a molecule.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of a solid sample with minimal preparation.[5][6][7]

  • Instrument Preparation: Ensure the ATR crystal (commonly diamond) is clean.[6]

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

  • Pressure Application: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis place_sample Place Solid Sample on ATR Crystal apply_pressure Apply Pressure place_sample->apply_pressure sample_spec Acquire Sample Spectrum apply_pressure->sample_spec background Record Background Spectrum background->sample_spec subtract_bg Subtract Background sample_spec->subtract_bg analyze_ir Analyze Vibrational Bands subtract_bg->analyze_ir

Workflow for ATR-FTIR spectroscopic analysis.
IR Data and Interpretation

The IR spectrum of this compound will be characterized by absorptions corresponding to the quinoline ring, C-Cl, and C-F bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode
3100-3000Aromatic C-H stretching
1600-1450Quinoline ring C=C and C=N stretching[8][9]
1350-1100C-F stretching (strong)[10][11]
850-550C-Cl stretching[12][13]
900-675Aromatic C-H out-of-plane bending

The most intense bands in the spectrum are expected to be in the 1350-1100 cm⁻¹ region, corresponding to the C-F stretching vibrations of the two trifluoromethyl groups. The quinoline ring vibrations will give rise to a series of sharp bands in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization is a common technique for the analysis of small, volatile organic molecules.[14]

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.[15][16][17] The sample is vaporized in the ion source.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).[14]

  • Fragmentation: The high energy of the ionization process causes the molecular ion to fragment into smaller, characteristic ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z.

MS Data and Interpretation

The mass spectrum of this compound will exhibit a molecular ion peak and several fragment ions.

Predicted Mass Spectrometry Data

m/z Proposed Fragment Significance
299/301[C₁₁H₄ClF₆N]⁺•Molecular ion (M⁺•) with the characteristic 3:1 isotopic pattern for one chlorine atom.[18][19][20][21]
264[C₁₁H₄F₆N]⁺Loss of Cl• from the molecular ion.
230[C₁₀H₄ClF₃N]⁺•Loss of CF₃• from the molecular ion.
195[C₁₀H₄F₃N]⁺Loss of Cl• and CF₃•.

The most diagnostic feature of the mass spectrum will be the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks at m/z 299 and 301, with relative intensities of approximately 3:1.[18][19][20][21] This isotopic signature is a clear indicator of the presence of a single chlorine atom in the molecule.

Common fragmentation pathways are expected to involve the loss of a chlorine radical (Cl•) and a trifluoromethyl radical (•CF₃), leading to the formation of other prominent ions in the spectrum. The stability of the quinoline ring suggests that fragmentation of the ring itself will be less favorable.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The combination of ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry offers a powerful and complementary set of tools for researchers working with this important molecule. The predicted data, coupled with the provided experimental protocols and interpretation guidelines, should serve as a valuable resource for scientists in the fields of drug discovery, materials science, and synthetic chemistry.

References

4-Chloro-2,6-bis(trifluoromethyl)quinoline material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-2,6-bis(trifluoromethyl)quinoline: Properties, Safety, and Applications

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest to the scientific community. As a member of the fluorinated quinoline family, its unique electronic and structural properties make it a valuable building block in medicinal chemistry and materials science.[1] The presence of two electron-withdrawing trifluoromethyl (CF₃) groups, combined with a reactive chlorine atom at the 4-position, imparts enhanced biological activity, metabolic stability, and lipophilicity to derivative compounds.[1][2][3]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a standard Material Safety Data Sheet (MSDS) to provide a deeper understanding of the compound's characteristics, explains the causality behind essential safety protocols, and explores its application as a strategic synthetic intermediate. By synthesizing available data and reasoning from established chemical principles, this document provides the field-proven insights necessary for its safe and effective utilization in a laboratory setting.

Section 1: Chemical Identity and Physicochemical Properties

Precise identification is the foundation of chemical safety and experimental reproducibility. The key identifiers and physical properties of this compound are summarized below.

Structural Representation

Caption: Chemical Structure of this compound.

Data Summary Table
IdentifierValueSource
CAS Number 91991-79-6[1][4]
Molecular Formula C₁₁H₄ClF₆N[1]
Molecular Weight 299.6 g/mol [1]
Appearance White amorphous powder[1]
Melting Point 66-72 °C[1]
Purity ≥ 98% (HPLC)[1]
MDL Number MFCD01566525[1][4]
PubChem ID 627037[1]
Recommended Storage 0-8 °C, tightly sealed[1]

Section 2: Hazard Identification and Risk Assessment

While a specific, publicly available MSDS for this exact compound is not comprehensively detailed, a robust risk assessment can be formulated based on its chemical structure and toxicological data from close structural analogs, such as 4-chloro-2-(trifluoromethyl)quinoline. The presence of a chlorinated aromatic system and trifluoromethyl groups necessitates a cautious approach.

Anticipated GHS Classification

The following classification is inferred from similar compounds and general principles of toxicology for halogenated heterocycles. It should be used for laboratory risk assessment until an official classification is published.

Hazard ClassCategoryHazard StatementRationale / Causal Link
Acute Toxicity, OralCategory 4H302: Harmful if swallowedHalogenated organic compounds can exhibit systemic toxicity upon ingestion.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationChlorinated aromatic compounds are frequently irritating to the skin upon direct contact.[5]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationFine powders and irritating chemicals can cause significant damage to eye tissue.[5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationInhalation of fine, potent chemical dust can irritate the respiratory tract.[5][6]
Toxicological Profile
  • Inhalation: Inhalation of the powder may lead to irritation of the nose, throat, and respiratory system.[5]

  • Dermal Contact: Prolonged or repeated skin contact is likely to cause redness, itching, and irritation.[5]

  • Eye Contact: As a fine powder, it poses a significant mechanical and chemical irritation risk to the eyes, potentially causing serious damage.[5]

  • Ingestion: Ingestion may be harmful. Symptoms could include nausea, vomiting, and other signs of systemic toxicity.

Risk Assessment Workflow

RiskAssessment start Experiment Planned with This compound check_hazards Consult Hazard Profile (Anticipated GHS Classification) start->check_hazards assess_exposure Assess Exposure Potential (Quantity, Duration, Dust Formation?) check_hazards->assess_exposure is_dusty High potential for aerosolization? assess_exposure->is_dusty select_controls Select Controls ppe Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat select_controls->ppe eng_controls Engineering Controls: - Certified Chemical Fume Hood select_controls->eng_controls spill_kit Verify Spill Kit is Available and Appropriate select_controls->spill_kit proceed Proceed with Experiment spill_kit->proceed stop Re-evaluate Protocol or Obtain Assistance is_dusty->select_controls No respirator Add Respiratory Protection (e.g., N95 Respirator) is_dusty->respirator Yes respirator->select_controls

Caption: A decision workflow for laboratory risk assessment.

Section 3: Safe Handling, Storage, and Emergency Procedures

A self-validating safety protocol relies on the integration of engineering controls, personal protective equipment, and established emergency procedures.

Engineering Controls & Personal Protective Equipment (PPE)
  • Primary Engineering Control: All manipulations of the solid compound or its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

  • Personal Protective Equipment:

    • Eye Protection: Chemical safety goggles are mandatory.

    • Hand Protection: Wear nitrile gloves. For prolonged handling or when dissolving in solvents, consider double-gloving or using thicker gloves.

    • Skin Protection: A standard laboratory coat must be worn and kept fully fastened.

    • Respiratory Protection: For weighing large quantities or situations where dust generation is unavoidable, an N95 dust mask should be used in addition to the fume hood.

Spill Response Protocol

A prompt and correct response to a spill is critical to mitigating exposure and contamination.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Restrict access to the spill area.

  • Protect: Don appropriate PPE, including respiratory protection if the spill is large or airborne.

  • Contain & Clean:

    • For Dry Spills: Do NOT sweep. Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully scoop the material into a labeled, sealable waste container.[8]

    • For Liquid Spills (Solutions): Absorb with chemical absorbent pads or vermiculite. Place used materials into a labeled, sealable waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to laboratory safety personnel.

SpillResponse spill Spill Occurs alert Alert Others & Secure Area spill->alert don_ppe Don Full PPE (Gloves, Goggles, Respirator) alert->don_ppe spill_type Spill Type? don_ppe->spill_type dry_spill Cover with Inert Absorbent (No Dry Sweeping!) spill_type->dry_spill Solid wet_spill Absorb with Pads or Vermiculite spill_type->wet_spill Liquid collect Carefully Collect Material into Labeled Waste Container dry_spill->collect wet_spill->collect decontaminate Decontaminate Surface (Solvent then Soap/Water) collect->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose report Report Incident to EHS dispose->report

Caption: Step-by-step workflow for responding to a chemical spill.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][7]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Section 4: Reactivity, Synthesis, and Applications

Understanding the chemical behavior of this compound is key to its successful use in synthesis. The molecule's reactivity is dominated by the interplay between the chloro-substituent and the electron-withdrawing CF₃ groups.

Chemical Reactivity Profile

The primary site of reactivity is the carbon-chlorine bond at the 4-position. The two trifluoromethyl groups are strongly electron-withdrawing, which significantly decreases the electron density of the quinoline ring system. This has two major consequences:

  • Activation for Nucleophilic Aromatic Substitution (SNAr): The C4 position is highly activated towards attack by nucleophiles (e.g., amines, alcohols, thiols), allowing for the displacement of the chloride ion. This is the most common and synthetically valuable reaction for this class of compounds.

  • Deactivation towards Electrophilic Aromatic Substitution: The electron-poor nature of the ring makes it less susceptible to traditional electrophilic substitution reactions.

Role as a Synthetic Intermediate

This compound is rarely the final product but rather a crucial intermediate. Its value lies in providing a robust scaffold that can be elaborated into more complex, biologically active molecules. The SNAr reaction at the C4 position is the cornerstone of its utility.

Synthesis cluster_apps Target Applications start This compound (Starting Material) reaction + Nucleophile (Nu-H) (e.g., R-NH₂, R-OH, R-SH) Base, Solvent, Heat start->reaction product 4-Nu-2,6-bis(trifluoromethyl)quinoline (Functionalized Product) reaction->product application Further Elaboration & Biological Screening product->application pharma Pharmaceuticals (Anti-cancer, Anti-inflammatory) application->pharma agro Agrochemicals (Pesticides, Fungicides) application->agro material Advanced Materials (Enhanced Stability) application->material

Caption: Synthetic utility via Nucleophilic Aromatic Substitution (SNAr).

Applications in Research and Development
  • Pharmaceutical Development: This scaffold is extensively used to synthesize novel therapeutic agents. The quinoline core is a "privileged structure" found in many FDA-approved drugs.[10][11][12] By reacting various amines or other nucleophiles at the C4 position, libraries of compounds can be generated and screened for activity against targets in oncology and inflammatory diseases.[1][13]

  • Agrochemicals: The potent biological activity imparted by the fluorinated quinoline core makes it a valuable precursor for creating new herbicides, fungicides, and pesticides designed for high efficacy and crop protection.[1][2]

  • Materials Science: The thermal and chemical stability conferred by the trifluoromethyl groups makes this compound an intermediate for high-performance polymers and coatings.[1]

Section 5: Disposal Considerations

Proper disposal is a critical component of the chemical lifecycle and environmental stewardship.

  • Waste Classification: As a halogenated, nitrogen-containing organic compound, all waste materials (unreacted chemical, contaminated PPE, spill cleanup materials) must be treated as hazardous chemical waste.

  • Disposal Method: Do not dispose of down the drain or in general waste.[8] All waste must be collected in clearly labeled, sealed containers. Disposal must be carried out through a licensed and approved waste disposal contractor, in accordance with all local, state, and federal regulations.[5]

References

A Technical Guide to the Research Applications of 4-Chloro-2,6-bis(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Chemical Synthesis

In the landscape of modern chemical research, the strategic incorporation of fluorine atoms into molecular frameworks has become a cornerstone of rational design, particularly in the fields of medicinal chemistry, agrochemicals, and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Within this context, 4-Chloro-2,6-bis(trifluoromethyl)quinoline emerges as a highly versatile and reactive building block, offering a privileged scaffold for the synthesis of a diverse array of novel compounds.

This technical guide provides an in-depth exploration of the potential research applications of this compound. We will delve into its chemical characteristics, synthetic utility, and its role as a key intermediate in the development of innovative pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this fluorinated quinoline derivative in their own research endeavors.

Core Attributes of this compound

The trifluoromethyl (-CF3) groups at the 2 and 6 positions of the quinoline ring are not merely passive substituents. Their strong electron-withdrawing nature significantly modulates the electronic landscape of the entire molecule, leading to several key attributes:

  • Enhanced Reactivity: The electron deficiency induced by the trifluoromethyl groups activates the chloro-substituent at the 4-position, making it an excellent leaving group for nucleophilic aromatic substitution and a prime candidate for transition metal-catalyzed cross-coupling reactions.[1]

  • Increased Metabolic Stability: The C-F bond is exceptionally strong, rendering the trifluoromethyl groups resistant to metabolic degradation, a highly desirable feature in drug design.

  • Modulated Lipophilicity: The presence of two trifluoromethyl groups significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes.

  • Unique Binding Interactions: The trifluoromethyl groups can participate in non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, which can contribute to enhanced binding affinity and selectivity for biological targets.

These properties collectively position this compound as a powerful tool for the synthesis of complex and biologically active molecules.

PropertyValueReference
Molecular Formula C₁₁H₄ClF₆N[1]
Molecular Weight 299.60 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 66-72 °C[1]
CAS Number 91991-79-6[1]

Potential Research Applications

The unique structural and electronic features of this compound open up a wide range of research applications, primarily centered around its use as a versatile synthetic intermediate.

Medicinal Chemistry: A Gateway to Novel Therapeutics

The quinoline scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a broad spectrum of biological activities including antimalarial, anticancer, anti-inflammatory, and antibacterial properties.[2][3][4] The introduction of two trifluoromethyl groups is a proven strategy to enhance the therapeutic potential of quinoline-based compounds.[1][5]

The development of novel kinase inhibitors is a major focus in oncology research.[6][7][8] this compound serves as an excellent starting material for the synthesis of libraries of potential kinase inhibitors. The chloro group at the 4-position can be readily displaced by various amines, anilines, and other nucleophiles to generate a diverse set of 4-substituted quinoline derivatives.

For instance, the synthesis of 2-anilinoquinoline derivatives has been shown to yield potent anti-cancer agents.[2][9] By reacting this compound with a variety of substituted anilines, researchers can explore the structure-activity relationships (SAR) and optimize for potency and selectivity against specific cancer-related kinases.

  • Hypothetical Signaling Pathway Targeted by a 4-Anilino-2,6-bis(trifluoromethyl)quinoline Derivative:

anticancer_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 4-Anilino-2,6-bis(trifluoromethyl)quinoline Derivative Inhibitor->RTK Inhibits

Caption: Proposed inhibition of a receptor tyrosine kinase signaling pathway.

The quinoline core is central to many antimalarial drugs, including chloroquine and mefloquine.[10][11][12] Mefloquine itself contains two trifluoromethyl groups, highlighting the importance of this substitution pattern for antimalarial activity.[10] this compound provides a platform for the development of new antimalarial agents that may overcome existing drug resistance mechanisms. By introducing various side chains at the 4-position, researchers can synthesize novel compounds and evaluate their efficacy against different strains of Plasmodium falciparum.[1]

Agrochemicals: Protecting Crops with Advanced Chemistry

The stability and biological activity imparted by the bis(trifluoromethyl)quinoline core make it an attractive scaffold for the development of new agrochemicals.[1] The 4-chloro position allows for the introduction of various functional groups to fine-tune the compound's activity against specific pests, fungi, or weeds. Research in this area could lead to the discovery of more effective and environmentally benign crop protection agents.

Materials Science: Building Blocks for Functional Materials

The rigid, aromatic structure of the quinoline ring, combined with the unique properties of the trifluoromethyl groups, makes this compound a valuable building block for the synthesis of advanced materials. Through cross-coupling reactions, such as Sonogashira coupling, it is possible to introduce alkynyl groups, leading to the formation of conjugated systems with interesting photophysical properties.[13] These materials could find applications in organic light-emitting diodes (OLEDs), fluorescent probes, and other electronic devices.

Synthetic Utility: Key Experimental Protocols

The reactivity of the 4-chloro substituent is the cornerstone of the synthetic utility of this compound. Below are detailed, step-by-step methodologies for key transformations that researchers can employ.

Protocol 1: Synthesis of this compound (Adapted from similar quinoline syntheses)

This protocol is adapted from established methods for the synthesis of related trifluoromethyl-substituted quinolones and their subsequent chlorination.[14]

Step 1: Synthesis of 2,6-bis(trifluoromethyl)-4-quinolinol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-amino-benzotrifluoride (1 equivalent) and ethyl 4,4,4-trifluoroacetoacetate (1.1 equivalents).

  • Solvent and Catalyst: Add polyphosphoric acid (PPA) as both the solvent and cyclizing agent (approximately 10 times the weight of the aniline).

  • Heating: Heat the reaction mixture to 140-150 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, carefully pour the hot reaction mixture into a beaker of ice water with stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry to obtain 2,6-bis(trifluoromethyl)-4-quinolinol.

Step 2: Chlorination to this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2,6-bis(trifluoromethyl)-4-quinolinol (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Heating: Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours.

  • Work-up: Carefully quench the reaction mixture by slowly pouring it onto crushed ice.

  • Extraction: Neutralize the aqueous solution with a base (e.g., sodium carbonate or ammonia solution) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

synthesis_workflow Start 4-Aminobenzotrifluoride + Ethyl 4,4,4-trifluoroacetoacetate Cyclization Cyclization (PPA, 140-150 °C) Start->Cyclization Quinolinol 2,6-bis(trifluoromethyl)-4-quinolinol Cyclization->Quinolinol Chlorination Chlorination (POCl₃, reflux) Quinolinol->Chlorination Product This compound Chlorination->Product

Caption: Synthetic workflow for this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.[9][10][12]

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water (e.g., 4:1 v/v).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling for the Synthesis of Alkynylated Quinolines

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[8][11][15][16][17][18]

  • Reaction Setup: In a Schlenk flask, combine this compound (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Solvent and Base: Add a degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylamine).

  • Addition of Alkyne: Add the terminal alkyne (1.2-1.5 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described for the Suzuki-Miyaura coupling.

Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with an amine.[4][7][19][20]

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1 equivalent), the desired amine (1.2-1.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2 equivalents).

  • Solvent: Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Reaction Conditions: Heat the reaction mixture at 80-110 °C for 12-24 hours.

  • Work-up and Purification: After cooling, quench the reaction with water and extract with an organic solvent. Purify the product by column chromatography.

Conclusion and Future Outlook

This compound is a powerful and versatile building block with significant potential across multiple domains of chemical research. Its unique electronic and steric properties, conferred by the two trifluoromethyl groups, make it an ideal starting material for the synthesis of novel compounds with enhanced biological activity and material properties. The high reactivity of the 4-chloro substituent allows for a wide range of chemical transformations, enabling the rapid generation of diverse molecular libraries.

For researchers in medicinal chemistry, this compound offers a direct route to novel anticancer and antimalarial agents. In agrochemicals, it provides a scaffold for the development of next-generation crop protection agents. For materials scientists, it is a key intermediate for the synthesis of functional organic materials. As our understanding of the role of fluorine in molecular design continues to grow, the importance and application of this compound in cutting-edge research are set to expand even further.

References

The Synthetic Chemist's Guide to Bis(trifluoromethyl)quinolines: Strategies, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and unique photophysical properties. The introduction of two trifluoromethyl (CF₃) groups onto this privileged heterocycle dramatically influences its lipophilicity, metabolic stability, and electron density, often leading to enhanced therapeutic efficacy and novel material characteristics. This guide provides a comprehensive overview of the primary synthetic strategies for accessing bis(trifluoromethyl)quinolines, delving into the mechanistic underpinnings of these transformations and offering detailed, field-proven experimental protocols.

Strategic Approaches to the Quinoline Core: The Power of Cyclization

The construction of the bis(trifluoromethyl)quinoline framework predominantly relies on classical named reactions that form the quinoline ring system through cyclization. The choice of strategy is dictated by the desired substitution pattern of the trifluoromethyl groups and the availability of starting materials.

The Combes Synthesis: A Versatile Route to 2,4-Bis(trifluoromethyl)quinolines

The Combes synthesis is a powerful acid-catalyzed reaction between an aniline and a β-diketone. For the synthesis of 2,4-bis(trifluoromethyl)quinolines, hexafluoroacetylacetone is the key β-diketone, reacting with various anilines to afford the target compounds in moderate to high yields.

Causality Behind Experimental Choices: The use of a strong acid catalyst, such as Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), is crucial for promoting both the initial condensation of the aniline with the diketone and the subsequent intramolecular electrophilic aromatic substitution (cyclization) and dehydration steps.[1] Eaton's reagent serves as both a catalyst and a reaction medium, often allowing for solvent-free conditions.[1] The reaction temperature is a critical parameter to control, as it influences the reaction rate and can affect the regioselectivity with substituted anilines.

Mechanism of the Combes Synthesis for 2,4-Bis(trifluoromethyl)quinolines:

The reaction proceeds through a three-step mechanism:

  • Enamine Formation: The aniline undergoes nucleophilic addition to one of the carbonyl groups of hexafluoroacetylacetone, followed by dehydration to form an enamine intermediate.

  • Cyclization: Under the acidic conditions, the enamine undergoes an intramolecular electrophilic attack on the aniline ring to form a six-membered ring.

  • Dehydration: The resulting hydroxyl intermediate is protonated and subsequently loses a molecule of water to yield the aromatic 2,4-bis(trifluoromethyl)quinoline.[2]

Combes_Mechanism

Experimental Protocol: Synthesis of 2,4-Bis(trifluoromethyl)quinoline [1]

  • To a stirred solution of aniline (1.0 mmol) in a round-bottom flask, add hexafluoroacetylacetone (2.0 mmol).

  • Carefully add Eaton's reagent (2.0 mL) to the mixture.

  • Heat the reaction mixture at 120°C for 10 hours.

  • After cooling to room temperature, carefully pour the mixture into ice water.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,4-bis(trifluoromethyl)quinoline.

Reactant 1Reactant 2ProductCatalystConditionsYieldReference
AnilineHexafluoroacetylacetone2,4-Bis(trifluoromethyl)quinolineEaton's Reagent120°C, 10h80%[1]
4-MethoxyanilineHexafluoroacetylacetone6-Methoxy-2,4-bis(trifluoromethyl)quinolineEaton's Reagent120°C, 10h75%[1]
4-ChloroanilineHexafluoroacetylacetone6-Chloro-2,4-bis(trifluoromethyl)quinolineEaton's Reagent120°C, 10h85%[1]
The Conrad-Limpach-Knorr Synthesis: Accessing Bis(trifluoromethyl)quinolin-4-ols

The Conrad-Limpach-Knorr synthesis provides a route to 4-hydroxyquinolines (quinolin-4-ols) through the condensation of anilines with β-ketoesters. This method is particularly useful for synthesizing 2,8-bis(trifluoromethyl)-4-quinolinol, a key intermediate for the antimalarial drug mefloquine.

Causality Behind Experimental Choices: The choice of a trifluoromethyl-substituted aniline and a trifluoromethyl-containing β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate, directly leads to the formation of a bis(trifluoromethyl)quinoline. Polyphosphoric acid (PPA) is a common and effective reagent for this transformation, acting as both a catalyst and a dehydrating agent at elevated temperatures.[3] The high temperature is necessary to drive the cyclization and dehydration steps.

Mechanism of the Conrad-Limpach Synthesis:

The reaction mechanism involves two main stages:

  • Initial Condensation: The aniline reacts with the β-ketoester to form either an enamine (Limpach pathway) or an anilide (Knorr pathway), depending on the reaction temperature. For the synthesis of 4-hydroxyquinolines, the lower temperature pathway favoring enamine formation is typically employed.

  • Thermal Cyclization and Tautomerization: The enamine intermediate undergoes a thermal electrocyclization, followed by the elimination of ethanol to form the quinolin-4-one. Tautomerization then yields the more stable 4-hydroxyquinoline.[4]

Conrad_Limpach_Workflow

Experimental Protocol: Synthesis of 2,8-Bis(trifluoromethyl)-4-quinolinol [3]

  • In a round-bottomed flask, combine 2-(trifluoromethyl)aniline (77.6 mmol) and ethyl 4,4,4-trifluoroacetoacetate (77.7 mmol).

  • Add polyphosphoric acid (637.7 mmol) to the mixture.

  • Stir the reaction mixture at 150°C for 3 hours, monitoring the reaction progress by TLC.

  • After completion, carefully pour the hot reaction mixture into ice-cold distilled water with vigorous stirring to precipitate the product.

  • Collect the yellow solid by vacuum filtration and wash thoroughly with cold distilled water.

  • The product can be dried to afford 2,8-bis(trifluoromethyl)-4-quinolinol in high yield (91%).

Reactant 1Reactant 2ProductCatalyst/ReagentConditionsYieldReference
2-(Trifluoromethyl)anilineEthyl 4,4,4-trifluoroacetoacetate2,8-Bis(trifluoromethyl)-4-quinolinolPolyphosphoric Acid150°C, 3h91%[3]
4-(Trifluoromethyl)anilineEthyl 4,4,4-trifluoroacetoacetate2,6-Bis(trifluoromethyl)-4-quinolinolPolyphosphoric Acid--[5]
The Friedländer Annulation: A Convergent Approach

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl. This method is highly convergent and can be adapted for the synthesis of various bis(trifluoromethyl)quinoline isomers.

Causality Behind Experimental Choices: The choice of a Lewis acid or Brønsted acid catalyst is critical for promoting the initial aldol or Knoevenagel condensation and the subsequent cyclization-dehydration cascade. The reaction conditions, including temperature and solvent, can be tuned to control the reaction rate and minimize side reactions. The use of trifluoromethylated building blocks for both reactants is the key to obtaining the desired bis(trifluoromethyl)quinoline products.

Mechanism of the Friedländer Annulation:

Two primary mechanistic pathways are proposed for the Friedländer synthesis:

  • Aldol-First Pathway: The reaction initiates with an aldol condensation between the 2-aminoaryl carbonyl compound and the enolizable ketone, followed by cyclization and dehydration.

  • Schiff Base-First Pathway: The initial step is the formation of a Schiff base between the amino group and the carbonyl of the other reactant, which then undergoes an intramolecular aldol-type condensation and dehydration.[6]

The specific pathway can be influenced by the reaction conditions and the nature of the substrates and catalyst.

Experimental Protocol: General Procedure for Friedländer Synthesis

  • To a solution of the 2-amino(trifluoromethyl)benzaldehyde or ketone (1.0 equiv) and the trifluoromethyl ketone (1.0-1.2 equiv) in a suitable solvent (e.g., ethanol, toluene), add the catalyst (e.g., p-toluenesulfonic acid, iodine, or a Lewis acid).

  • Heat the reaction mixture to reflux for the specified time, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Post-Quinoline-Formation Strategies: Functionalization of Pre-existing Scaffolds

An alternative approach to bis(trifluoromethyl)quinolines involves the introduction of one or both trifluoromethyl groups onto a pre-formed quinoline ring or a quinoline precursor.

Cross-Coupling Reactions of Halogenated Trifluoromethylquinolines

This strategy is particularly useful for synthesizing more complex and functionalized bis(trifluoromethyl)quinolines. It typically involves the synthesis of a dihalo-trifluoromethylquinoline followed by a palladium-catalyzed cross-coupling reaction to introduce the second trifluoromethyl group or other functionalities. For instance, Sonogashira coupling of dibromo-2-(trifluoromethyl)quinolines with alkynes can lead to bis(alkynyl)-2-(trifluoromethyl)quinolines.[1]

Causality Behind Experimental Choices: The choice of the palladium catalyst and ligands is crucial for the efficiency and selectivity of the cross-coupling reaction. The reactivity of the different halogen positions on the quinoline ring can be exploited for selective functionalization.

Experimental Protocol: General Procedure for Sonogashira Coupling [1]

  • To a solution of the dibromo-2-(trifluoromethyl)quinoline (1.0 equiv) in a mixture of dioxane and triethylamine, add the alkyne (3.0 equiv), Pd(PPh₃)₄ (2.5 mol %), and CuI (5 mol %).

  • Heat the reaction mixture at 100°C for 6 hours under an inert atmosphere.

  • After cooling, filter the reaction mixture and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the desired bis(alkynyl)-2-(trifluoromethyl)quinoline.

Characterization of Bis(trifluoromethyl)quinolines

The synthesized bis(trifluoromethyl)quinolines are typically characterized by a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to determine the substitution pattern on the quinoline ring. ¹⁹F NMR spectroscopy is essential for confirming the presence and chemical environment of the trifluoromethyl groups, which typically appear as singlets or quartets depending on the coupling with neighboring protons. ¹³C NMR spectroscopy provides information about the carbon skeleton, with the carbons attached to the trifluoromethyl groups showing characteristic quartets due to C-F coupling.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.

Applications and Future Perspectives

Bis(trifluoromethyl)quinolines are of significant interest in drug discovery, with notable applications as antimalarial agents (e.g., mefloquine analogues).[7] The unique properties imparted by the two trifluoromethyl groups make them attractive scaffolds for the development of new therapeutic agents targeting a range of diseases. In materials science, their electron-deficient nature and potential for fluorescence make them promising candidates for organic light-emitting diodes (OLEDs) and other electronic applications.

Future research in this area will likely focus on the development of more efficient, sustainable, and regioselective synthetic methods. The exploration of novel catalytic systems and the use of continuous flow chemistry are promising avenues for improving the synthesis of these valuable compounds. Furthermore, the synthesis and evaluation of a wider range of bis(trifluoromethyl)quinoline isomers will undoubtedly lead to the discovery of new molecules with enhanced biological activities and material properties.

References

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 4-Chloro-2,6-bis(trifluoromethyl)quinoline from Aniline Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, two-stage protocol for the synthesis of 4-Chloro-2,6-bis(trifluoromethyl)quinoline, a critical building block in pharmaceutical and agrochemical research.[1][2] The trifluoromethyl groups on the quinoline scaffold are known to enhance metabolic stability, lipophilicity, and binding affinity, making this a highly valuable intermediate for drug discovery programs, particularly in the development of anticancer and anti-inflammatory agents.[3][4][5] The described synthesis is robust, beginning with the cyclocondensation of 4-(trifluoromethyl)aniline with ethyl 4,4,4-trifluoroacetoacetate to form the key 2,6-bis(trifluoromethyl)-4-hydroxyquinoline intermediate. This is followed by a high-yielding chlorination step. This guide is designed for researchers in organic synthesis and medicinal chemistry, offering not just a procedural walkthrough but also the underlying mechanistic rationale and practical insights for successful execution.

Strategic Overview: The Two-Stage Synthetic Pathway

The synthesis of the target compound is logically approached in two distinct stages. This strategy isolates the formation of the core heterocyclic structure from the subsequent functional group manipulation, ensuring higher purity and yield for the final product.

  • Stage 1: Conrad-Limpach-Knorr Cyclocondensation. This initial stage constructs the quinolin-4-ol backbone. It involves the reaction of a substituted aniline with a specialized β-ketoester, driven by thermal or acid-catalyzed cyclization to form the stable quinolone ring system.[6][7]

  • Stage 2: Dehydroxychlorination. The second stage converts the 4-hydroxy (or its tautomeric 4-oxo) group of the quinolone intermediate into the target 4-chloro functionality. This is a standard and efficient transformation using a potent chlorinating agent like phosphorus oxychloride (POCl₃).[8][9]

G cluster_0 Stage 1: Quinolone Core Formation cluster_1 Stage 2: Chlorination Aniline 4-(Trifluoromethyl)aniline Quinolone 2,6-Bis(trifluoromethyl)quinolin-4-ol Aniline->Quinolone Cyclocondensation (PPA, Heat) Ketoester Ethyl 4,4,4-trifluoroacetoacetate Ketoester->Quinolone FinalProduct This compound POCl3 POCl₃ POCl3->FinalProduct Quinolone_ref 2,6-Bis(trifluoromethyl)quinolin-4-ol Quinolone_ref->FinalProduct Dehydroxychlorination (Reflux)

Diagram 1: High-level overview of the two-stage synthesis.

Stage 1 Protocol: Synthesis of 2,6-Bis(trifluoromethyl)quinolin-4-ol

Principle & Mechanistic Insight

This reaction is a classic example of quinoline synthesis, closely related to the Conrad-Limpach and Gould-Jacobs reactions.[10][11][12] The process begins with the condensation of 4-(trifluoromethyl)aniline and ethyl 4,4,4-trifluoroacetoacetate (ETFAA). The reaction likely proceeds through an initial enamine intermediate, which then undergoes a thermally induced 6-electron electrocyclization. Polyphosphoric acid (PPA) is employed as an ideal catalyst and solvent; its high viscosity and dehydrating nature at elevated temperatures effectively drive the reaction towards the cyclized product.[13] The final product exists predominantly in the more stable 4-oxo tautomeric form, commonly referred to as a quinolin-4-ol.[14]

G start 4-(CF₃)Aniline + ETFAA enamine Enamine Intermediate (Loss of H₂O) start->enamine Condensation cyclized Cyclized Intermediate enamine->cyclized Thermal 6π Electrocyclization product 2,6-Bis(CF₃)quinolin-4-ol (Tautomerization) cyclized->product

Diagram 2: Simplified reaction mechanism for Stage 1.

Experimental Protocol

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumePurity
4-(Trifluoromethyl)aniline161.13508.06 g≥98%
Ethyl 4,4,4-trifluoroacetoacetate184.11509.21 g≥98%
Polyphosphoric Acid (PPA)--~40 g115%

Procedure:

  • Reagent Setup: In a 100 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add polyphosphoric acid (PPA, ~40 g).

  • Initial Addition: Begin stirring and add 4-(trifluoromethyl)aniline (8.06 g, 50 mmol) to the PPA.

  • Substrate Addition: Slowly add ethyl 4,4,4-trifluoroacetoacetate (9.21 g, 50 mmol) to the mixture. An initial exotherm may be observed.

  • Reaction Heating: Heat the reaction mixture to 120-130°C and maintain this temperature with vigorous stirring for 3-4 hours under a slow stream of nitrogen.[13] Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 1:1 Hexane:Ethyl Acetate).

  • Reaction Quench: After completion, allow the mixture to cool to approximately 80-90°C. CAUTION: In a well-ventilated fume hood, very slowly and carefully pour the viscous reaction mixture into a beaker containing 500 mL of crushed ice with vigorous stirring. This quench is highly exothermic.

  • Precipitation and Isolation: A precipitate will form. Continue stirring the slurry for 30 minutes to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold distilled water (3 x 100 mL) until the filtrate is near neutral pH.

  • Drying: Dry the collected beige or yellow solid in a vacuum oven at 50-60°C to a constant weight. The product is typically of sufficient purity for the next step.

    • Expected Yield: 85-95%.

Stage 2 Protocol: Synthesis of this compound

Principle & Mechanistic Insight

The conversion of the 4-hydroxyquinoline intermediate to the 4-chloro derivative is achieved using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[15] The hydroxyl group of the quinolone tautomer is a poor leaving group. POCl₃ acts by first activating the hydroxyl (or keto oxygen), converting it into a phosphate ester intermediate. This transforms the oxygen into an excellent leaving group, which is subsequently displaced by a chloride ion via a nucleophilic substitution mechanism to furnish the final product.[16]

Experimental Protocol

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumePurity
2,6-Bis(trifluoromethyl)quinolin-4-ol281.164011.25 g-
Phosphorus Oxychloride (POCl₃)153.33-~50 mL≥99%

Procedure:

  • Reagent Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a basic scrubber (e.g., NaOH solution to trap HCl fumes), place the 2,6-bis(trifluoromethyl)quinolin-4-ol (11.25 g, 40 mmol) from Stage 1.

  • Chlorinating Agent Addition: CAUTION: In a fume hood, carefully add phosphorus oxychloride (POCl₃, ~50 mL) to the flask. The POCl₃ serves as both the reagent and the solvent.

  • Reaction Heating: Heat the resulting suspension to reflux (approx. 105°C) and maintain for 3 hours. The mixture should become a clear, homogeneous solution as the reaction progresses. Monitor by TLC until the starting material is consumed.

  • Removal of Excess Reagent: After cooling to room temperature, remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected from corrosive vapors).

  • Reaction Quench: CAUTION: Place the flask containing the residual oil in an ice bath. Very slowly and carefully, add crushed ice to the residue to quench the remaining traces of POCl₃. This is a highly exothermic and gas-evolving process.

  • Neutralization & Extraction: Once the quenching is complete, carefully neutralize the acidic aqueous solution to pH 7-8 with a cold, saturated sodium bicarbonate solution or dilute sodium hydroxide. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent like methanol or ethanol to afford the final product as a crystalline solid.[15]

    • Expected Yield: 80-90%.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Using 4-Chloro-2,6-bis(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2,6-Bis(trifluoromethyl)quinoline Scaffold

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a proven strategy for enhancing metabolic stability, lipophilicity, and binding affinity. The 2,6-bis(trifluoromethyl)quinoline motif is of particular interest, offering a rigid backbone adorned with two potent electron-withdrawing groups. This electronic profile not only modulates the physicochemical properties of derivative compounds but also significantly influences the reactivity of the core structure.

4-Chloro-2,6-bis(trifluoromethyl)quinoline emerges as a highly valuable and versatile building block. The chlorine atom at the 4-position is activated towards palladium-catalyzed cross-coupling reactions due to the cumulative electron-withdrawing effects of the trifluoromethyl groups and the quinoline nitrogen. This heightened reactivity makes it an excellent electrophilic partner for a variety of transformations, enabling the synthesis of diverse libraries of novel compounds for drug discovery and materials science.

This comprehensive guide provides detailed application notes and starting protocols for key palladium-catalyzed cross-coupling reactions utilizing this compound. The protocols are designed to be robust starting points, grounded in established principles for the coupling of electron-deficient heteroaryl chlorides.

Understanding the Reactivity of this compound

The success of palladium-catalyzed cross-coupling reactions hinges on the initial oxidative addition of the aryl halide to a low-valent palladium(0) species. The C-Cl bond is notoriously less reactive than C-Br or C-I bonds in this step. However, the unique electronic nature of this compound overcomes this challenge.

The pyridine ring of the quinoline nucleus is inherently electron-deficient. The addition of two strongly electron-withdrawing trifluoromethyl groups at the 2 and 6 positions further depletes the electron density of the entire ring system. This has a profound activating effect on the C4-Cl bond, making it significantly more electrophilic and susceptible to oxidative addition by a Pd(0) catalyst. This enhanced reactivity is a key advantage, allowing for successful couplings under conditions that might be ineffective for less activated aryl chlorides.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of biaryl and heteroaryl-aryl structures. For a substrate like this compound, the choice of catalyst, ligand, and base is critical to achieving high yields and preventing side reactions.

Causality in Protocol Design:
  • Catalyst System: A pre-formed catalyst or an in-situ generated catalyst from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ can be used. For challenging aryl chlorides, catalysts incorporating bulky, electron-rich phosphine ligands are often superior. Ligands such as SPhos or XPhos promote the formation of the active monoligated Pd(0) species and accelerate the rate-limiting oxidative addition step.

  • Base: A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is typically employed. The base is crucial for the transmetalation step, where it activates the boronic acid by forming a more nucleophilic boronate species.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) and water is standard. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl-Pd(II)-Cl Ar-Pd(II)(L)₂-Cl (Ar = Quinoline) Oxidative_Addition->Aryl-Pd(II)-Cl Transmetalation Transmetalation Aryl-Pd(II)-Cl->Transmetalation Aryl-Pd(II)-R Ar-Pd(II)(L)₂-R' Transmetalation->Aryl-Pd(II)-R Reductive_Elimination Reductive Elimination Aryl-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R' Reductive_Elimination->Product Input_Aryl_Halide This compound Input_Aryl_Halide->Oxidative_Addition Input_Boronic_Acid R'-B(OH)₂ + Base Input_Boronic_Acid->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling
Parameter Recommended Condition Justification
Reactants This compound (1.0 equiv.), Arylboronic acid (1.2-1.5 equiv.)An excess of the boronic acid drives the reaction to completion.
Palladium Source Pd(OAc)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%)Common, effective palladium sources.
Ligand SPhos (4-10 mol%) or XPhos (4-10 mol%)Bulky, electron-rich ligands are crucial for activating aryl chlorides.
Base K₂CO₃ (2.0-3.0 equiv.) or Cs₂CO₃ (2.0-3.0 equiv.)Effective in forming the active boronate species.
Solvent 1,4-Dioxane/H₂O (4:1 v/v) or Toluene/H₂O (4:1 v/v)Aprotic organic solvent with water to dissolve the base.
Temperature 80-110 °CElevated temperature is often required to drive the reaction to completion.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and degradation of the Pd(0) catalyst.

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium source, the ligand, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

II. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides. Given the prevalence of N-aryl quinoline structures in pharmaceuticals, this reaction is of high importance. The electron-deficient nature of the substrate facilitates the oxidative addition step, but a strong base is required to deprotonate the amine for the subsequent steps.

Causality in Protocol Design:
  • Catalyst System: Similar to the Suzuki coupling, bulky, electron-rich phosphine ligands are paramount. Second and third-generation Buchwald ligands (e.g., XPhos, RuPhos) and their corresponding pre-catalysts are highly effective for the amination of aryl chlorides.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

  • Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are essential to prevent quenching of the strong base.

Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Aryl-Pd(II)-Cl Ar-Pd(II)(L)-Cl (Ar = Quinoline) Oxidative_Addition->Aryl-Pd(II)-Cl Amine_Coordination Amine Coordination & Deprotonation Aryl-Pd(II)-Cl->Amine_Coordination Aryl-Pd(II)-NR2 Ar-Pd(II)(L)-NR'R'' Amine_Coordination->Aryl-Pd(II)-NR2 Reductive_Elimination Reductive Elimination Aryl-Pd(II)-NR2->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR'R'' Reductive_Elimination->Product Input_Aryl_Halide This compound Input_Aryl_Halide->Oxidative_Addition Input_Amine H-NR'R'' + Base Input_Amine->Amine_Coordination

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Detailed Protocol: Buchwald-Hartwig Amination
Parameter Recommended Condition Justification
Reactants This compound (1.0 equiv.), Amine (1.1-1.5 equiv.)A slight excess of the amine is generally sufficient.
Palladium Source Pd₂(dba)₃ (1-2 mol%) or a G3-XPhos Palladacycle (1-2 mol%)Palladacycle pre-catalysts are often more active and air-stable.
Ligand XPhos (2-4 mol%) or RuPhos (2-4 mol%)Bulky, electron-rich ligands are essential for this transformation.
Base NaOtBu (1.5-2.0 equiv.) or LHMDS (1.5-2.0 equiv.)Strong, non-nucleophilic base is required for amine deprotonation.
Solvent Anhydrous Toluene or 1,4-DioxaneAprotic solvent is critical to prevent reaction with the strong base.
Temperature 80-110 °CElevated temperature is typically necessary.
Atmosphere Inert (Nitrogen or Argon)Crucial for catalyst stability and to prevent side reactions.

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium source, the ligand, and the base.

  • Add the anhydrous, degassed solvent and stir for a few minutes to pre-form the catalyst.

  • Add the this compound and the amine.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

III. Sonogashira Coupling: Introducing C(sp) Functionality

The Sonogashira reaction provides a powerful route to synthesize aryl alkynes. For the this compound substrate, this reaction enables the introduction of an alkyne moiety, a versatile functional group for further transformations.

Causality in Protocol Design:
  • Catalyst System: A dual-catalyst system is traditionally used, comprising a palladium(0) species and a copper(I) co-catalyst (typically CuI). The palladium catalyst facilitates the oxidative addition of the aryl chloride, while the copper co-catalyst activates the terminal alkyne.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both as the base to deprotonate the alkyne and often as the solvent.

  • Ligand: Triphenylphosphine (PPh₃) is a commonly used and effective ligand for this reaction.

Visualizing the Sonogashira Catalytic Cycle

Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl-Pd(II)-Cl Ar-Pd(II)(L)₂-Cl Oxidative_Addition->Aryl-Pd(II)-Cl Transmetalation Transmetalation Aryl-Pd(II)-Cl->Transmetalation Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-C≡C-R' Reductive_Elimination->Product Aryl-Pd(II)-CCR Ar-Pd(II)(L)₂-C≡C-R' Transmetalation->Aryl-Pd(II)-CCR Cu(I)X Cu(I)X Alkyne_Coordination Alkyne Coordination & Deprotonation Cu(I)X->Alkyne_Coordination Cu-Acetylide Cu-C≡C-R' Alkyne_Coordination->Cu-Acetylide Cu-Acetylide->Transmetalation Aryl-Pd(II)-CCR->Reductive_Elimination Input_Aryl_Halide This compound Input_Aryl_Halide->Oxidative_Addition Input_Alkyne H-C≡C-R' + Base Input_Alkyne->Alkyne_Coordination

Caption: Catalytic cycles for the copper-co-catalyzed Sonogashira reaction.

Detailed Protocol: Sonogashira Coupling
Parameter Recommended Condition Justification
Reactants This compound (1.0 equiv.), Terminal Alkyne (1.2-1.5 equiv.)An excess of the alkyne is used to ensure full conversion of the starting material.
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)A common and effective pre-catalyst for Sonogashira couplings.
Copper Co-catalyst CuI (1-5 mol%)Essential for the activation of the terminal alkyne.
Base/Solvent Et₃N or DIPEA (as solvent or co-solvent with THF/Toluene)Acts as both a base and a solvent.
Ligand PPh₃ (4-10 mol%)Often added to stabilize the palladium catalyst.
Temperature 50-80 °C (or microwave irradiation)Milder conditions are often sufficient; microwave heating can accelerate the reaction.
Atmosphere Inert (Nitrogen or Argon)Protects the catalyst system from oxygen.

Step-by-Step Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, CuI, and the phosphine ligand (if used).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (e.g., Et₃N or THF).

  • Add the terminal alkyne via syringe.

  • Heat the reaction mixture to the desired temperature or use microwave irradiation.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

IV. Other Potential Palladium-Catalyzed Transformations

The activated nature of the C4-Cl bond in this compound opens the door to other valuable palladium-catalyzed reactions.

  • Heck Reaction: The reaction of the quinoline with an alkene can be explored to form C-C bonds and introduce vinyl groups. Conditions would typically involve a palladium source (e.g., Pd(OAc)₂), a phosphine ligand or N-heterocyclic carbene (NHC) ligand, and a base such as Et₃N or K₂CO₃.

  • Cyanation: The introduction of a nitrile group can be achieved using a palladium catalyst and a cyanide source like Zn(CN)₂ or K₄[Fe(CN)₆]. This transformation is valuable as the nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Conclusion and Best Practices

This compound is a potent building block for the synthesis of complex molecules, largely due to its favorable reactivity in palladium-catalyzed cross-coupling reactions. The protocols provided herein offer robust starting points for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Key Best Practices for Success:

  • Inert Atmosphere: The meticulous exclusion of oxygen and moisture is critical for the stability and activity of the palladium(0) catalyst.

  • Reagent Quality: Use high-purity, anhydrous solvents and reagents.

  • Ligand Selection: For challenging couplings, especially with aryl chlorides, the use of bulky, electron-rich phosphine ligands is often the key to success.

  • Optimization: The provided protocols are starting points. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific substrates.

By leveraging the unique reactivity of this versatile substrate, researchers can efficiently access a wide array of novel 4-substituted-2,6-bis(trifluoromethyl)quinoline derivatives for various applications in science and technology.

Buchwald-Hartwig amination of 4-Chloro-2,6-bis(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Buchwald-Hartwig Amination of 4-Chloro-2,6-bis(trifluoromethyl)quinoline

Application Notes & Protocols for Advanced C-N Coupling

Abstract

The synthesis of 4-amino-2,6-bis(trifluoromethyl)quinolines represents a significant challenge in medicinal and materials chemistry due to the inherent difficulties in functionalizing this electron-deficient and sterically hindered heterocyclic system. This guide provides a comprehensive, field-tested protocol for the successful Buchwald-Hartwig amination of this compound. We delve into the critical mechanistic considerations, the rationale behind the selection of catalysts, ligands, and bases, and provide a detailed, step-by-step experimental procedure. This document is designed for researchers, scientists, and drug development professionals seeking a reliable method to forge challenging C-N bonds, enabling the synthesis of novel quinoline-based compounds.

Introduction: The Challenge and Opportunity

Quinolines functionalized with amino groups at the C4 position are privileged scaffolds in drug discovery, appearing in a wide array of therapeutic agents, including antimalarials, antivirals, and kinase inhibitors. The incorporation of trifluoromethyl (CF₃) groups into these structures can dramatically enhance metabolic stability, lipophilicity, and binding affinity.[1][2] However, the very features that make these molecules desirable also render them synthetically challenging.

The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, largely replacing harsher classical methods.[3][4][5] Despite its broad utility, its application to substrates like this compound is non-trivial due to a confluence of challenging factors:

  • Aryl Chloride Inertness: The carbon-chlorine bond is significantly stronger and less reactive than corresponding bromide or iodide bonds, necessitating highly active catalytic systems for oxidative addition.[6][7][8]

  • Severe Electron Deficiency: The two potent electron-withdrawing CF₃ groups, combined with the quinoline nitrogen, drastically reduce the electron density of the aromatic system. This electronic environment can impede the initial oxidative addition step of the palladium catalyst.

  • Steric Hindrance: The CF₃ group at the C2 position creates a sterically congested environment around the C4 reaction center, demanding careful selection of a bulky ligand to facilitate the coupling.[9][10]

This guide provides a validated protocol that successfully navigates these challenges, offering a robust pathway to this valuable class of compounds.

Mechanistic Rationale and Strategic Component Selection

A deep understanding of the reaction mechanism is paramount for troubleshooting and adapting the protocol. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[3][6][11]

Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L Active Catalyst OA_Complex Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (Rate-Limiting Step for Ar-Cl) Amido_Complex Palladium Amido Complex OA_Complex->Amido_Complex Amine Coordination & Deprotonation Product Ar-NR¹R² (Product) Amido_Complex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration sub Ar-Cl + HNR¹R² base + Base

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

The Catalyst-Ligand System: The Engine of the Reaction

For challenging aryl chlorides, the choice of ligand is the single most critical factor. The ligand must be both bulky and electron-rich to promote the difficult oxidative addition step and facilitate the final reductive elimination.

  • Expertise-Driven Choice: We recommend using bulky biaryl phosphine ligands. Ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) have proven exceptionally effective. Their steric bulk favors the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive towards oxidative addition.[3][12] N-heterocyclic carbene (NHC) ligands are also a viable alternative, known for their robustness and high activity.[13][14]

  • Palladium Precatalyst: Using a pre-formed palladium precatalyst, such as XPhos Pd G3 or BrettPhos Pd G4 , is highly recommended. These are air- and moisture-stable complexes that rapidly generate the active Pd(0) catalyst in solution upon exposure to a base, leading to more reproducible results than generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.

Base Selection: The Activator

The base plays a crucial role in deprotonating the amine nucleophile to form the palladium amido complex, which precedes reductive elimination.

  • Causality: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is often the base of choice for aryl chloride aminations due to its high basicity.[7][8] However, for substrates with base-sensitive functional groups, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, although this may require higher temperatures or longer reaction times.[6] For this specific substrate, NaOt-Bu provides the necessary reactivity to ensure efficient coupling.

Solvent: The Reaction Medium

The solvent must be anhydrous and aprotic to prevent quenching of the base and interference with the catalytic cycle.

  • Standard Practice: Toluene and 1,4-dioxane are the most common and effective solvents. They have sufficiently high boiling points to allow for thermal activation and are poor ligands for palladium, preventing catalyst inhibition. Anhydrous solvent is critical for reproducibility.

Detailed Experimental Protocol

This protocol describes the amination of this compound with morpholine as a model amine. The principles can be readily adapted for other primary and secondary amines.

ExperimentalWorkflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis p1 Add Reagents to Vial: - Aryl Chloride - Amine - Base - Pd Precatalyst p2 Add Anhydrous Solvent p1->p2 p3 Seal Vial & Purge p2->p3 r1 Heat to 100-110 °C with Vigorous Stirring p3->r1 r2 Monitor by TLC/LC-MS (Typically 12-24 h) r1->r2 w1 Cool to RT r2->w1 Upon Completion w2 Dilute with EtOAc w1->w2 w3 Filter through Celite® w2->w3 w4 Concentrate Filtrate w3->w4 w5 Purify by Column Chromatography w4->w5 a1 Characterize by NMR, HRMS w5->a1

Caption: General workflow for the Buchwald-Hartwig amination protocol.

Materials and Reagents
ReagentM.W.Suggested PurityNotes
This compound313.59>97%Substrate
Morpholine87.12>99%Amine nucleophile
XPhos Pd G3 Precatalyst863.06>98%Air- and moisture-stable Pd precatalyst
Sodium tert-butoxide (NaOt-Bu)96.10>98%Base; handle in a glovebox
Anhydrous Toluene92.14>99.8%Solvent, stored over molecular sieves
Ethyl Acetate (EtOAc)88.11HPLC GradeFor workup and chromatography
Hexanes-HPLC GradeFor chromatography
Celite® 545--Filtration aid
Step-by-Step Procedure

This procedure should be performed under an inert atmosphere (e.g., in a nitrogen- or argon-filled glovebox or using Schlenk techniques).

  • Reaction Setup: To a 10 mL oven-dried screw-cap vial equipped with a magnetic stir bar, add this compound (157 mg, 0.50 mmol, 1.0 equiv), sodium tert-butoxide (67 mg, 0.70 mmol, 1.4 equiv), and XPhos Pd G3 (8.6 mg, 0.01 mmol, 2 mol%).

  • Reagent Addition: Add anhydrous toluene (2.5 mL). Add morpholine (52 µL, 0.60 mmol, 1.2 equiv) via syringe.

  • Sealing and Reaction: Seal the vial tightly with a PTFE-lined cap. If not in a glovebox, wrap the cap seal with electrical tape. Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 110 °C.

  • Reaction Execution: Stir the reaction mixture vigorously for 16-24 hours. The mixture will typically turn dark brown or black.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. To take a sample, briefly cool the reaction, open it to the air, take a small aliquot with a pipette, and reseal/re-purge if the reaction is incomplete. The starting material is UV-active.

  • Workup: Once the reaction is complete (disappearance of starting material), cool the vial to room temperature. Dilute the mixture with ethyl acetate (10 mL).

  • Filtration: Filter the suspension through a short plug of Celite® to remove palladium black and inorganic salts. Wash the plug with additional ethyl acetate (2 x 5 mL).

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude product as a solid or oil.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate (e.g., 0% to 30% EtOAc in hexanes) to afford the pure product.

Data, Characterization, and Expected Results

Successful execution of the protocol should provide the desired product in good to excellent yield.

ParameterCondition
SubstrateThis compound
AmineMorpholine
Pd PrecatalystXPhos Pd G3 (2 mol%)
BaseNaOt-Bu (1.4 equiv)
SolventToluene (0.2 M)
Temperature110 °C
Time16-24 h
Expected Yield 85-95% (isolated yield)
Product Characterization

The final product, 4-morpholino-2,6-bis(trifluoromethyl)quinoline, should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expect characteristic signals for the morpholine protons (typically two multiplets around 3.5-4.0 ppm) and the quinoline aromatic protons.

  • ¹⁹F NMR: Expect two singlets corresponding to the two distinct CF₃ groups.

  • ¹³C NMR: Expect signals for all unique carbons, including the characteristic CF₃ quartets (due to C-F coupling).

  • High-Resolution Mass Spectrometry (HRMS): The measured m/z should match the calculated exact mass for the [M+H]⁺ ion.

  • Purity Analysis: Purity should be assessed by HPLC or qNMR.[15][16][17]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen/moisture contamination).2. Insufficiently strong base.3. Reaction temperature too low.1. Ensure strictly anhydrous/anaerobic conditions. Use a fresh bottle of solvent and a new precatalyst.2. Use NaOt-Bu. Ensure it is fresh and handled in a glovebox.3. Increase temperature to 110-120 °C.
Side Product Formation 1. Hydrodehalogenation (replacement of Cl with H).2. Reaction with solvent or impurities.1. This can occur if the amine is sterically hindered or electron-poor. Try a different, bulkier ligand (e.g., BrettPhos).2. Use high-purity, anhydrous solvent.
Inconsistent Yields 1. Inconsistent quality of reagents (especially base).2. Inefficient stirring.3. Inaccurate measurement of catalyst.1. Use high-purity reagents from a reliable supplier.2. Ensure vigorous stirring to keep the heterogeneous mixture well-suspended.3. Prepare a stock solution of the catalyst if running multiple small-scale reactions.

Conclusion

The Buchwald-Hartwig amination of this compound is a demanding but highly rewarding transformation. By carefully selecting a modern, highly active palladium precatalyst system with a bulky biaryl phosphine ligand and maintaining strict anhydrous and anaerobic conditions, researchers can reliably access this valuable chemical scaffold. This protocol provides a robust foundation for synthesizing a diverse library of 4-aminoquinoline derivatives, paving the way for new discoveries in pharmaceutical and materials science.

References

Application Notes and Protocols: Synthesis of Novel Bioactive Scaffolds using 4-Chloro-2,6-bis(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Power of Fluorination

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active compounds.[1][2][3] From the pioneering anti-malarial drug quinine to modern kinase inhibitors used in oncology, the quinoline core provides a rigid and versatile framework for interacting with biological targets.[4][5][6][7] The strategic functionalization of this scaffold is paramount in drug discovery, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[8][9]

This guide focuses on 4-Chloro-2,6-bis(trifluoromethyl)quinoline , a highly activated and versatile building block designed for advanced synthetic applications. The molecule's utility is derived from three key structural features:

  • The Quinoline Core: Provides a proven heterocyclic framework for biological activity.

  • The C4-Chloride: Acts as an excellent leaving group, enabling a range of substitution reactions.

  • Two Trifluoromethyl (CF₃) Groups: These powerful, electron-withdrawing groups at the C2 and C6 positions dramatically influence the molecule's reactivity.[10] They significantly increase the electrophilicity of the quinoline ring, thereby activating the C4 position for nucleophilic attack. Furthermore, the incorporation of fluorine often enhances metabolic stability, lipophilicity, and binding affinity of the final compounds.[10][11]

These application notes provide a detailed exploration of two primary synthetic transformations utilizing this building block: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling, complete with validated protocols and mechanistic insights for researchers in drug development.

Core Application 1: Synthesis of 4-Aminoquinoline Derivatives via Nucleophilic Aromatic Substitution (SNAr)

The displacement of the C4-chloro group with nitrogen nucleophiles is arguably the most powerful application of this reagent. The resulting 4-aminoquinoline derivatives are foundational structures for a multitude of therapeutic agents, particularly kinase inhibitors that target the ATP-binding site of enzymes like EGFR.[12][13]

Scientific Principle: An Electron-Deficient System Primed for Attack

The Nucleophilic Aromatic Substitution (SNAr) reaction proceeds through a two-step addition-elimination mechanism.[14][15] The reaction is initiated by the attack of a nucleophile (e.g., an amine) on the electron-deficient C4 carbon. The exceptional reactivity of this compound in this context is due to the potent synergistic electron-withdrawing effects of the ring nitrogen and the two CF₃ groups. This stabilization of negative charge facilitates the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[14] In the subsequent, typically rapid step, the chloride ion is eliminated, restoring the aromaticity of the quinoline ring to yield the final substituted product.[14][16]

G cluster_workflow Synthetic Workflow Overview start This compound snar Nucleophilic Aromatic Substitution (SNAr) (e.g., Amines, Alcohols) start->snar R-NH₂ or R-OH, Base suzuki Suzuki-Miyaura Cross-Coupling (e.g., Boronic Acids) start->suzuki R-B(OH)₂, Pd Catalyst, Base product1 4-Amino/Alkoxy-2,6-bis(trifluoromethyl)quinolines (Kinase Inhibitor Scaffolds) snar->product1 product2 4-Aryl/Heteroaryl-2,6-bis(trifluoromethyl)quinolines (Biaryl Scaffolds) suzuki->product2

Caption: Synthetic utility of this compound.

Detailed Experimental Protocol: General SNAr with Amines

This protocol provides a robust starting point for the reaction of this compound with a variety of primary and secondary amines.

Materials:

  • This compound (1.0 eq)

  • Desired amine (1.1 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq) or Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous solvent (e.g., Isopropanol, NMP, or DMF)

  • Standard glassware for inert atmosphere reactions (optional, but recommended)

  • Magnetic stirrer and heating plate

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the chosen anhydrous solvent (to achieve a concentration of ~0.2 M).

  • Add the desired amine (1.1 eq) to the solution.

  • Add the base (DIPEA, 2.0 eq). The use of an organic base like DIPEA often leads to cleaner reactions and simpler workups.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring. The optimal temperature may vary depending on the nucleophilicity of the amine.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If using a water-miscible solvent, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3x). If the product precipitates, it can be collected by filtration.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-amino-2,6-bis(trifluoromethyl)quinoline derivative.

G cluster_mech SNAr Mechanism: Addition-Elimination r1 Start r2 Nucleophilic Attack r1->r2 + Nu⁻ r3 Meisenheimer Complex (Resonance Stabilized) r2->r3 Forms Intermediate r4 Elimination r3->r4 Loses Leaving Group r5 Product r4->r5 - Cl⁻

Caption: The two-step addition-elimination mechanism of SNAr.

Representative Data

The high degree of activation of the substrate typically leads to excellent yields for this transformation.

EntryNucleophile (Amine)Typical Yield (%)
1Aniline90-98%
24-Methoxyaniline92-99%
3Benzylamine88-95%
4Morpholine90-97%

Core Application 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

For creating biaryl structures, which are also prevalent in pharmaceuticals, the Suzuki-Miyaura coupling offers a powerful tool for carbon-carbon bond formation.[17] This reaction allows for the introduction of diverse aryl and heteroaryl groups at the C4 position, significantly expanding the accessible chemical space.

Scientific Principle: The Palladium Catalytic Cycle

The Suzuki coupling reaction is a palladium-catalyzed process involving an organoboron compound (like a boronic acid) and an organohalide.[18] The catalytic cycle consists of three primary steps:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-chlorine bond of the quinoline, forming a Pd(II) complex.[17] While C-Cl bonds are typically less reactive than C-Br or C-I bonds, the highly electron-deficient nature of this specific quinoline substrate facilitates this otherwise challenging step.[19]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the chloride.[18][20]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[17]

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxadd Oxidative Addition pd0->oxadd + Ar-Cl pd2_complex L₂Pd(II)(Ar)Cl oxadd->pd2_complex trans Transmetalation pd2_complex->trans + Ar'-B(OH)₂ (Base) pd2_biaryl L₂Pd(II)(Ar)(Ar') trans->pd2_biaryl redel Reductive Elimination pd2_biaryl->redel redel->pd0 Regenerates Catalyst product Ar-Ar' redel->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Experimental Protocol: Suzuki Coupling with Boronic Acids

This protocol is a general method for the palladium-catalyzed coupling of arylboronic acids at the C4 position.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., Na₂CO₃ or K₃PO₄, 2.0-3.0 eq)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or similar glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (0.03 eq), and the base (Na₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent mixture (1,4-Dioxane and Water, 4:1 v/v) via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system to afford the pure 4-aryl-2,6-bis(trifluoromethyl)quinoline.

Representative Data

Successful coupling can be achieved with a range of electronically diverse boronic acids.

EntryArylboronic AcidTypical Yield (%)
1Phenylboronic acid75-85%
24-Fluorophenylboronic acid70-80%
33-Thienylboronic acid65-75%
44-(Trifluoromethyl)phenylboronic acid72-82%

Safety and Handling

This compound is a halogenated, fluorinated heterocyclic compound. It should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

This compound is a superior building block for modern medicinal chemistry. The strong electronic activation provided by the dual trifluoromethyl groups enables highly efficient and predictable functionalization at the C4 position through both nucleophilic substitution and palladium-catalyzed cross-coupling reactions. These protocols provide reliable methods for researchers to rapidly generate diverse libraries of novel quinoline derivatives for screening and lead optimization in drug discovery programs, particularly in the pursuit of next-generation kinase inhibitors and other targeted therapies.

References

Application Notes & Protocols for the Design of Novel Anticancer Agents from 4-Chloro-2,6-bis(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Scaffold Selection

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with broad pharmacological activities, including notable anticancer properties.[1][2] The derivatization of quinolines continues to be a highly productive field in the development of new therapeutic agents.[3][4] This guide focuses on a particularly promising starting material: 4-Chloro-2,6-bis(trifluoromethyl)quinoline .

The selection of this scaffold is underpinned by a strong scientific rationale:

  • The Quinoline Core: Provides a rigid, planar structure ideal for interactions with biological targets such as DNA and the ATP-binding pockets of kinases.[3][5]

  • C4-Chloro Substituent: The chlorine atom at the C4 position is an excellent leaving group, activated for nucleophilic aromatic substitution (SNAr). This activation is enhanced by the electron-withdrawing effect of the ring nitrogen, making the C4 position a prime site for introducing diverse functional groups to build a chemical library.[6][7]

  • Bis(trifluoromethyl) Groups: The inclusion of two trifluoromethyl (-CF3) groups is a strategic design choice. These groups are known to significantly enhance key drug-like properties by:

    • Increasing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic breakdown by enzymes, which can increase the drug's half-life.[8][9]

    • Enhancing Lipophilicity: This property can improve a molecule's ability to cross cellular membranes, potentially leading to better bioavailability.[8][9]

    • Modulating Electronic Properties: The strong electron-withdrawing nature of -CF3 groups can influence the pKa of nearby functionalities and enhance binding affinity to target proteins.[10][11][12]

This combination of a reactive handle (C4-Cl) and potent pharmacomodulating groups (-CF3) makes this compound an exceptional starting point for the discovery of novel anticancer agents.[13]

Part 1: Synthetic Derivatization Strategies

The primary strategy for generating a library of novel compounds is the nucleophilic aromatic substitution (SNAr) at the C4 position. This reaction allows for the introduction of a wide variety of amine, thiol, or alcohol-containing fragments, leading to diverse final structures.

Protocol 1: General Procedure for SNAr with Amines

This protocol describes a general method for reacting this compound with primary or secondary amines.

Rationale: The reaction is typically performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or a polar protic solvent like ethanol to facilitate the dissolution of reactants and stabilize the charged intermediate (Meisenheimer complex). A base, such as triethylamine (TEA) or potassium carbonate (K2CO3), is often included to neutralize the HCl generated during the reaction, driving it to completion.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous solvent (e.g., DMF or Ethanol, approx. 0.1 M concentration).

  • Reagent Addition: Add the desired amine nucleophile (1.1 - 1.5 eq) and a suitable base (e.g., Triethylamine, 2.0 eq).

  • Reaction Conditions: Stir the mixture at a temperature ranging from 80 °C to 120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 6-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water and stir. A precipitate of the product should form.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with water and then a cold, non-polar solvent like hexane to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (1H NMR, 13C NMR, HRMS).

G cluster_synthesis Synthetic Workflow for Derivatization start This compound reagents Amine (R-NH2) Base (e.g., TEA) Solvent (e.g., DMF) reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction Heat (80-120 °C) reagents->reaction workup Aqueous Work-up & Filtration reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification library Library of Novel 4-Aminoquinoline Derivatives purification->library

Caption: Synthetic workflow for generating a library of novel agents.

Part 2: Biological Evaluation Cascade

Once a library of derivatives has been synthesized, a systematic screening process is required to identify promising anticancer candidates. This cascade approach funnels compounds from broad cytotoxicity screening to more detailed mechanistic studies.

Protocol 2: Primary Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14][15] It is a robust, high-throughput method for initial screening.[16][17]

Rationale: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product.[18] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[15]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, A549) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[19] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant and low (<0.5%). Replace the old medium with 100 µL of medium containing the test compounds. Include wells for vehicle control (100% viability) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[17] Incubate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[15] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity Screening

Summarize the IC50 values for active compounds ("hits") in a structured table for clear comparison.

Compound IDParent ScaffoldModification at C4MCF-7 IC50 (µM)HCT116 IC50 (µM)A549 IC50 (µM)
Lead 4-Cl-2,6-bis(CF3)Q-Cl>100>100>100
Cmpd-01 4-Cl-2,6-bis(CF3)Q-NH(CH2)2OH15.225.818.4
Cmpd-02 4-Cl-2,6-bis(CF3)Q-NH(4-OCH3-Ph)8.512.19.7
Doxorubicin (Positive Control)N/A0.90.71.1

Note: Data are illustrative. Q = Quinoline; Ph = Phenyl.

G cluster_screening Biological Evaluation Cascade lib Synthesized Compound Library screen Primary Screen: Multi-dose Cytotoxicity (MTT Assay) on Cancer Cell Panel (e.g., NCI-60) lib->screen hit Hit Confirmation & Dose-Response (Determine IC50 values) screen->hit secondary Secondary Mechanistic Assays (for confirmed hits) hit->secondary apoptosis Apoptosis Induction (Annexin V/PI Assay) secondary->apoptosis cellcycle Cell Cycle Arrest (Propidium Iodide Staining) secondary->cellcycle moa Mechanism of Action Studies (e.g., Western Blot for Target Pathways) apoptosis->moa cellcycle->moa lead Lead Candidate moa->lead

Caption: A hierarchical workflow for anticancer drug screening.

Part 3: Elucidating the Mechanism of Action (MoA)

For compounds that demonstrate potent cytotoxicity (i.e., low IC50 values), the next critical step is to understand how they kill cancer cells. Key investigations include determining if the compounds induce programmed cell death (apoptosis) or cause cell cycle arrest.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20]

Rationale: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[21] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to label early apoptotic cells.[22] Propidium Iodide (PI) is a fluorescent DNA-intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and allow them to attach. Treat the cells with the test compound at its predetermined IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension (e.g., 500 x g for 5 minutes) and discard the supernatant.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[23] Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

This assay quantifies the DNA content of cells, allowing for the determination of the cell population's distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).

Rationale: Propidium Iodide (PI) binds stoichiometrically to double-stranded DNA. Therefore, the amount of fluorescence emitted from PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase (with duplicated DNA) will have twice the fluorescence intensity of cells in the G0/G1 phase. Cells in the S phase (DNA synthesis) will have intermediate fluorescence. A significant accumulation of cells in any particular phase suggests that the compound interferes with cell cycle progression at that checkpoint.

Step-by-Step Methodology:

  • Cell Treatment: Seed and treat cells with the test compound as described for the apoptosis assay.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect approximately 1 x 106 cells per sample.

  • Fixation: Resuspend the cell pellet and add dropwise to ice-cold 70% ethanol while vortexing gently. This fixes the cells and permeabilizes the membrane.[24] Incubate for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).[25]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Analysis: Analyze the samples by flow cytometry. Use software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the sub-G1 peak is often indicative of apoptotic DNA fragmentation.

Hypothetical Mechanism: Targeting Kinase Signaling

Many quinoline-based anticancer agents function as kinase inhibitors.[26][27] A common target is the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival and is often hyperactivated in cancer.[28][29][30] Derivatives of this compound could be designed to inhibit key kinases like PI3K or Akt, leading to the suppression of downstream pro-survival signals and the induction of apoptosis.

G cluster_pathway Hypothetical MoA: Inhibition of PI3K/Akt Pathway rtk RTK (e.g., EGFR) pi3k PI3K rtk->pi3k Activation pip3 PIP3 pi3k->pip3 p pip2 PIP2 akt Akt pip3->akt Activation mtor mTORC1 akt->mtor Activation apop Apoptosis akt->apop Inhibition prolif Cell Proliferation & Survival mtor->prolif agent Novel Quinoline Derivative agent->pi3k Inhibition

Caption: Hypothetical inhibition of the PI3K signaling pathway.

References

4-Chloro-2,6-bis(trifluoromethyl)quinoline as an intermediate for agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide: 4-Chloro-2,6-bis(trifluoromethyl)quinoline

Topic: this compound as a Pivotal Intermediate for Advanced Agrochemicals

Executive Summary

This compound is a highly functionalized heterocyclic compound that has emerged as a critical building block in modern agrochemical synthesis.[1][2] Its unique electronic properties, conferred by two powerful electron-withdrawing trifluoromethyl (CF₃) groups and an electronegative quinoline nitrogen, render the C4 position exceptionally susceptible to nucleophilic substitution. This reactivity profile makes it an ideal scaffold for constructing a new generation of potent fungicides, herbicides, and insecticides.[3][4] This guide provides a comprehensive overview of the synthesis of this intermediate, its physicochemical properties, and detailed protocols for its application in the synthesis of novel agrochemical agents, grounded in the principles of nucleophilic aromatic substitution (SNAr).

Physicochemical & Structural Data

A precise understanding of the intermediate's properties is fundamental for its effective use in synthesis. The dual CF₃ groups significantly influence its stability, solubility, and reactivity.

PropertyValueSource
Molecular Formula C₁₁H₄ClF₆N[1]
Molecular Weight 299.6 g/mol [1]
Appearance White amorphous powder[1]
Melting Point 66-72 °C[1]
CAS Number 91991-79-6[1]
Purity (Typical) ≥ 98% (HPLC)[1]

Synthesis of the 4-Chloroquinoline Intermediate

The synthesis of this compound is typically achieved through a multi-step sequence, commencing with an appropriately substituted aniline. A generalized and robust pathway involves a cyclization reaction to form the quinoline core, followed by chlorination to install the reactive handle at the C4 position.

Synthetic Pathway Overview

The process begins with the condensation of 4-(trifluoromethyl)aniline with a β-ketoester bearing a trifluoromethyl group. The resulting enamine intermediate undergoes thermal or acid-catalyzed cyclization to yield 4-hydroxy-2,6-bis(trifluoromethyl)quinoline. Subsequent treatment with a chlorinating agent, such as phosphorus oxychloride (POCl₃), efficiently converts the hydroxyl group into the target chloro-substituent.

Caption: Generalized synthetic route to the target intermediate.

Protocol 1: Generalized Synthesis of this compound

This protocol is a representative procedure based on established methods for quinoline synthesis.[5][6]

Step 1: Synthesis of 4-Hydroxy-2,6-bis(trifluoromethyl)quinoline

  • To a round-bottom flask equipped with a reflux condenser, add 4-(trifluoromethyl)aniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) in a high-boiling point solvent like Dowtherm A or polyphosphoric acid.

  • Heat the mixture to 140-160 °C for 4-6 hours.

    • Rationale: High temperature is required to drive the condensation and subsequent intramolecular cyclization (a Conrad-Limpach reaction). Polyphosphoric acid can act as both a solvent and a catalyst for the cyclization.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Cool the reaction mixture and pour it onto crushed ice. The solid precipitate is the crude 4-hydroxyquinoline derivative.

  • Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from ethanol or isopropanol can be performed for purification.

Step 2: Chlorination to this compound

  • In a fume hood, carefully charge a flask with the dried 4-hydroxy-2,6-bis(trifluoromethyl)quinoline (1.0 eq) and slowly add phosphorus oxychloride (POCl₃, 3-5 eq).

    • Caution: POCl₃ is highly corrosive and reacts violently with water. All glassware must be scrupulously dry.

  • Heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

    • Rationale: POCl₃ acts as both the reagent and solvent to convert the hydroxyl group into a chloride, a superior leaving group for subsequent SNAr reactions.

  • After cooling to room temperature, slowly and carefully pour the reaction mixture onto a stirred slurry of ice and water to quench the excess POCl₃.

  • Neutralize the acidic solution with a saturated sodium bicarbonate or dilute sodium hydroxide solution until the pH is ~7-8.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization to obtain this compound as a white solid.

Application in Agrochemical Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound lies in its role as an electrophile in SNAr reactions. The chloro group at the C4 position is readily displaced by a wide range of nucleophiles, including phenols, thiols, and amines, to generate diverse and biologically active molecules.[7][8]

The SNAr Mechanism: A Self-Validating System

The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism.[9][10][11] The reaction's success is predicated on the electronic stabilization of the key intermediate.

  • Nucleophilic Attack (Addition): A nucleophile (Nu⁻) attacks the electron-deficient C4 carbon, breaking the aromaticity of the quinoline ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9][12] The negative charge is delocalized onto the electron-withdrawing quinoline nitrogen and the CF₃ groups, which is crucial for stabilizing this high-energy intermediate.

  • Leaving Group Expulsion (Elimination): The aromaticity of the ring is restored by the expulsion of the chloride ion (Cl⁻), a good leaving group, yielding the final substituted product.

Caption: The addition-elimination mechanism of SNAr.

Protocol 2: Case Study - Synthesis of a Phenoxy-Quinoline Fungicide Analog

This protocol describes the synthesis of a hypothetical but representative quinoline fungicide, based on structures found in patent literature, by reacting the intermediate with a substituted phenol.[8]

workflow start Start: Prepare Reactants prep Dissolve this compound, 4-fluorophenol, and K₂CO₃ in DMF start->prep react Heat Reaction Mixture (e.g., 80-100 °C) prep->react monitor Monitor Progress by TLC react->monitor monitor->react Incomplete workup Quench with Water & Extract with Ethyl Acetate monitor->workup Complete purify Purify via Column Chromatography workup->purify end End: Characterized Final Product purify->end

Caption: Experimental workflow for SNAr synthesis.

Materials:

  • This compound (1.0 eq)

  • 4-Fluorophenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq), anhydrous

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound, 4-fluorophenol, and anhydrous potassium carbonate.

  • Add anhydrous DMF via syringe to dissolve the reagents.

    • Rationale: DMF is a polar aprotic solvent that effectively solvates the cation (K⁺), leaving the carbonate base and the phenoxide nucleophile (formed in situ) more reactive.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC, observing the consumption of the starting chloroquinoline. The reaction is typically complete within 2-8 hours.

  • Once complete, cool the mixture to room temperature and pour it into cold water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then with brine to remove residual DMF and salts.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

  • The resulting crude solid should be purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield the pure phenoxy-quinoline product.

Analytical Characterization

Confirmation of the identity and purity of the intermediate and final products is essential. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy are used to confirm the molecular structure. The distinct signals from the trifluoromethyl groups are particularly informative.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[13]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, often reported as a percentage area.[1]

Safety and Handling

Chlorinated and highly fluorinated aromatic compounds require careful handling.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Consult the Safety Data Sheet (SDS) for detailed toxicological and handling information.[14]

References

Application Note: A Comprehensive Guide to Nucleophilic Aromatic Substitution (SNAr) on 4-Chloro-2,6-bis(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules occupy a position of exceptional importance. The introduction of fluorine atoms, particularly the trifluoromethyl (CF₃) group, can profoundly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The quinoline core, a nitrogen-containing heterocycle, is a well-established "privileged scaffold" found in numerous FDA-approved drugs.

The compound 4-Chloro-2,6-bis(trifluoromethyl)quinoline emerges as a uniquely powerful building block, synergizing the benefits of both its quinoline core and its fluorine substituents.[1] The two strongly electron-withdrawing CF₃ groups, combined with the inherent electron-withdrawing nature of the quinoline nitrogen, render the C4-position exceptionally electron-deficient. This pronounced electrophilicity makes the C4-chloro substituent highly susceptible to displacement via Nucleophilic Aromatic Substitution (SNAr), providing a robust and versatile handle for molecular diversification.[2] This application note provides a detailed experimental protocol for this transformation, grounded in mechanistic principles, to guide researchers in synthesizing novel libraries of functionalized quinolines.

Part 1: Mechanistic Underpinnings of the SNAr Reaction

The SNAr reaction on this compound proceeds through a classical two-step addition-elimination mechanism.[3][4] Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (e.g., an amine, thiol, or alkoxide) on the electron-poor C4 carbon of the quinoline ring. This step temporarily disrupts the aromaticity of the ring, forming a high-energy, anionic intermediate.

  • Formation of the Meisenheimer Complex: The resulting intermediate is a resonance-stabilized carbanion known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and is significantly stabilized by the potent electron-withdrawing effects of the two trifluoromethyl groups and the ring nitrogen. This stabilization is the primary driving force for the reaction's feasibility.[3]

  • Elimination and Rearomatization: The aromaticity of the quinoline ring is restored in the final step, as the chloride ion—a good leaving group—is expelled. This step is typically fast and irreversible, driving the reaction to completion.

Caption: SNAr Mechanism on the quinoline substrate.

Part 2: Detailed Experimental Protocol

This protocol details a representative SNAr reaction using a primary amine as the nucleophile. The principles can be readily adapted for other nucleophiles such as secondary amines, thiols, or alcohols (with an appropriate base).

Materials and Equipment
Reagents & MaterialsGradeSupplier Example
This compound≥97%Sigma-Aldrich, Chem-Impex
Aniline (or other amine nucleophile)Reagent GradeStandard suppliers
Potassium Carbonate (K₂CO₃), anhydrous≥99%Standard suppliers
1,4-Dioxane, anhydrousDriSolv™ or equivalentStandard suppliers
Ethyl Acetate (EtOAc)ACS GradeStandard suppliers
HexanesACS GradeStandard suppliers
Deionized Water---Laboratory supply
Brine (saturated NaCl solution)---Laboratory prepared
Anhydrous Magnesium Sulfate (MgSO₄)---Standard suppliers
Silica Gel60 Å, 230-400 meshStandard suppliers

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Glass column for chromatography

  • TLC plates (silica gel on aluminum backing with F₂₅₄ indicator)

Critical Safety Precautions
  • Substrate Hazard: this compound and its derivatives are irritants. They may cause skin, eye, and respiratory irritation.[5][6]

  • Handling: All manipulations should be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and nitrile gloves at all times.[7]

  • Solvents: Dioxane and other organic solvents are flammable and toxic. Avoid inhalation and contact with skin.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[5]

Step-by-Step Reaction Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 300 mg).

  • Add anhydrous potassium carbonate (2.0 eq). The base acts as an acid scavenger for the HCl generated when using amine nucleophiles.

  • Place the flask under an inert atmosphere (N₂ or Ar).

  • Add anhydrous 1,4-dioxane (approx. 0.2 M concentration relative to the substrate).

  • Add the amine nucleophile (e.g., aniline, 1.2 eq) to the stirring suspension via syringe.

  • Heating and Monitoring: Attach a reflux condenser and heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by TLC (e.g., using a 20% Ethyl Acetate/Hexanes eluent). The starting material should be UV-active. The disappearance of the starting material spot indicates reaction completion (typically 6-18 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (25 mL) and deionized water (25 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel. A gradient elution system (e.g., starting from 5% EtOAc/Hexanes and gradually increasing to 25% EtOAc/Hexanes) is typically effective.

    • Pro-Tip: To prevent streaking of the basic quinoline product on the acidic silica gel, add 0.5-1% triethylamine to the eluent.[8]

  • Characterization: Combine the pure fractions, remove the solvent in vacuo, and dry the final product under high vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental Workflow Diagram

Workflow Figure 2: General Experimental Workflow start Start setup 1. Reaction Setup (Substrate, Base, Solvent, Nucleophile) start->setup reaction 2. Heating & Monitoring (100 °C, TLC analysis) setup->reaction workup 3. Aqueous Work-up (Extraction & Washing) reaction->workup purify 4. Purification (Flash Column Chromatography) workup->purify characterize 5. Characterization (NMR, MS) purify->characterize end End: Pure Product characterize->end

Caption: A high-level overview of the experimental process.

Part 3: Reaction Scope and Troubleshooting

The described protocol is robust and can be applied to a wide range of nucleophiles. The following table summarizes typical conditions and considerations.

Nucleophile ClassExampleBaseTypical SolventTemp (°C)Notes
Primary AminesBenzylamineK₂CO₃, DIPEADioxane, DMF80-110Generally clean and high-yielding.
Secondary AminesMorpholineK₂CO₃, DIPEADioxane, DMF90-120May require slightly longer reaction times.
Anilines4-MethoxyanilineK₂CO₃Dioxane, DMF100-130Less nucleophilic; may require higher temperatures.
ThiolsThiophenolK₂CO₃, Cs₂CO₃DMF, DMSO60-100Highly nucleophilic; reactions are often faster.
Alcohols/PhenolsPhenolNaH, K₂CO₃DMF, THF80-120Requires a strong base to deprotonate the alcohol.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient temperature or time; poor quality reagents; weak nucleophile.Increase temperature or extend reaction time. Use a more polar aprotic solvent like DMF or DMSO. Ensure reagents and solvents are anhydrous.
Low Yield Product decomposition on silica gel; inefficient extraction.Add triethylamine to the chromatography eluent.[8] Ensure complete extraction from the aqueous phase.
Multiple Spots on TLC Side reactions; unoptimized conditions.Re-optimize temperature. Ensure an inert atmosphere is maintained to prevent oxidative side products.
Product Streaking on TLC/Column Interaction of the basic quinoline nitrogen with acidic silica.Add 0.5-2% triethylamine or pyridine to the eluent system.[8] Consider using neutral alumina as the stationary phase.

References

Topic: Synthesis of Advanced Fluorinated Materials with 4-Chloro-2,6-bis(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2,6-bis(trifluoromethyl)quinoline as a pivotal building block for the synthesis of advanced fluorinated materials. We delve into the core synthetic strategies, focusing on nucleophilic aromatic substitution (SNAr), and provide detailed, field-proven protocols for the synthesis of key derivatives. The narrative emphasizes the causality behind experimental choices, ensuring that researchers can not only replicate the methodologies but also adapt them for novel applications. This document is intended to serve as a practical resource for professionals in medicinal chemistry, materials science, and agrochemical development.

Introduction: The Strategic Importance of this compound

The quinoline scaffold is a privileged structure in chemistry, forming the core of numerous FDA-approved drugs and functional materials.[1] The strategic introduction of fluorine atoms can dramatically enhance a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[2][3]

This compound is a highly versatile reagent that capitalizes on these principles. It features two powerful electron-withdrawing trifluoromethyl (-CF₃) groups, which serve a dual purpose: they significantly enhance the biological activity of the final compounds and activate the C4-position for facile chemical modification.[4] The chlorine atom at the C4 position acts as an excellent leaving group, making the molecule an ideal substrate for Nucleophilic Aromatic Substitution (SNAr) reactions.[5] This unique combination of features makes it an essential intermediate for developing a new generation of:

  • Pharmaceutical Agents: Particularly in the fields of oncology and inflammatory diseases.[4][6]

  • Advanced Agrochemicals: For creating more effective and stable crop protection agents.[4]

  • Fluorinated Materials: For applications demanding high thermal and chemical stability.[4]

This guide will focus on the practical application of this building block, providing detailed protocols for its derivatization.

Reagent Profile and Safety Considerations

Before proceeding with any synthesis, a thorough understanding of the starting material's properties and handling requirements is crucial.

PropertyValueReference
CAS Number 91991-79-6[4]
Molecular Formula C₁₁H₄ClF₆N[4]
Molecular Weight 299.6 g/mol [4]
Appearance White amorphous powder[4]
Melting Point 66-72 °C[4]
Purity ≥ 98% (HPLC)[4]

Handling and Storage:

  • Storage: Store in a tightly sealed container in a refrigerator (0-8 °C) to prevent degradation.[4]

  • Safety: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood.

  • Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance.

The Core Synthetic Engine: Nucleophilic Aromatic Substitution (SNAr)

The primary pathway for functionalizing this compound is the SNAr reaction. The success and high reactivity of this substrate are directly attributable to its electronic structure.

Mechanistic Rationale: The reaction proceeds via a well-established mechanism, though recent studies suggest some SNAr reactions may be concerted rather than stepwise.[7] The generally accepted pathway involves two key steps:

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon at the C4 position. The powerful inductive electron-withdrawing effects of the two -CF₃ groups and the quinoline ring nitrogen make this position highly electrophilic. This attack disrupts the ring's aromaticity and forms a resonance-stabilized intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: Aromaticity is restored by the expulsion of the chloride ion (Cl⁻), which is a stable leaving group, yielding the final substituted product.

The high stability of the Meisenheimer intermediate, due to charge delocalization onto the electron-withdrawing groups, lowers the activation energy of the reaction, allowing it to proceed under relatively mild conditions.

SNAr_Mechanism reagents Quinoline-Cl + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized) reagents->intermediate Step 1: Attack at C4 products Quinoline-Nu + Cl⁻ intermediate->products Step 2: Expel Cl⁻

Caption: Generalized workflow for the SNAr mechanism.

Application Protocol I: Synthesis of 4-Amino-2,6-bis(trifluoromethyl)quinoline Derivatives

The 4-aminoquinoline core is a cornerstone of medicinal chemistry, found in numerous antimalarial and anticancer agents.[8][9] This protocol details a robust method for synthesizing these valuable derivatives.

Workflow Overview:

Protocol_1_Workflow start 1. Reagent Setup - 4-Chloro-quinoline (1.0 eq) - Amine (1.2-1.5 eq) - Solvent (e.g., Isopropanol, DMF) reaction 2. Reaction - Heat to reflux (e.g., 80-120 °C) - Monitor by TLC (4-12 h) start->reaction workup 3. Work-up - Cool to RT - Dilute with CH₂Cl₂ - Wash with aq. NaHCO₃ & Brine reaction->workup purify 4. Purification - Dry (Na₂SO₄), filter, concentrate - Recrystallization or Column Chromatography workup->purify product Final Product: 4-Amino-quinoline Derivative purify->product

Caption: Experimental workflow for the synthesis of 4-aminoquinoline derivatives.

A. Materials & Reagents

  • This compound

  • Primary or secondary amine (e.g., aniline, N,N-dimethylethane-1,2-diamine)

  • Solvent: Isopropanol, Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP)

  • Base (optional, for amine salts): K₂CO₃ or Triethylamine (Et₃N)

  • Reagents for work-up: Dichloromethane (CH₂Cl₂), 5% aq. NaHCO₃, Brine

  • Reagents for purification: Anhydrous Na₂SO₄, Silica gel, appropriate solvents (e.g., Hexane/Ethyl Acetate)

B. Step-by-Step Experimental Protocol

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq) and the chosen solvent (approx. 0.1 M concentration).

  • Add the desired amine (1.2-1.5 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like K₂CO₃ (2.0 eq).

  • Heating and Monitoring: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent). Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting chloroquinoline spot is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with dichloromethane.

  • Transfer the mixture to a separatory funnel and wash with 5% aqueous NaHCO₃ solution to neutralize any generated HCl and remove unreacted acidic impurities.

  • Wash the organic layer with water, followed by brine to facilitate phase separation and remove residual water.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude residue by either recrystallization from a suitable solvent (e.g., ethanol) or column chromatography on silica gel to yield the pure 4-amino-2,6-bis(trifluoromethyl)quinoline derivative.

C. Causality and Experimental Insights

  • Choice of Amine: Aliphatic amines are generally more nucleophilic and react faster than aromatic amines. Using a slight excess (1.2-1.5 eq) ensures the reaction goes to completion.[9]

  • Choice of Solvent: High-boiling polar solvents like isopropanol or DMF are preferred as they effectively dissolve the reactants and facilitate the formation of the charged Meisenheimer complex.[10]

  • Microwave-Assisted Synthesis: For faster reaction times and often improved yields, this reaction can be adapted for microwave synthesis. Irradiation at 120-150 °C for 10-30 minutes is a good starting point.[10]

D. Representative Reaction Data

NucleophileSolventTemperature (°C)Typical Time (h)Expected Yield (%)
AnilineIsopropanol82 (Reflux)8-1275-85%
BenzylamineDMF1004-685-95%
N-MethylpiperazineIsopropanol82 (Reflux)3-5>90%

Application Protocol II: Synthesis of 4-Aryloxy-2,6-bis(trifluoromethyl)quinoline Derivatives

Creating C-O bonds via SNAr allows for the synthesis of quinoline ethers, which are valuable intermediates in various chemical fields. This protocol uses a phenol as the nucleophile.

A. Materials & Reagents

  • This compound

  • Substituted Phenol (e.g., 4-methoxyphenol)

  • Base: Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Anhydrous Solvent: Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Reagents for work-up: Saturated aq. NH₄Cl, Ethyl Acetate, Brine

  • Reagents for purification: Anhydrous Na₂SO₄, Silica gel

B. Step-by-Step Experimental Protocol

  • Nucleophile Generation: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), suspend sodium hydride (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath. Add a solution of the phenol (1.2 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen gas evolution ceases. This forms the highly nucleophilic sodium phenoxide.

  • SNAr Reaction: Add a solution of this compound (1.0 eq) in anhydrous THF to the phenoxide solution.

  • Heat the reaction mixture to reflux (approx. 65 °C) and monitor by TLC.

  • Work-up: Once the reaction is complete, cool to 0 °C and carefully quench the excess NaH by slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryloxy derivative.

C. Causality and Experimental Insights

  • Base Selection: Phenols are not sufficiently nucleophilic to displace the chloride directly. A strong base like NaH is required to deprotonate the hydroxyl group, generating the much more potent phenoxide anion. For less sensitive substrates, a weaker base like K₂CO₃ in DMF at a higher temperature can also be effective.

  • Anhydrous Conditions: The use of NaH necessitates strictly anhydrous conditions, as it reacts violently with water. Flame-drying glassware and using anhydrous solvents are critical for safety and reaction success.

Structural Confirmation and Characterization

The identity and purity of all synthesized compounds must be rigorously confirmed using standard analytical techniques.

  • NMR Spectroscopy:

    • ¹H-NMR: Will confirm the incorporation of the nucleophile, showing characteristic peaks for the new substituent and shifts in the aromatic protons of the quinoline core.

    • ¹³C-NMR: The C4 carbon will show a significant upfield shift upon substitution. The signals for the -CF₃ groups will appear as quartets due to C-F coupling.[11]

    • ¹⁹F-NMR: A singlet corresponding to the two equivalent -CF₃ groups is expected, providing unambiguous confirmation of the fluorinated scaffold.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm that the molecular ion peak corresponds to the calculated exact mass of the target compound.[3][9]

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as N-H stretches (for amino derivatives) or C-O-C stretches (for ether derivatives).[12]

Conclusion

This compound is a powerful and versatile building block for the synthesis of highly functionalized, fluorinated molecules. Its enhanced electrophilicity at the C4 position allows for efficient and predictable nucleophilic aromatic substitution with a wide range of N- and O-centered nucleophiles. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the synthesis of novel compounds for applications in drug discovery, materials science, and beyond, leveraging the unique properties imparted by the bis(trifluoromethyl)quinoline scaffold.

References

Application Notes and Protocols for Monitoring Reactions of 4-Chloro-2,6-bis(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical techniques for monitoring chemical reactions involving 4-Chloro-2,6-bis(trifluoromethyl)quinoline. As a critical building block in the synthesis of novel pharmaceuticals and agrochemicals, real-time monitoring of its reactions is paramount for optimization, yield maximization, and impurity profiling.[1] These application notes are designed for researchers, scientists, and drug development professionals, offering detailed protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The methodologies described herein are intended to provide a robust framework for accurate reaction tracking and kinetic analysis.

Introduction: The Significance of Monitoring this compound Reactions

This compound is a highly versatile synthetic intermediate characterized by its electron-deficient quinoline core, a reactive chlorine at the 4-position, and two sterically bulky and electron-withdrawing trifluoromethyl groups. These structural features impart unique reactivity, making it a valuable precursor in nucleophilic aromatic substitution (SNAr) reactions. The successful synthesis of target molecules often depends on precise control of reaction conditions to favor the desired product over potential side-products.

In-process monitoring of these reactions provides critical data for:

  • Reaction Endpoint Determination: Accurately identifying when the consumption of starting material is complete.

  • Kinetic Profiling: Understanding the rate of reaction to optimize parameters such as temperature, catalyst loading, and reagent concentration.

  • Impurity Profiling: Detecting and quantifying the formation of by-products, which is essential for process safety and regulatory compliance.[1][2]

  • Mechanism Elucidation: Gaining insights into the reaction pathway and the formation of any transient intermediates.

This guide will detail the application of three powerful analytical techniques—HPLC, 19F NMR, and ATR-FTIR—for the comprehensive monitoring of reactions involving this compound.

High-Performance Liquid Chromatography (HPLC) for Quantitative Reaction Monitoring

HPLC is a cornerstone technique for monitoring the progress of organic reactions due to its high resolution, sensitivity, and quantitative accuracy. For reactions involving this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed to separate the relatively non-polar analyte from more polar reagents and products.

Causality Behind Experimental Choices for HPLC
  • Reversed-Phase Chromatography: The non-polar nature of the quinoline derivative necessitates a non-polar stationary phase (like C18) and a polar mobile phase to achieve good retention and separation based on hydrophobicity.

  • UV Detection: The aromatic quinoline core of the molecule possesses a strong chromophore, making it readily detectable by UV-Vis spectroscopy. A diode-array detector (DAD) is recommended to monitor multiple wavelengths simultaneously, which can aid in peak identification and purity assessment.

  • Gradient Elution: Due to the potential for a wide range of polarities between starting materials, intermediates, and final products, a gradient elution is often necessary to ensure adequate separation of all components within a reasonable timeframe.

Protocol 1: At-line HPLC-UV Monitoring of a Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol outlines the monitoring of a typical SNAr reaction where the chlorine atom of this compound is displaced by a nucleophile (e.g., an amine or thiol).

Step-by-Step Methodology:

  • Reaction Sampling: At designated time points (e.g., t=0, 15 min, 30 min, 1h, 2h, etc.), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile) to prevent further reaction. This is a critical step for accurate kinetic analysis.

  • Sample Preparation:

    • Vortex the quenched sample to ensure homogeneity.

    • If the reaction mixture contains solid particles, centrifuge the sample to pellet the solids.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[3] This prevents particulates from damaging the HPLC column and system.[3]

  • HPLC Analysis: Inject the prepared sample onto the HPLC system.

Table 1: HPLC Method Parameters

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Diode Array Detector (DAD) at 254 nm and 280 nm
Data Presentation and Interpretation

The progress of the reaction can be monitored by observing the decrease in the peak area of the starting material, this compound, and the corresponding increase in the peak area of the product.

Table 2: Example Reaction Monitoring Data

Time (min)Starting Material Peak AreaProduct Peak Area% Conversion
01,500,00000
151,125,000375,00025
30750,000750,00050
60300,0001,200,00080
12075,0001,425,00095

% Conversion is calculated based on the relative peak areas, assuming equal response factors for starting material and product. For accurate quantification, calibration curves should be generated.

HPLC_Workflow cluster_reaction Reaction Vessel cluster_sampling Sample Preparation cluster_analysis Analysis Reaction Reaction in Progress Aliquot Withdraw Aliquot Reaction->Aliquot Timed Sampling Quench Quench Reaction Aliquot->Quench Filter Filter (0.22 µm) Quench->Filter HPLC HPLC-UV Analysis Filter->HPLC Data Data Acquisition & Processing HPLC->Data

Caption: Workflow for at-line HPLC reaction monitoring.

19F NMR Spectroscopy for In-Situ Reaction Monitoring

The presence of two trifluoromethyl groups on the quinoline scaffold makes 19F NMR an exceptionally powerful tool for monitoring these reactions. 19F NMR offers several advantages, including a wide chemical shift range, high sensitivity, and no background signals in typical organic reaction media.[4] This allows for direct, non-invasive monitoring of the reaction mixture in real-time.

Rationale for Using 19F NMR

The chemical shift of the 19F nuclei in the trifluoromethyl groups is highly sensitive to changes in the electronic environment of the quinoline ring. When the chlorine atom at the 4-position is substituted, the resulting change in electron density will cause a discernible shift in the 19F NMR signal of the product compared to the starting material. This allows for clear and unambiguous tracking of the reaction progress.

Protocol 2: In-Situ 19F NMR Reaction Monitoring

This protocol describes the use of an NMR tube as a microreactor for real-time monitoring.

Step-by-Step Methodology:

  • Sample Preparation:

    • In a clean, dry NMR tube, dissolve a known amount of this compound in a deuterated solvent (e.g., CDCl3, Acetone-d6).

    • Add a known concentration of an internal standard with a distinct 19F signal that does not interfere with the signals of interest (e.g., trifluorotoluene).

  • Initial Spectrum: Acquire a 19F NMR spectrum of the starting material and internal standard to establish their initial chemical shifts and integrals.

  • Reaction Initiation: Add the nucleophile and any necessary catalyst directly to the NMR tube.

  • Time-Resolved Spectroscopy: Immediately place the NMR tube in the spectrometer and acquire 19F NMR spectra at regular intervals.

  • Data Processing: Process the spectra to obtain the integrals of the starting material, product, and internal standard peaks over time.

Table 3: 19F NMR Acquisition Parameters

ParameterValue
Spectrometer Frequency 400 MHz (1H)
Pulse Program Standard 90° pulse
Acquisition Time 2 seconds
Relaxation Delay (d1) 5 seconds (ensure full relaxation)
Number of Scans 16 (adjust for S/N)
Data Interpretation

The conversion can be calculated by comparing the integral of the product's 19F signal to the sum of the integrals of the starting material and product signals.

NMR_Monitoring cluster_spectra Time-Resolved 19F NMR Spectra Start Starting Material (Distinct 19F Signal) Reaction_Progress Reaction Progress Start->Reaction_Progress Decreasing Integral Product Product (Shifted 19F Signal) Reaction_Progress->Product Increasing Integral t0 Time = 0 t1 Time = t1 t_final Time = Final

Caption: Logical relationship in 19F NMR reaction monitoring.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy for Real-Time Functional Group Analysis

ATR-FTIR spectroscopy is a powerful technique for real-time, in-situ monitoring of chemical reactions by tracking changes in the vibrational frequencies of functional groups.[5] For reactions involving this compound, this method is particularly useful for observing the disappearance of the C-Cl bond and the appearance of new bonds associated with the incoming nucleophile.

Why ATR-FTIR is a Suitable Technique
  • Real-Time Analysis: ATR probes can be directly inserted into the reaction vessel, providing continuous data without the need for sampling.

  • Functional Group Specificity: The technique provides information about specific bonds, allowing for the direct observation of the chemical transformation.

  • Minimal Sample Preparation: No sample workup is required, which simplifies the analytical workflow.

Protocol 3: In-Situ ATR-FTIR Reaction Monitoring

Step-by-Step Methodology:

  • System Setup:

    • Insert an ATR probe into the reaction vessel.

    • Ensure a good seal to maintain an inert atmosphere if required.

  • Background Spectrum: Collect a background spectrum of the solvent and any reagents present before the addition of this compound.

  • Initial Spectrum: Add the this compound and collect a spectrum of the initial reaction mixture.

  • Reaction Initiation: Add the nucleophile to start the reaction.

  • Continuous Monitoring: Collect spectra at regular intervals throughout the course of the reaction.

  • Data Analysis: Monitor the changes in the intensity of key vibrational bands over time.

Table 4: Key Vibrational Bands to Monitor

Wavenumber (cm-1)AssignmentExpected Change
~1100-1350C-F stretching of CF3 groupsRelatively stable, can be used for normalization
~1500-1600C=C and C=N stretching of the quinoline ringMay shift upon substitution
~700-800C-Cl stretchingDecrease in intensity
VariesN-H or S-H stretching (if applicable)Decrease in intensity
VariesC-N or C-S stretchingIncrease in intensity

Visualizing Reaction Progress with ATR-FTIR

FTIR_Workflow Setup System Setup Insert ATR Probe Collect Background Reaction_Start Reaction Initiation Add Starting Material Add Nucleophile Setup->Reaction_Start Monitoring Continuous Monitoring Acquire Spectra Over Time Reaction_Start->Monitoring Analysis Data Analysis Track Key Band Intensities Monitoring->Analysis

Caption: Experimental workflow for in-situ ATR-FTIR.

Conclusion

The analytical techniques detailed in these application notes provide a robust toolkit for the comprehensive monitoring of reactions involving this compound. HPLC offers excellent quantitative data for at-line monitoring, while 19F NMR provides a highly specific and non-invasive method for in-situ analysis. ATR-FTIR complements these techniques by offering real-time information on the transformation of functional groups. The selection of the most appropriate technique will depend on the specific reaction, the available instrumentation, and the desired level of detail. By implementing these protocols, researchers and drug development professionals can gain a deeper understanding of their chemical processes, leading to improved efficiency, higher yields, and greater control over product quality.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sonogashira Reactions for Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sonogashira cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome challenges and optimize your experiments involving substituted quinolines. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Troubleshooting Guide

This section addresses common problems encountered during the Sonogashira coupling of substituted quinolines. Each answer provides a causal explanation and actionable solutions.

Q1: My reaction shows low or no conversion of the starting haloquinoline. What are the likely causes and how can I fix it?

A1: Low or no conversion is a frequent issue, often pointing to problems with catalyst activity, reaction conditions, or the inherent reactivity of your substrates.

Causality and Solutions:

  • Catalyst Poisoning by the Quinoline Nitrogen: The lone pair of electrons on the quinoline's nitrogen atom can coordinate to the palladium center, inhibiting its catalytic activity. This is a primary concern when working with N-heterocycles.

    • Solution: Employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or other Buchwald-type ligands.[1][2][3] These ligands create a sterically hindered environment around the palladium, which can disfavor coordination with the quinoline nitrogen while still allowing the catalytic cycle to proceed.

  • Inefficient Oxidative Addition: The first step of the catalytic cycle, oxidative addition of the haloquinoline to the Pd(0) center, is often rate-limiting. The reactivity of the halide is critical.

    • Reactivity Order: Aryl Iodide > Aryl Bromide > Aryl Triflate >> Aryl Chloride.[4][5]

    • Solution for Aryl Bromides/Chlorides: If you are using a less reactive bromide or chloride, more forcing conditions are necessary. Increase the reaction temperature (e.g., from 80 °C to 100-120 °C in a sealed vessel), switch to a more active catalyst system (e.g., a pre-catalyst with a bulky phosphine ligand), or use a stronger base like Cs₂CO₃ or K₃PO₄.[6][7] For particularly challenging substrates, consider synthesizing the iodo-quinoline intermediate if possible.[8]

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may have decomposed.

    • Solution: Ensure your reagents and solvents are properly degassed to prevent oxidation of the Pd(0) species.[6][9] The formation of "palladium black" is a visual indicator of catalyst decomposition.[9] Using a well-defined Pd(0) source like Pd(PPh₃)₄ or a robust Pd(II) precatalyst designed for cross-coupling can mitigate this.

  • Base or Solvent Incompatibility: The choice of base and solvent is crucial for reaction success.

    • Solution: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common, often acting as both the base and a co-solvent.[4] However, for some substrates, inorganic bases like Cs₂CO₃ or K₂CO₃ in solvents like 1,4-dioxane, DMF, or toluene can be more effective.[6][10] If solubility is an issue, a solvent screen is recommended.

Below is a troubleshooting workflow to guide your optimization process.

G cluster_halide Halide Reactivity cluster_catalyst Catalyst System cluster_conditions Reaction Conditions start Low or No Yield check_halide What is the halide? (I, Br, Cl) start->check_halide iodide Iodide: Usually reactive. Consider catalyst poisoning. check_halide->iodide I bromide Bromide: Increase temperature. Use stronger base/ligand. check_halide->bromide Br chloride Chloride: Most difficult. Requires highly active catalyst (e.g., Buchwald ligand). check_halide->chloride Cl check_catalyst Is the catalyst active? poisoning Quinoline Poisoning? Use bulky, electron-rich phosphine ligand. check_catalyst->poisoning decomposition Pd Black Formation? Ensure rigorous degassing. Use robust precatalyst. check_catalyst->decomposition check_conditions Review Base & Solvent base_solvent Base/Solvent Choice: Try inorganic base (Cs₂CO₃) in Dioxane/DMF. check_conditions->base_solvent side_reactions Are there side products? iodide->check_catalyst bromide->check_catalyst chloride->check_catalyst poisoning->check_conditions decomposition->check_conditions base_solvent->side_reactions

Caption: Troubleshooting workflow for low-yield Sonogashira reactions.

Q2: I am observing a significant amount of alkyne homocoupling (Glaser product). How can I minimize this side reaction?

A2: Alkyne homocoupling is a classic side reaction in Sonogashira couplings, primarily driven by the copper co-catalyst in the presence of oxygen.[4][11][12]

Causality and Solutions:

  • Oxygen-Mediated Glaser Coupling: The Cu(I) acetylide intermediate can be oxidized by trace amounts of oxygen, leading to the formation of a diyne. This consumes your alkyne and reduces the yield of the desired cross-coupled product.[11][12]

    • Solution 1 (Rigorous Degassing): Ensure all solvents and reagents are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the liquid for an extended period. Maintain a positive pressure of inert gas throughout the reaction.[12]

    • Solution 2 (Hydrogen Atmosphere): Some studies have shown that performing the reaction under a dilute hydrogen atmosphere can significantly reduce homocoupling without affecting the desired product.[12]

  • Eliminate the Source (Copper-Free Protocol): The most robust solution is to eliminate the copper co-catalyst entirely.[13][14] Copper-free Sonogashira reactions have become highly reliable and are often the preferred method for substrates prone to side reactions.

    • Mechanism without Copper: In the absence of copper, the deprotonation of the alkyne and its transfer to the palladium center are believed to occur directly at the palladium complex, often facilitated by the amine base.[8][15]

    • Recommended Conditions: Copper-free protocols often use a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand and an amine base, which can sometimes also serve as the solvent.[16][17] See the protocol in this guide for a specific example.

Q3: My reaction turns black and stalls. What does this mean?

A3: The formation of a black precipitate, commonly known as "palladium black," indicates that the soluble, catalytically active Pd(0) species has agglomerated and precipitated out of the solution.[9] Once this happens, the catalyst is no longer available to participate in the catalytic cycle, and the reaction will stop.

Causality and Solutions:

  • High Temperature: Excessive heat can accelerate the decomposition of the palladium-ligand complex, especially if the ligand is not robust enough.

    • Solution: Try running the reaction at the lowest effective temperature. If high temperatures are required for oxidative addition (e.g., for an aryl bromide), ensure you are using a thermally stable ligand.

  • Poor Ligand Choice: Ligands like triphenylphosphine (PPh₃) can be susceptible to dissociation at higher temperatures.

    • Solution: Switch to more robust and strongly binding ligands. Bulky biaryl phosphine ligands (e.g., XPhos) or N-heterocyclic carbene (NHC) ligands are designed to stabilize the palladium center and prevent decomposition.[4][17]

  • Solvent Effects: Certain solvents can promote the formation of palladium black more than others.

    • Solution: Anecdotal evidence suggests that THF can sometimes promote this decomposition.[9] If you are observing this issue in THF, consider switching to a different solvent like 1,4-dioxane, DMF, or using the amine base as the solvent.[6]

Frequently Asked Questions (FAQs)

This section covers fundamental concepts and best practices for designing your Sonogashira experiments.

Q4: What are the roles of the main components in a classic Sonogashira reaction?

A4: The Sonogashira reaction typically involves a palladium catalyst, a copper(I) co-catalyst, a ligand, and a base, each playing a distinct and crucial role.[4][8]

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂): This is the primary catalyst. It cycles between Pd(0) and Pd(II) oxidation states to bring the aryl halide and the alkyne together.[8]

  • Copper(I) Co-catalyst (e.g., CuI): The copper salt facilitates the reaction by forming a copper(I) acetylide intermediate. This intermediate readily undergoes transmetalation with the Pd(II)-aryl complex, which is often faster than the direct reaction of the alkyne with the palladium complex.[17][18]

  • Ligand (e.g., PPh₃, XPhos): The ligand (usually a phosphine) stabilizes the palladium atom, prevents its precipitation as palladium black, and modulates its electronic and steric properties to influence reactivity and selectivity.[2][3]

  • Base (e.g., TEA, DIPEA, K₂CO₃): The base has two main functions: it neutralizes the hydrogen halide (HX) that is formed as a byproduct, and it assists in the deprotonation of the terminal alkyne to make it a more effective nucleophile.[4]

The interplay between these components is illustrated in the catalytic cycle below.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_aryl R¹-Pd(II)L₂-X pd0->pd_aryl Oxidative Addition (R¹-X) pd_alkyne R¹-Pd(II)L₂-C≡CR² pd_aryl->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product Product: R¹-C≡CR² pd_alkyne->product cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR² cu_x->cu_acetylide Deprotonation (H-C≡CR² + Base) cu_acetylide->pd_aryl Transfers alkyne cu_acetylide->cu_x Regenerates Cu(I)X

Caption: The dual catalytic cycles of the Sonogashira reaction.

Q5: How do I select the optimal starting conditions for my specific substituted quinoline?

A5: Selecting the right starting point is key to efficient optimization. The choice depends primarily on the nature of the halide on your quinoline. The following table provides recommended starting conditions.

Quinoline HalideReactivityRecommended Catalyst SystemRecommended BaseSolventTemperatureNotes
Iodoquinoline HighPdCl₂(PPh₃)₂ (1-2 mol%), CuI (2-4 mol%)TEA or DIPEATHF or DMFRoom Temp to 60 °COften proceeds smoothly under mild conditions.[4][8] If issues arise, suspect catalyst poisoning and consider a bulky ligand.
Bromoquinoline MediumPd(OAc)₂ (2 mol%), XPhos (4 mol%)Cs₂CO₃ (2 equiv.)1,4-Dioxane80 - 110 °CRequires more forcing conditions. A copper-free system with a robust ligand is a strong starting point to avoid side reactions at higher temperatures.[6][17]
Chloroquinoline LowPd₂(dba)₃ (2-5 mol%), SPhos (8-20 mol%)K₃PO₄ (2-3 equiv.)Toluene or Dioxane100 - 130 °CVery challenging. Requires a highly active catalyst system, often with high catalyst and ligand loadings. Anhydrous conditions are critical.[5][19]
Q6: When is a copper-free Sonogashira reaction the better choice?

A6: While the classic copper-co-catalyzed reaction is powerful, a copper-free protocol is often advantageous, particularly in the context of complex molecules like substituted quinolines.

You should strongly consider a copper-free approach when:

  • Homocoupling is a Problem: As discussed in Q2, this is the most common reason to switch. If you are observing significant amounts of diyne byproduct, moving to a copper-free system is the most effective solution.[4][20]

  • Your Substrate is Sensitive to Copper: Some functional groups or molecular scaffolds can coordinate with or be degraded by copper salts. Free-base porphyrins are a classic example, but other complex nitrogen- or sulfur-containing heterocycles can also be problematic.[4]

  • Simplifying Purification: Copper salts can sometimes complicate product purification. Eliminating them from the reaction mixture can lead to a cleaner reaction profile and an easier workup.

  • Applications in Biology or Materials Science: In biological applications or for certain electronic materials, residual copper contamination can be detrimental. Using a copper-free method from the outset avoids this potential issue.[21]

Experimental Protocol Example

General Protocol for Copper-Free Sonogashira Coupling of a Bromoquinoline

This protocol provides a robust starting point for the coupling of a substituted bromoquinoline with a terminal alkyne.

Reagents & Equipment:

  • Substituted Bromoquinoline (1.0 equiv)

  • Terminal Alkyne (1.2 - 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • XPhos (4 mol%)

  • Cesium Carbonate (Cs₂CO₃), finely ground and dried (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask or sealed reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask containing a stir bar, add the bromoquinoline (1.0 equiv), Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and Cs₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times to ensure all oxygen is removed.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane via syringe. The volume should be sufficient to create a 0.1-0.2 M solution with respect to the bromoquinoline.

  • Degassing: Stir the mixture and sparge with a subsurface stream of inert gas for 15-20 minutes to ensure the solvent is fully degassed.

  • Add Alkyne: Add the terminal alkyne (1.2-1.5 equiv) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired alkynyl-substituted quinoline.[22]

References

How to improve yield in the synthesis of 4-Chloro-2,6-bis(trifluoromethyl)quinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Chloro-2,6-bis(trifluoromethyl)quinoline Derivatives

Welcome to the dedicated technical support guide for the synthesis of this compound derivatives. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthetic pathway. My goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to help you troubleshoot common issues and optimize your reaction yields.

The synthesis of these highly fluorinated quinolines is a multi-step process fraught with potential pitfalls, from incomplete reactions to the formation of intractable byproducts. This guide is structured as a series of troubleshooting questions and FAQs to directly address the challenges you may encounter at each critical stage.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, frequently encountered problems during the synthesis. Each answer provides a mechanistic explanation and a clear course of action.

Question 1: My initial condensation to form the enamine precursor is low-yielding and impure. What are the critical parameters to control?

This is a common first hurdle. The reaction is typically the condensation of 4-amino-3-(trifluoromethyl)benzotrifluoride with a β-diketone like 1,1,1-trifluoro-2,4-pentanedione. The success of this step hinges on effectively removing the water byproduct to drive the equilibrium towards the enamine product.

Core Issues & Solutions:

  • Inefficient Water Removal: The most common cause of low yield is the presence of water, which can hydrolyze the forming enamine back to the starting materials.

    • Causality: The condensation is a reversible reaction. According to Le Châtelier's principle, the continuous removal of a product (water) is necessary to shift the equilibrium towards the desired enamine.

    • Solution: Employ a Dean-Stark apparatus with a suitable solvent like toluene or xylenes. This physically separates water from the reaction mixture as it forms. Ensure the solvent is refluxing vigorously enough to facilitate azeotropic removal.

  • Catalyst Choice: While this reaction can proceed without a catalyst, it is often slow.

    • Causality: An acid catalyst protonates the carbonyl oxygen of the diketone, making the carbon more electrophilic and susceptible to nucleophilic attack by the aniline.

    • Solution: Add a catalytic amount (0.1-1 mol%) of a mild acid such as p-toluenesulfonic acid (p-TSA) or acetic acid. Be cautious, as a large excess of strong acid can lead to side reactions or salt formation with the aniline, rendering it non-nucleophilic.

Experimental Workflow: Enamine Formation

G cluster_start Starting Materials cluster_process Process cluster_end Product SM1 4-Amino-3-(trifluoromethyl)benzotrifluoride Condensation Condensation Reaction (Toluene, Reflux) SM1->Condensation SM2 1,1,1-Trifluoro-2,4-pentanedione SM2->Condensation WaterRemoval Dean-Stark Trap (Azeotropic Removal of H2O) Condensation->WaterRemoval   generates H2O Product Enamine Precursor 4-((4-(Trifluoromethyl)-2-aminophenyl)amino)pent-3-en-2-one Condensation->Product Catalyst Catalyst (p-TSA) Catalyst->Condensation   catalyzes WaterRemoval->Condensation   drives equilibrium

Caption: Workflow for enamine precursor synthesis.

Question 2: The high-temperature cyclization step to form the hydroxyquinoline results in a low yield and significant tar formation. How can I optimize this?

The thermal cyclization of the enamine precursor to the 4-hydroxy-2,6-bis(trifluoromethyl)quinoline is the most challenging step and is highly sensitive to reaction conditions. The goal is to achieve the high activation energy required for the intramolecular electrophilic aromatic substitution without causing thermal decomposition.

Core Issues & Solutions:

  • Sub-optimal Heat Transfer & Temperature Control: Uneven heating or localized "hot spots" are a primary cause of decomposition and tarring.

    • Causality: The desired cyclization and undesired decomposition pathways have different activation energies. Poor temperature control can disproportionately favor the decomposition pathway.

    • Solution: Use a high-boiling, thermally stable solvent that acts as an efficient heat transfer medium. Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is a standard choice for its high boiling point (~257 °C). A sand bath or a high-temperature heating mantle with vigorous stirring is essential for uniform heating.

  • Incorrect Cyclization Medium: The choice of medium can dramatically influence the reaction outcome.

    • Causality: The reaction can proceed thermally or be acid-catalyzed. An acid catalyst can lower the required temperature, but strong acids at high temperatures can also promote side reactions.

    • Solution A (Thermal): Use a high-boiling inert solvent like Dowtherm A. This is often the cleanest method if the required temperature is achievable without significant decomposition.

    • Solution B (Acid-Catalyzed): Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) can catalyze the cyclization at lower temperatures (e.g., 100-150 °C). However, the workup is more complex, requiring careful quenching into ice water. This method can sometimes give higher yields by avoiding the harsh thermal conditions.

Data Summary: Cyclization Conditions

MethodReagent/SolventTypical Temp. (°C)ProsCons
ThermalDowtherm A240-260Cleaner reaction, simpler workupVery high temp, risk of decomposition
Acid-CatalyzedPolyphosphoric Acid (PPA)120-150Lower temperature, can improve yieldViscous, difficult workup
Acid-CatalyzedEaton's Reagent100-130Highly efficient, lower tempCorrosive, requires careful handling
Question 3: My chlorination of the hydroxyquinoline is incomplete, leaving significant starting material. How do I drive this reaction to completion?

The conversion of the 4-hydroxyquinoline (which exists as the tautomeric 4-quinolone) to the 4-chloroquinoline is a nucleophilic substitution. Incomplete conversion is a common issue.

Core Issues & Solutions:

  • Insufficient Reagent Activity: The hydroxyl group of the quinolone is a poor leaving group. It must be activated.

    • Causality: Phosphorus oxychloride (POCl₃) is the most common chlorinating agent. It reacts with the quinolone oxygen to form a chlorophosphate ester, which is an excellent leaving group. The chloride ion then attacks the C4 position.

    • Solution 1 (Excess Reagent): Use a significant excess of POCl₃, which can also serve as the solvent. A common ratio is 5-10 equivalents.

    • Solution 2 (Catalysis): The reaction can be sluggish. Adding a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction. DMF reacts with POCl₃ to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻), which is a more potent activating agent for the hydroxyl group.

  • Low Reaction Temperature: The reaction requires elevated temperatures to proceed at a reasonable rate.

    • Causality: Both the formation of the intermediate and the subsequent nucleophilic attack are kinetically slow at room temperature.

    • Solution: Heat the reaction mixture to reflux (the boiling point of POCl₃ is ~107 °C). The reaction time is typically several hours (2-6 h), and progress should be monitored by TLC or LC-MS.

G Start Problem: Incomplete Chlorination Check1 Is POCl3 used in large excess? (5-10 eq.) Start->Check1 Check2 Was a catalyst (e.g., DMF) added? Check1->Check2 Yes Sol1 Action: Increase POCl3 to 10 eq. and re-run reaction. Check1->Sol1 No Check3 Was the reaction heated to reflux (~107 °C)? Check2->Check3 Yes Sol2 Action: Add catalytic DMF (0.1 eq.) to the reaction mixture. Check2->Sol2 No Sol3 Action: Ensure reaction is maintained at reflux for 2-6 hours. Monitor by TLC. Check3->Sol3 No End Resolution: Complete Conversion to 4-Chloroquinoline Check3->End Yes Sol1->End Sol2->End Sol3->End

Identifying side products in 4-Chloro-2,6-bis(trifluoromethyl)quinoline reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-2,6-bis(trifluoromethyl)quinoline Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This guide is designed to provide expert insights and practical troubleshooting advice for common challenges encountered during the chemical modification of this versatile building block. The unique electronic properties conferred by the two trifluoromethyl groups and the quinoline nitrogen make this reagent highly valuable, but also susceptible to specific side reactions. This document addresses the most frequently observed side products in a question-and-answer format, explaining their formation and providing actionable protocols for their mitigation and identification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Unidentified Polar Impurity in Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: I am performing a nucleophilic substitution (SNAr) on this compound with an amine/alkoxide nucleophile and consistently observe a highly polar side product by TLC/LC-MS that does not correspond to my starting material or desired product. What is this impurity and how can I prevent it?

Answer:

Most Probable Cause: Hydrolysis to 4-Hydroxy-2,6-bis(trifluoromethyl)quinoline

The most common polar side product in SNAr reactions of 4-chloroquinolines is the corresponding 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form).[1][2] The C4 position of the quinoline ring is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the ring nitrogen and the two trifluoromethyl groups.[3] This high reactivity makes it susceptible to reaction with even weak nucleophiles like water.

Causality and Mechanism: The mechanism is a standard nucleophilic aromatic substitution (SNAr) where water acts as the nucleophile.[4][5] The presence of trace amounts of moisture in the reaction solvent, reagents, or atmosphere is sufficient to cause this side reaction, which is often accelerated by heat or the presence of a base.

Troubleshooting and Prevention Protocol:

  • Rigorous Drying of Solvents and Reagents:

    • Use freshly distilled, anhydrous solvents (e.g., THF, Dioxane, DMF, Toluene) from a solvent purification system or dried over appropriate drying agents (e.g., sodium/benzophenone, molecular sieves).

    • Ensure your amine or alcohol nucleophile is anhydrous. If it is a salt (e.g., HCl salt of an amine), ensure the free-basing procedure does not introduce excess water.

    • Dry any solid reagents in a vacuum oven before use.

  • Inert Atmosphere:

    • Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon). This prevents atmospheric moisture from entering the reaction vessel. Use Schlenk line techniques for optimal results.

  • Base Selection:

    • If using a base, ensure it is anhydrous. For example, use freshly crushed potassium carbonate that has been flame-dried under vacuum.

    • Avoid hygroscopic bases or ensure they are properly dried if their use is unavoidable.

Identification of the 4-Hydroxy Side Product:

This side product can be readily identified by standard analytical techniques.

Technique Expected Observation for 4-Hydroxy-2,6-bis(trifluoromethyl)quinoline
LC-MS Expected [M+H]⁺ = 282.03. The compound will typically have a shorter retention time than the starting material due to increased polarity.
¹H NMR Appearance of a broad singlet corresponding to the N-H proton of the quinolone tautomer or the O-H of the hydroxy tautomer. Significant shifts in the aromatic protons compared to the starting material.
FTIR Presence of a broad O-H stretch (~3400-3200 cm⁻¹) and/or a C=O stretch (~1650 cm⁻¹) from the quinolone tautomer.
FAQ 2: Formation of a Reduced, Non-halogenated Impurity in Palladium-Catalyzed Cross-Coupling

Question: During a Suzuki or Buchwald-Hartwig amination reaction with this compound, I am observing a significant amount of a side product with a mass corresponding to the loss of chlorine, replaced by a hydrogen atom. What is causing this hydrodehalogenation?

Answer:

Most Probable Cause: Hydrodehalogenation Side Product

The observed side product is almost certainly 2,6-bis(trifluoromethyl)quinoline . This is a common side product in palladium-catalyzed cross-coupling reactions and results from a process called hydrodehalogenation, where the C-Cl bond is cleaved and replaced by a C-H bond.[1]

Causality and Mechanism: In palladium catalytic cycles, hydrodehalogenation can occur through several pathways, most commonly involving the formation of a palladium-hydride (Pd-H) species.[6]

  • Source of Hydride: The hydride can originate from various sources, including the amine or alcohol nucleophiles (via β-hydride elimination), solvent (e.g., isopropanol), or even the boronic acid reagent in Suzuki couplings.

  • Reaction Pathway: A Pd(0) species undergoes oxidative addition to the C-Cl bond. Instead of proceeding with transmetalation (Suzuki) or amine binding (Buchwald-Hartwig), this intermediate can react with a hydride source to form a Pd-H complex, which then undergoes reductive elimination to yield the hydrodehalogenated arene and regenerate the Pd(0) catalyst. An unproductive side reaction in the Buchwald-Hartwig mechanism involves beta-hydride elimination from the amide, which can also lead to the formation of the reduced arene.[6]

Below is a diagram illustrating the main catalytic cycle for a Buchwald-Hartwig amination and the competing hydrodehalogenation pathway.

G cluster_main Productive Cycle cluster_side Side Reaction pd0 Pd(0)L_n pd_complex Ar-Pd(II)-Cl(L_n) pd0->pd_complex Oxidative Addition ox_add Oxidative Addition (Ar-Cl) amido_complex Ar-Pd(II)-NR₂(L_n) pd_complex->amido_complex Amine Binding & Deprotonation pd_hydride Ar-Pd(II)-H(L_n) pd_complex->pd_hydride Reaction with Hydride amine_bind Amine Binding (R₂NH) product Ar-NR₂ (Desired Product) amido_complex->product red_elim Reductive Elimination product->pd0 Reductive Elimination hydride_source Hydride Source (e.g., Solvent, Base) hydride_source->pd_hydride side_product Ar-H (Side Product) pd_hydride->side_product red_elim_side Reductive Elimination side_product->pd0 Reductive Elimination

Caption: Buchwald-Hartwig cycle with the hydrodehalogenation side path.

Troubleshooting and Prevention Protocol:

  • Ligand Choice:

    • Use sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos). These ligands promote faster reductive elimination from the amido complex, outcompeting the side reaction pathway.[7]

  • Base and Solvent Purity:

    • Use a non-coordinating, anhydrous base like Cs₂CO₃ or K₃PO₄.

    • Avoid using alcohol solvents which can be a source of hydrides. Opt for ethereal solvents like dioxane or toluene.

  • Reaction Temperature and Time:

    • Run the reaction at the lowest temperature that provides a reasonable rate. Higher temperatures can promote side reactions.

    • Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent product degradation or further side reactions.

Identification of the Hydrodehalogenation Side Product:

Technique Expected Observation for 2,6-bis(trifluoromethyl)quinoline
LC-MS Expected [M+H]⁺ = 250.04. This product is less polar than the starting material and will have a longer retention time.
¹H NMR The proton spectrum will show a characteristic pattern for a 2,6-disubstituted quinoline, but will lack the signal pattern consistent with substitution at the C4 position. The C4 proton will appear as a doublet coupled to the C3 proton.
¹⁹F NMR Two distinct signals for the two CF₃ groups should be observed, similar to the starting material.
FAQ 3: Observing Homocoupled Byproducts in Suzuki Reactions

Question: In my Suzuki coupling reaction, in addition to my desired product, I am seeing a significant amount of a nonpolar impurity that appears to be a dimer of my boronic acid reagent. How can I suppress this homocoupling?

Answer:

Most Probable Cause: Boronic Acid Homocoupling

This side product is the result of the palladium-catalyzed homocoupling of your boronic acid or boronate ester reagent (e.g., Ar-B(OH)₂ reacting to form Ar-Ar). This is a well-known side reaction in Suzuki-Miyaura couplings.[8]

Causality and Mechanism: Homocoupling can be promoted by several factors, but it is often exacerbated by the presence of oxygen or by reaction conditions that favor transmetalation of two boronic acid molecules to the palladium center before reductive elimination.[9][10] The generally accepted mechanism involves the formation of an Ar-Pd-Ar intermediate from two equivalents of the organoboron reagent, which then undergoes reductive elimination.

Troubleshooting and Prevention Protocol:

  • Degassing:

    • Thoroughly degas the reaction mixture before adding the palladium catalyst. This can be done by bubbling argon or nitrogen through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles. This minimizes the presence of oxygen, a known promoter of homocoupling.

  • Stoichiometry Control:

    • Use a slight excess, but not a large excess, of the boronic acid reagent (typically 1.1-1.5 equivalents). A very large excess can increase the statistical likelihood of homocoupling.

  • Controlled Addition:

    • For particularly problematic substrates, slow addition of the boronic acid via syringe pump can maintain a low instantaneous concentration, thus disfavoring the homocoupling pathway.

  • Catalyst and Ligand System:

    • Ensure the Pd(0) catalyst is active. Using a pre-catalyst that is readily reduced to Pd(0) in situ can be beneficial.

    • The choice of ligand can influence the relative rates of the desired cross-coupling versus homocoupling. Experimenting with different phosphine ligands may be necessary.

Workflow for Troubleshooting Common Side Products:

The following decision tree can help systematically identify an unknown side product in your reaction.

Caption: Troubleshooting workflow for side product identification.

By understanding the underlying mechanisms of these common side reactions, researchers can proactively design their experiments to favor the formation of the desired product, leading to higher yields, easier purifications, and more reliable results in the development of novel compounds based on the this compound scaffold.

References

Troubleshooting inconsistent yields in 4-chloroquinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-chloroquinoline synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic process. Inconsistent yields can be a significant bottleneck, and this guide provides in-depth, experience-driven troubleshooting advice to help you optimize your reactions and achieve reliable results.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-chloroquinoline, and what are its primary challenges?

The Gould-Jacobs reaction is a widely employed and classical method for synthesizing the quinolin-4-one backbone, which is a precursor to 4-chloroquinoline.[1] This multi-step process typically begins with the condensation of an aniline derivative with diethyl ethoxymethylenemalonate. The resulting intermediate is then cyclized at high temperatures to form a 4-hydroxyquinoline derivative.[1] Subsequent chlorination, often using phosphorus oxychloride (POCl₃), yields the desired 4-chloroquinoline.[2][3]

The primary challenges associated with this route are:

  • High Cyclization Temperatures: The thermal cyclization step often requires temperatures exceeding 250 °C.[1] These harsh conditions can lead to product decomposition and the formation of undesirable side products, ultimately lowering the overall yield.[1]

  • Regioselectivity Issues: When using asymmetrically substituted anilines, cyclization can occur at two different ortho positions, leading to a mixture of isomeric products that can be difficult to separate.[1]

  • Low Overall Yields: The multi-step nature of the classical Gould-Jacobs reaction often results in low overall yields.[1]

Q2: My cyclization step is resulting in a low yield of 4-hydroxyquinoline. What are the likely causes and solutions?

Low yields in the cyclization step of the Gould-Jacobs reaction are a frequent issue. Here are the common culprits and how to address them:

Potential Cause Explanation Recommended Solution
Insufficient Temperature The intramolecular cyclization is a thermally demanding step that requires significant energy input to overcome the activation barrier.Ensure your heating apparatus can consistently maintain the required high temperature (often >250 °C). Use a high-boiling point, inert solvent like Dowtherm A or diphenyl ether to facilitate even heat transfer and improve yields.[1]
Reaction Time Too Short The reaction may not have proceeded to completion.Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.
Decomposition of Starting Material or Product The high temperatures required for cyclization can also lead to the degradation of both the starting material and the desired product.While high temperatures are necessary, prolonged exposure can be detrimental. Experiment with slightly lower temperatures for longer durations or utilize microwave-assisted synthesis, which can often reduce reaction times and improve yields.[4]
Atmospheric Moisture The presence of water can potentially interfere with the reaction intermediates.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Ensure all glassware is thoroughly dried before use.
Q3: I am observing the formation of an unexpected isomer along with my desired 4-chloroquinoline product. How can I improve the regioselectivity?

The formation of isomers is a common problem when using substituted anilines. The regioselectivity of the Gould-Jacobs reaction is influenced by both steric and electronic factors.[1]

  • Steric Hindrance: A bulky substituent at one of the ortho positions of the aniline will sterically hinder cyclization at that position, favoring the formation of the isomer resulting from cyclization at the less hindered position.

  • Electronic Effects: The electronic nature of the substituents on the aniline ring can also direct the cyclization. Electron-donating groups can activate the ortho position, while electron-withdrawing groups can deactivate it.

Strategies to Improve Regioselectivity:

  • Substituent Choice: If possible, choose an aniline starting material where the electronic and steric effects favor the formation of the desired isomer.

  • Alternative Synthetic Routes: If regioselectivity remains a significant issue, consider alternative synthetic strategies for quinoline synthesis that offer better control, such as the Conrad-Limpach or Camps cyclization methods.[1]

Q4: The final chlorination step with phosphorus oxychloride (POCl₃) is giving me a poor yield. What can I do to optimize this?

The conversion of 4-hydroxyquinoline to 4-chloroquinoline using POCl₃ is a crucial step. Here are some troubleshooting tips for a low-yielding chlorination:

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion.Ensure a sufficient excess of POCl₃ is used. The reaction is often performed using POCl₃ as both the reagent and the solvent. Refluxing the reaction mixture is typically required to drive the reaction to completion. Monitor the reaction by TLC until the starting material is consumed.
Hydrolysis of Product 4-Chloroquinoline can be sensitive to moisture and can hydrolyze back to 4-hydroxyquinoline.Perform the reaction under strictly anhydrous conditions. Use freshly distilled POCl₃ and thoroughly dried glassware. Work up the reaction by carefully quenching the excess POCl₃ with ice, which will also precipitate the product.
Side Reactions At high temperatures, POCl₃ can cause charring and other side reactions.Control the reaction temperature carefully. While reflux is often necessary, excessive heating should be avoided. The addition of a catalytic amount of a Lewis acid might facilitate the reaction at a lower temperature.
Work-up Issues The product may be lost during the work-up and purification steps.After quenching the reaction with ice, the product often precipitates as a solid. Ensure complete precipitation by adjusting the pH. The crude product can then be purified by recrystallization or column chromatography.

II. Troubleshooting Guides

Guide 1: Diagnosing and Resolving Low Yields in the Gould-Jacobs Cyclization

This guide provides a systematic approach to troubleshooting low yields in the high-temperature cyclization step.

References

Technical Support Center: Solvent Selection in Fluorinated Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for fluorinated heterocyclic chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by fluorinated heterocyclic compounds. The strategic choice of a reaction solvent is paramount, often dictating the success or failure of a synthesis. This resource provides in-depth, experience-driven answers to common problems, explaining the chemical principles behind the practical advice.

Fundamental Principles: Why Solvent Choice is Critical

Fluorinated heterocycles possess unique electronic properties that profoundly influence their reactivity. The high electronegativity of fluorine atoms creates strong carbon-fluorine bonds and induces significant electron deficiency in the heterocyclic ring. This makes the ring susceptible to nucleophilic attack but can also lead to undesired side reactions like defluorination.

The solvent's role extends beyond simply dissolving reactants. It can:

  • Stabilize charged intermediates: Crucial for accelerating reactions like Nucleophilic Aromatic Substitution (SNAr).

  • Modulate nucleophilicity and basicity: Protic solvents can solvate and deactivate nucleophiles, while aprotic solvents leave them "bare" and more reactive.

  • Influence reaction pathways: The right solvent can favor a desired mechanism (e.g., concerted SNAr) over another (e.g., stepwise).[1][2]

  • Control solubility and temperature: Essential for reaction setup, work-up, and purification.

A solvent's key properties must be considered in this context:

PropertyInfluence on Fluorinated Heterocyclic Reactions
Polarity (Dielectric Constant) High polarity stabilizes charged intermediates and transition states, often accelerating polar reactions like SNAr.
Dipole Moment Contributes to the solvent's ability to engage in dipole-dipole interactions, affecting solvation.
Protic vs. Aprotic Nature Protic solvents (e.g., water, ethanol) have acidic protons and can hydrogen-bond. They can deactivate strong nucleophiles and may serve as a proton source for defluorination.[3] Aprotic solvents (e.g., DMSO, THF) lack acidic protons and are generally preferred for reactions involving strong bases or nucleophiles.
Coordinating Ability Ethereal solvents (e.g., THF, DME) can coordinate to metal cations (like Li⁺ in organolithium reagents), influencing their aggregation state and reactivity.

Below is a table of common organic solvents and their relevant properties for quick reference.[4][5][6][7][8]

Table 1: Properties of Common Organic Solvents [4][8]

SolventFormulaBoiling Point (°C)Dielectric Constant (ε)Type
Dimethyl Sulfoxide (DMSO)C₂H₆OS18947.0Polar Aprotic
N,N-Dimethylformamide (DMF)C₃H₇NO15336.7Polar Aprotic
Acetonitrile (MeCN)C₂H₃N81.637.5Polar Aprotic
Tetrahydrofuran (THF)C₄H₈O667.5Aprotic
2-Methyltetrahydrofuran (2-MeTHF)C₅H₁₀O806.2Aprotic
1,4-DioxaneC₄H₈O₂1012.2Aprotic
TolueneC₇H₈1112.4Nonpolar
Ethanol (EtOH)C₂H₆O78.524.6Polar Protic
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)C₃H₂F₆O5916.7Polar Protic

Troubleshooting Guide & FAQs

This section addresses specific experimental problems in a question-and-answer format.

Nucleophilic Aromatic Substitution (SNAr)

Question: My SNAr reaction on a fluoropyrimidine with a nitrogen nucleophile is slow and gives a low yield. I'm using THF. What's wrong?

Answer: The choice of THF is likely the primary issue. The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex.[3] The rate-determining step is typically the formation of this complex.[3]

  • Causality: Highly polar, aprotic solvents are required to stabilize this charged intermediate. THF has a relatively low dielectric constant (ε ≈ 7.5) and is not polar enough to provide significant stabilization. Furthermore, polar aprotic solvents excel at solvating the counter-ion (e.g., K⁺, Na⁺) of the nucleophile, leaving the nucleophile "naked" and more reactive.[9]

  • Recommendation: Switch to a high-polarity aprotic solvent.

    • Primary Choices: Dimethyl sulfoxide (DMSO, ε ≈ 47) or N,N-dimethylformamide (DMF, ε ≈ 36.7) are the gold standards for SNAr reactions. They dramatically accelerate the rate by stabilizing the Meisenheimer complex.

    • Alternative: N-Methyl-2-pyrrolidone (NMP) is another excellent option, especially for higher temperatures.

  • Self-Validation: Upon switching to DMSO or DMF, you should observe a significantly faster reaction rate, often at a lower temperature, and a higher yield of the desired product.

Question: I'm attempting a fluoride displacement (e.g., with KF) on a chloro-substituted heterocycle, but the reaction isn't working. Why is solvent choice so critical here?

Answer: This is a classic challenge where solvent properties directly impact the nucleophile's activity. Potassium fluoride (KF) has very low solubility in most organic solvents. For the fluoride ion (F⁻) to act as a nucleophile, it must be dissolved and "activated."

  • Causality: Protic solvents are detrimental. They form strong hydrogen bonds with the small, highly electronegative fluoride ion, creating a tight solvation shell that renders it non-nucleophilic.[3][9] Aprotic polar solvents are essential to dissolve the KF salt (or at least facilitate its interaction) without deactivating the fluoride ion.

  • Recommendation:

    • Solvent System: Use a high-boiling polar aprotic solvent like DMSO, DMF, or sulfolane.

    • Additives: The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetraethylammonium bromide) or a crown ether (e.g., 18-crown-6 for potassium salts) is often necessary.[10] These additives complex the cation (K⁺), which helps dissolve the salt and liberates a highly reactive, unsolvated fluoride anion.

    • Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. Trace water can severely hinder the reaction.

Organometallic and Cross-Coupling Reactions

Question: My lithiation of a fluoropyridine with n-BuLi in THF at -78°C is giving a complex mixture of products. What is happening?

Answer: The combination of a strong, non-hindered base (n-BuLi) with a coordinating solvent like THF on an electron-deficient fluorinated heterocycle can lead to multiple competing reaction pathways.

  • Causality: While you may be targeting deprotonation at a specific position, n-BuLi can also add directly to the ring (covalent addition) or engage in more complex "autometallation" sequences, especially in a strongly coordinating solvent like THF.[11] THF stabilizes the organolithium species, but can also promote these undesired pathways.[11]

  • Recommendation:

    • Change the Base: Switch to a bulkier, less nucleophilic base like Lithium diisopropylamide (LDA). LDA is much more likely to act as a base (deprotonation) rather than a nucleophile (addition).

    • Change the Solvent: Perform the reaction in a less coordinating solvent system. Diethyl ether or a mixture of toluene/hexane with a minimal amount of a coordinating agent can reduce side reactions.[11][12] 2-MeTHF is sometimes a superior alternative to THF for such reactions.[12]

    • Temperature Control: Maintain strict temperature control at -78°C or even lower to minimize side reactions.

Question: How should I select a solvent for a Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) reaction involving a fluorinated heterocycle?

Answer: Solvent selection in cross-coupling is crucial for catalyst stability, solubility, and reaction rate. For fluorinated substrates, the choice can also influence side reactions.

  • Causality: The catalytic cycle involves multiple steps (oxidative addition, transmetalation, reductive elimination), and the solvent must be compatible with all intermediates. Polar solvents can stabilize charged intermediates in the cycle, while nonpolar solvents may be better for substrate solubility.

  • Recommendation:

    • Common Choices: A mixture of toluene and water (with a phase-transfer catalyst) or dioxane and water is standard for many Suzuki couplings. For Buchwald-Hartwig aminations, toluene, dioxane, or THF are frequently used.

    • Greener Alternatives: Recent studies have shown that solvents like 2-Methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) can be excellent, more environmentally friendly alternatives for Buchwald-Hartwig acyl cross-couplings, even with fluorinated amides.[13]

    • Fluorinated Solvents: For certain challenging C-H activation reactions, highly fluorinated alcohols like HFIP and TFE have emerged as remarkable solvents that can promote reactivity and selectivity where other solvents fail.[14]

Troubleshooting Side Reactions

Question: I am consistently observing hydrodefluorination (replacement of F with H) as a major side product. How can my solvent choice help prevent this?

Answer: Hydrodefluorination is a common problem, especially when using strong bases or certain catalysts. The solvent plays a key role as a potential proton source.

  • Causality: The mechanism often involves the elimination of a fluoride ion to form a reactive intermediate, which is then protonated. Protic solvents (alcohols, water) are direct and efficient proton donors. Even supposedly "aprotic" solvents can be problematic if they are not rigorously dried, as trace water can be a sufficient proton source.

  • Recommendation:

    • Use Rigorously Anhydrous Aprotic Solvents: Always use freshly distilled or commercially available anhydrous solvents. Solvents like toluene, dioxane, or 2-MeTHF are good choices.

    • Avoid Protic Solvents: Do not use alcohols or water as co-solvents if defluorination is an issue.

    • Check Your Reagents: Ensure your base and other reagents are anhydrous. For example, some grades of potassium carbonate can contain significant amounts of water.

Experimental Protocols & Visual Workflows

Protocol: SNAr Reaction with a Fluorinated Pyridine

This protocol details a typical SNAr displacement of a fluorine atom from 2,6-difluoropyridine using a secondary amine, highlighting the critical role of the solvent.

Materials:

  • 2,6-Difluoropyridine

  • Pyrrolidine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, stir bar, condenser, nitrogen inlet

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous potassium carbonate (1.5 equivalents).

  • Reagents: Add anhydrous DMSO via syringe. The volume should be sufficient to make the final reaction concentration approximately 0.5 M with respect to the limiting reagent.

  • Add 2,6-difluoropyridine (1.0 equivalent) to the stirring suspension.

  • Add pyrrolidine (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80°C and monitor by TLC or LC-MS. Note: The reaction should be significantly faster in DMSO compared to a less polar solvent like THF.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visual Workflows (Graphviz)

A logical approach to solvent selection and troubleshooting can prevent wasted experiments.

SolventSelection start Identify Reaction Type snar SNAr start->snar lithiation Lithiation / Strong Base start->lithiation coupling Metal-Catalyzed Cross-Coupling start->coupling solvent1 Use Polar Aprotic: DMSO, DMF, NMP snar->solvent1 solvent2 Use Aprotic / Ethereal: THF, 2-MeTHF, Et2O, Toluene (Anhydrous!) lithiation->solvent2 solvent3 Use Aprotic / Aromatic: Toluene, Dioxane (Often with co-solvent) coupling->solvent3 trouble1 Troubleshooting: - Slow Reaction -> Increase Polarity - Low Solubility -> Change Solvent solvent1->trouble1 trouble2 Troubleshooting: - Side Reactions -> Use less coordinating solvent (e.g., Toluene vs THF) - Defluorination -> Ensure anhydrous solvent2->trouble2 trouble3 Troubleshooting: - Catalyst Deactivation -> Screen Solvents - Consider 'Green' options (2-MeTHF) solvent3->trouble3

Caption: Decision tree for initial solvent selection.

TroubleshootingWorkflow start Low Yield or Failed Reaction q1 Is Starting Material Fully Soluble? start->q1 sol_change Action: Change to solvent with better solubility. (e.g., Toluene for apolar, DMSO for polar) q1->sol_change No q2 Are Side Products Observed? q1->q2 Yes a1_yes Yes a1_no No q3 Is it Defluorination? q2->q3 Yes slow_rxn Problem: Reaction is likely too slow or not activated q2->slow_rxn No a2_yes Yes a2_no No defluor Action: Use rigorously anhydrous, aprotic solvent. Avoid protic sources. q3->defluor Yes other_side Action: Consider solvent effect on reactivity (e.g., coordinating vs. non-coordinating) q3->other_side No slow_sol Action: - For polar reactions (SNAr), switch to higher polarity solvent (DMSO). - For organometallics, consider additives (TMEDA) or different ether (DME). slow_rxn->slow_sol

Caption: A workflow for troubleshooting failed reactions.

References

Addressing catalyst deactivation in Suzuki coupling with 4-Chloro-2,6-bis(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Coupling of 4-Chloro-2,6-bis(trifluoromethyl)quinoline

Welcome to the technical support center for addressing challenges in the Suzuki-Miyaura cross-coupling of this compound. This guide is designed for researchers, chemists, and drug development professionals who are working with this challenging substrate. The strong electron-withdrawing nature of the two trifluoromethyl groups significantly deactivates the quinoline system, making the C4-Cl bond particularly difficult to activate for oxidative addition. This resource provides in-depth troubleshooting advice, validated protocols, and a mechanistic framework to overcome common obstacles like catalyst deactivation and low reaction yields.

Understanding the Core Challenge: Catalyst Deactivation

The primary hurdle in coupling this compound is the inherent inertness of the C-Cl bond, which demands highly active catalytic systems. However, the very conditions and reactive species required can also lead to rapid catalyst deactivation. The key to success lies in maintaining the active Pd(0) state throughout the catalytic cycle.

Several deactivation pathways are common:

  • Formation of Palladium Black: Agglomeration of Pd(0) species into catalytically inactive bulk palladium metal is a frequent issue, often signaled by the reaction mixture turning black. This is promoted by low ligand-to-palladium ratios or ligands that are not bulky enough to stabilize the monoligated Pd(0) complex.[1][2]

  • Off-Cycle Pd(II) Species: The catalyst can be sequestered in stable, off-cycle Pd(II) complexes, particularly with nitrogen-containing heterocycles that can act as competing ligands.[3]

  • Ligand Degradation: Phosphine ligands, especially electron-rich ones, can be susceptible to oxidation or other degradation pathways under reaction conditions, leading to loss of catalyst activity.

The following diagram illustrates the competition between the productive catalytic cycle and common deactivation pathways.

G cluster_cycle Productive Catalytic Cycle pd0 L₂Pd(0) (Active Catalyst) oa Oxidative Addition pd0->oa + Ar-Cl pd_black Palladium Black (Inactive) pd0->pd_black Aggregation pd2_complex L₂Pd(II)(Ar)Cl oa->pd2_complex trans Transmetalation pd2_complex->trans + Ar'-B(OR)₂ + Base off_cycle Off-Cycle Pd(II) Complexes (Inactive) pd2_complex->off_cycle Side Reactions (e.g., substrate binding) pd2_biaryl L₂Pd(II)(Ar)(Ar') trans->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 product Ar-Ar' (Product) re->product

Caption: The Suzuki catalytic cycle and competing deactivation pathways.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter in a direct question-and-answer format.

Q1: My reaction is stalled with significant starting material remaining. What is the most likely cause?

A1: Stalling is almost always due to catalyst deactivation. The C-Cl bond on your highly electron-deficient quinoline requires a very active catalyst, which means the oxidative addition step is slow.[4] If the catalyst degrades before the reaction goes to completion, it will stall.

  • Primary Cause: The monoligated L₁Pd(0) species, which is crucial for the oxidative addition of challenging aryl chlorides, is not being sufficiently stabilized.[3] This leads to the formation of palladium black.

  • Troubleshooting Steps:

    • Increase Ligand Bulk and Electron-Donating Ability: Switch to a more sophisticated ligand. Standard ligands like PPh₃ are often insufficient. Buchwald-type biaryl phosphine ligands such as SPhos or XPhos are designed to be both bulky and electron-rich, which stabilizes the active catalyst and accelerates oxidative addition.[3][5]

    • Use a Pre-catalyst: Instead of generating Pd(0) in situ from sources like Pd(OAc)₂, use a well-defined pre-catalyst. "G4" (fourth-generation) Buchwald pre-catalysts are particularly effective as they rapidly and quantitatively generate the active L₁Pd(0) species.[5]

    • Ensure Anaerobic Conditions: Oxygen can degrade phosphine ligands and the Pd(0) catalyst. Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like Argon or Nitrogen.[6]

Q2: I'm observing a lot of boronic acid homocoupling (Ar'-Ar'). How can I minimize this side reaction?

A2: Homocoupling is often promoted by the presence of oxygen and can be exacerbated by certain bases and solvents. It occurs when two molecules of the boronic acid couple together, consuming your nucleophile.

  • Primary Cause: Oxygen can facilitate the homocoupling pathway. Additionally, very strong bases can sometimes accelerate protodeboronation, another pathway that consumes the boronic acid.[1]

  • Troubleshooting Steps:

    • Rigorous Degassing: This is the most critical step. A common and effective method is to bubble argon through your solvent for 20-30 minutes before use.[6]

    • Optimize the Base: While a strong base is needed for the transmetalation step, an overly strong base can be detrimental. Switch from strong bases like NaOH or KOBu-t to a moderately strong base like K₃PO₄ or K₂CO₃. The choice of base can significantly modulate the reaction.[7][8]

    • Use a Boronic Ester: Pinacol esters of boronic acids (Bpin) are often more stable and less prone to homocoupling and protodeboronation than the corresponding boronic acids.

Q3: What is the best combination of catalyst, ligand, base, and solvent for this specific substrate?

A3: There is no single "magic bullet," but extensive studies on electron-deficient and sterically hindered aryl chlorides provide a highly effective starting point. The goal is to balance the need for a highly reactive catalyst with stability.

Component Recommendation Rationale Source
Catalyst XPhos Pd G3 or G4Pre-catalysts provide a reliable, rapid generation of the active Pd(0) species.[5]
Ligand XPhos or SPhosBulky, electron-rich dialkylbiaryl phosphines are proven to accelerate the difficult oxidative addition of aryl chlorides and prevent catalyst aggregation.[3]
Base K₃PO₄ or Cs₂CO₃These bases provide sufficient strength for transmetalation without causing excessive side reactions often seen with hydroxides.[7][9]
Solvent 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 10:1 ratio)Aprotic solvents are generally preferred. A small amount of water is often necessary to solubilize the base and facilitate the transmetalation step.[1][10][11]

Q4: My reaction looks black and messy, but TLC/LC-MS shows some product formation. Is this normal?

A4: Yes, for challenging Suzuki couplings, the formation of some palladium black is not uncommon, and a dark reaction color does not automatically mean failure.[2] The key is whether enough of the catalyst remains active in the solution phase to drive the reaction to completion. If you see product formation, the system is working, but it could likely be optimized to improve catalyst lifetime and final yield. Refer to the steps in Q1 to improve catalyst stability.

Key Experimental Protocols

The following protocols provide a robust starting point for your experiments.

Protocol 1: General Procedure for Suzuki Coupling

This protocol is optimized for challenging aryl chlorides like this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • XPhos Pd G4 (2 mol %)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or oven-dried vial with a stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G4 pre-catalyst.

  • Seal the flask, and then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.[6]

  • Add degassed 1,4-dioxane and degassed water via syringe in a 10:1 v/v ratio. The final concentration of the quinoline substrate should be approximately 0.1 M.

  • Place the flask in a pre-heated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel.

Caption: Experimental workflow for the optimized Suzuki coupling protocol.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 4-Chloro-2,6-bis(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel chemical entities is paramount. 4-Chloro-2,6-bis(trifluoromethyl)quinoline is a key intermediate in the synthesis of various pharmaceuticals and advanced materials, owing to the unique electronic properties conferred by its trifluoromethyl and chloro substituents.[1] This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, a cornerstone of its characterization. Furthermore, we will objectively compare the insights derived from ¹H NMR with those from alternative analytical techniques, namely High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. This comparative approach is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the analytical toolkit available for the robust characterization of such complex molecules.

The Central Role of ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary and most informative technique for the structural verification of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For a molecule like this compound, ¹H NMR is indispensable for confirming the substitution pattern on the quinoline core.

Predicted ¹H NMR Spectral Analysis of this compound

Due to the absence of a publicly available experimental spectrum for this compound, we present a detailed prediction based on established principles of NMR spectroscopy and data from related structures. The quinoline ring protons are subject to the strong electron-withdrawing effects of the two trifluoromethyl (CF₃) groups and the chlorine (Cl) atom. These substituents significantly influence the chemical shifts of the aromatic protons, generally causing them to resonate at a lower field (higher ppm) compared to unsubstituted quinoline.[2]

The trifluoromethyl group is a powerful electron-withdrawing group, more so than a single fluorine atom, due to the cumulative inductive effect of the three fluorine atoms.[3] This leads to a significant deshielding of the protons on the aromatic ring.

Expected Chemical Shifts, Multiplicities, and Coupling Constants:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-37.8 - 8.0Singlet (s) or finely split multiplet-Located on the pyridine ring, deshielded by the adjacent nitrogen and the C-2 CF₃ group. The absence of an adjacent proton would result in a singlet, though long-range coupling to H-5 or the CF₃ group at C-2 might cause slight broadening or fine splitting.
H-58.2 - 8.4Doublet (d)J(H5-H7) ≈ 1.5 - 2.5 Hz (meta-coupling)Positioned ortho to the electron-withdrawing CF₃ group at C-6, leading to significant deshielding. It will exhibit meta-coupling to H-7.
H-78.0 - 8.2Doublet of doublets (dd)J(H7-H8) ≈ 8.5 - 9.5 Hz (ortho-coupling), J(H7-H5) ≈ 1.5 - 2.5 Hz (meta-coupling)Experiences ortho-coupling with H-8 and meta-coupling with H-5. Its chemical shift is influenced by the C-6 CF₃ group.
H-87.9 - 8.1Doublet (d)J(H8-H7) ≈ 8.5 - 9.5 Hz (ortho-coupling)Coupled to H-7. Its chemical shift is influenced by the adjacent nitrogen in the quinoline ring system.

Comparative Analysis with Alternative Spectroscopic Techniques

While ¹H NMR provides the skeletal map of the molecule, a comprehensive characterization often necessitates cross-validation with other analytical methods.[4] HPLC-MS, FT-IR, and UV-Vis spectroscopy each offer unique and complementary information.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry.[1]

  • Purity Assessment: HPLC with a UV detector is highly effective for determining the purity of the synthesized compound. A single, sharp peak indicates a high degree of purity.

  • Molecular Weight Verification: The mass spectrometer provides the mass-to-charge ratio (m/z) of the molecule. For this compound (C₁₁H₄ClF₆N), the expected molecular weight is approximately 299.6 g/mol .[1] High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.[5][6]

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting fragments. This provides additional structural information that can corroborate the NMR data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]

  • C=N and C=C Stretching: The quinoline ring will exhibit characteristic C=N and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.[8][9]

  • C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹.

  • C-F Stretching: The C-F bonds of the trifluoromethyl groups will produce strong absorption bands, typically in the 1350-1100 cm⁻¹ region.

  • C-Cl Stretching: The C-Cl stretching vibration is expected in the 850-550 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like quinoline.[3][10][11][12]

  • π-π Transitions:* The aromatic system of the quinoline ring will give rise to characteristic π-π* transitions, typically observed as multiple absorption bands in the UV region (200-400 nm). The positions and intensities of these bands are sensitive to the substituents on the ring. The electron-withdrawing groups are likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline.

Methodologies and Experimental Protocols

¹H NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Experiment: A standard ¹H NMR experiment is performed. For more detailed structural elucidation, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed.[2]

HPLC-MS

Sample Preparation:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Further dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) with the mobile phase.

Chromatographic and Mass Spectrometric Conditions:

  • HPLC System: A standard HPLC system with a C18 column is typically used for the separation of quinoline derivatives.[1]

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid or ammonium acetate, is common.

  • Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is generally suitable for the analysis of quinoline compounds.

FT-IR Spectroscopy

Sample Preparation:

  • Solid Sample (ATR): A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

Data Acquisition:

  • Spectrometer: A standard FT-IR spectrometer.

  • Scan Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹ is generally sufficient.

UV-Vis Spectroscopy

Sample Preparation:

  • Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a known concentration.

  • Perform serial dilutions to obtain a series of solutions with concentrations that will give absorbances in the optimal range of the spectrophotometer (typically 0.1-1.0).

Data Acquisition:

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

  • Scan Range: Typically 200-800 nm.

  • Blank: Use the pure solvent as a blank to zero the instrument.

Logical Framework for Analysis

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound, integrating the strengths of each analytical technique.

G cluster_synthesis Synthesis & Purification cluster_primary_characterization Primary Structural Elucidation cluster_secondary_characterization Orthogonal Verification & Purity Confirmation cluster_data_integration Data Integration & Final Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification H_NMR ¹H NMR Spectroscopy Purification->H_NMR Purity_Check Initial Purity Assessment H_NMR->Purity_Check Confirms major product HPLC_MS HPLC-MS Analysis H_NMR->HPLC_MS Cross-validation FTIR FT-IR Spectroscopy H_NMR->FTIR Cross-validation UV_Vis UV-Vis Spectroscopy H_NMR->UV_Vis Cross-validation Final_Structure Confirmed Structure of this compound Purity_Check->Final_Structure HPLC_MS->Final_Structure FTIR->Final_Structure UV_Vis->Final_Structure

Caption: Workflow for the integrated spectroscopic analysis of this compound.

Conclusion

The structural characterization of this compound is most effectively achieved through a multi-faceted analytical approach, with ¹H NMR spectroscopy as the central pillar. The predicted ¹H NMR spectrum provides a detailed roadmap of the proton environments, confirming the substitution pattern of this highly functionalized quinoline. When integrated with data from HPLC-MS, FT-IR, and UV-Vis spectroscopy, a complete and unambiguous structural assignment can be made with a high degree of confidence. This guide underscores the importance of a holistic analytical strategy in modern chemical research and development, ensuring the integrity and reliability of the data that underpins scientific innovation.

References

A Comparative Guide to the ¹³C and ¹⁹F NMR Characterization of 4-Chloro-2,6-bis(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, fluorinated heterocyclic compounds are paramount. The strategic incorporation of fluorine atoms, particularly trifluoromethyl (-CF₃) groups, into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability.[1][2] Consequently, the unambiguous structural verification of these complex molecules is a critical step in the development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy, with its high sensitivity to the local electronic environment, serves as the gold standard for this purpose.[3]

This guide provides an in-depth analysis of the ¹³C and ¹⁹F NMR spectra of 4-Chloro-2,6-bis(trifluoromethyl)quinoline . We will explore its unique spectral signature and, crucially, demonstrate how NMR can be used to distinguish it from a structurally similar and potential synthetic isomer, 4-Chloro-2,8-bis(trifluoromethyl)quinoline . This comparative approach highlights the power of NMR in ensuring the isomeric purity of pharmaceutical intermediates.

Section 1: The NMR Signature of this compound

A foundational analysis of the molecule's structure is essential for predicting its NMR spectra. A common misconception might be to assume the two -CF₃ groups are chemically equivalent. However, the quinoline core is inherently asymmetric, and the substitution pattern at positions 2 and 6 does not create a plane of symmetry. Therefore, the -CF₃ groups at C2 and C6 are chemically and magnetically non-equivalent . This non-equivalence is a key diagnostic feature.

¹⁹F NMR Spectral Analysis

¹⁹F NMR is exceptionally sensitive, boasting a wide chemical shift range that minimizes signal overlap.[1][4] For this compound, this non-equivalence leads to a distinct and informative spectrum.

  • Expected Signals: Two distinct signals, one for each -CF₃ group.

  • Chemical Shifts (δ): Typically, -CF₃ groups on aromatic rings appear between -60 and -65 ppm (relative to CFCl₃). The precise shifts will differ due to their unique electronic environments. The -CF₃ at C2 is adjacent to the heterocyclic nitrogen, which will influence its chemical shift compared to the C6-CF₃ group.

  • Multiplicity: In a ¹H-decoupled ¹⁹F spectrum, each signal is expected to be a singlet. Minor, long-range couplings to protons on the quinoline ring might cause slight broadening or fine splitting.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a complete map of the carbon skeleton. The presence of fluorine atoms introduces carbon-fluorine (C-F) spin-spin coupling, a powerful tool for signal assignment. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the carbon and fluorine atoms.

  • Key Feature: C-F coupling splits carbon signals into characteristic multiplets (e.g., a quartet for a carbon coupled to three equivalent fluorine atoms).

  • Typical Coupling Constants: For trifluoromethyl-substituted aromatics, approximate J-values are:

    • ¹JCF (direct C-F bond): ~272 Hz[5]

    • ²JCF (to the carbon attached to the -CF₃ group): ~32 Hz[5]

    • ³JCF (three bonds away): ~4 Hz[5]

    • ⁴JCF (four bonds away): ~1.5 Hz[5]

Predicted ¹³C NMR Data for this compound:

Carbon AtomExpected δ (ppm)Expected MultiplicityCoupling Constant (JCF)Rationale
C2 145 - 155Quartet (q)²JCF ≈ 30-35 HzAttached to the C2-CF₃ group.
C3 120 - 125Quartet (q)³JCF ≈ 3-5 HzCoupling to the C2-CF₃ group.
C4 140 - 145Singlet (s) or small m-Influenced by Cl; potential long-range coupling.
C4a 125 - 130Multiplet (m)Long-range coupling to both CF₃ groups.
C5 125 - 130Quartet (q)³JCF ≈ 3-5 HzCoupling to the C6-CF₃ group.
C6 128 - 135Quartet (q)²JCF ≈ 30-35 HzAttached to the C6-CF₃ group.
C7 120 - 125Quartet (q)³JCF ≈ 3-5 HzCoupling to the C6-CF₃ group.
C8 128 - 132Singlet (s) or small m-Potential long-range coupling.
C8a 145 - 150Multiplet (m)Long-range coupling to both CF₃ groups.
C2-CF₃ 120 - 125Quartet (q)¹JCF ≈ 270-275 HzDirect C-F coupling.
C6-CF₃ 120 - 125Quartet (q)¹JCF ≈ 270-275 HzDirect C-F coupling.

Note: Chemical shifts (δ) are approximate and can be influenced by solvent and concentration.[6][7] Multiplicity is predicted based on primary C-F coupling.

The following diagram illustrates the key through-bond couplings expected in the NMR spectra.

Caption: Key ¹J, ²J, and ³J C-F couplings in this compound.

Section 2: Comparative Analysis: Distinguishing from 4-Chloro-2,8-bis(trifluoromethyl)quinoline

In chemical synthesis, the formation of regioisomers is a common challenge. Benchtop NMR spectroscopy is a straightforward and powerful tool for distinguishing between such isomers.[8] Let's consider the case of 4-chloro-2,8-bis(trifluoromethyl)quinoline, a plausible impurity.

Like the target molecule, the 2,8-isomer also lacks symmetry, meaning its two -CF₃ groups are non-equivalent. However, the change in the position of one -CF₃ group from C6 to C8 creates a dramatically different electronic environment, leading to easily distinguishable NMR spectra.

Comparative Data Summary
FeatureThis compound (Target) 4-Chloro-2,8-bis(trifluoromethyl)quinoline (Isomer) Key Differentiator
¹⁹F Signals Two distinct signals (one for C2-CF₃, one for C6-CF₃).Two distinct signals (one for C2-CF₃, one for C8-CF₃).The chemical shifts (δ) of the signals will be different. The C8-CF₃ will be in a more sterically hindered environment near the heterocyclic nitrogen, significantly altering its shift compared to a C6-CF₃.
¹³C Signals (-CF₃) Two quartets with large ¹JCF coupling.Two quartets with large ¹JCF coupling.The chemical shifts of the two quartets will differ between the isomers.
¹³C Signals (Aromatic) C5 and C7 show ³JCF coupling to the C6-CF₃ group.C7 will show ³JCF coupling to the C8-CF₃ group. C5 will show no significant coupling to a -CF₃ group.The coupling patterns for the carbons on the benzene portion of the quinoline ring will be completely different. The absence of a quartet for C5 in the isomer is a clear diagnostic marker.

The most telling difference lies in the ¹⁹F NMR spectrum. While both compounds give two signals, the specific chemical shift values serve as a unique fingerprint for each isomer. Similarly, the long-range C-F coupling patterns in the ¹³C spectrum provide definitive proof of the substitution pattern.

Section 3: Best-Practice Experimental Protocols

Acquiring high-quality, reproducible NMR data is contingent on a robust experimental protocol.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, CDCl₃; Acetone-d₆). CDCl₃ is a common first choice.

  • Concentration: Prepare a solution with a concentration of 5-10 mg/mL for ¹³C NMR and 1-5 mg/mL for ¹⁹F NMR.

  • Referencing:

    • For ¹³C NMR, the solvent signal (e.g., CDCl₃ at 77.16 ppm) can be used as a secondary reference. Tetramethylsilane (TMS) is the primary reference (0 ppm).

    • For ¹⁹F NMR, an internal or external reference is crucial due to the sensitivity of ¹⁹F chemical shifts to environmental factors.[9] A common external reference is CFCl₃ (0 ppm). A stable, inert internal standard like trifluorotoluene can also be used.

NMR Acquisition
  • Instrument: A standard NMR spectrometer with a broadband or fluorine-capable probe is required.

  • ¹⁹F NMR (¹H-decoupled):

    • Pulse Sequence: A standard single-pulse experiment (e.g., zgfhigqn on Bruker systems).[9]

    • Spectral Width: The chemical shift range for fluorine is vast.[4] A wide spectral width (e.g., 200-250 ppm) centered around -70 ppm should be used initially to locate the signals.

    • Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient.

    • Scans (NS): ¹⁹F is highly sensitive; 16-64 scans are usually adequate.

  • ¹³C NMR (¹H-decoupled):

    • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

    • Spectral Width: A standard carbon spectral width of ~220-240 ppm is appropriate.

    • Relaxation Delay (D1): Carbons attached to or near fluorine atoms can have longer relaxation times. A D1 of 2-5 seconds is recommended to ensure quantitative accuracy.

    • Scans (NS): ¹³C has low natural abundance, requiring more scans. A range of 1024 to 4096 scans is common, depending on the concentration.

Section 4: Workflow for Structural Verification

The process from sample to verified structure follows a logical sequence. Adherence to this workflow ensures data integrity and confident characterization.

cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis cluster_comp Verification & Comparison prep1 Weigh Compound prep2 Select & Add Deuterated Solvent prep1->prep2 prep3 Add Internal Reference (Optional) prep2->prep3 acq1 Acquire ¹⁹F Spectrum prep3->acq1 acq2 Acquire ¹³C Spectrum acq1->acq2 acq3 Acquire 2D Spectra (e.g., HSQC, HMBC) if needed acq2->acq3 proc1 Fourier Transform & Phasing acq3->proc1 proc2 Reference Spectra (δ=0) proc1->proc2 proc3 Peak Picking & Integration proc2->proc3 proc4 Assign Signals (Shifts, Multiplicity, J-values) proc3->proc4 comp1 Compare Data to Predictions proc4->comp1 comp2 Compare to Isomer/Reference Data comp1->comp2 comp3 Confirm Structure & Purity comp2->comp3

Caption: Standard workflow for NMR-based structural verification of fluorinated compounds.

Conclusion

The combined application of ¹⁹F and ¹³C NMR spectroscopy provides an unequivocal method for the characterization of this compound. The key takeaways for researchers are:

  • Non-Equivalence is Key: The two -CF₃ groups are chemically distinct, leading to two separate signals in the ¹⁹F NMR spectrum—a primary diagnostic feature.

  • C-F Coupling Confirms Position: The characteristic quartet patterns and magnitudes of JCF coupling constants in the ¹³C spectrum allow for confident assignment of the carbon skeleton and confirmation of substituent positions.

  • Isomer Differentiation is Unambiguous: Comparison of both ¹⁹F and ¹³C NMR spectra allows for the clear and simple differentiation between the target molecule and potential regioisomers, ensuring the quality and purity of materials crucial for drug development.

By leveraging the detailed insights provided by these NMR techniques, scientists can proceed with confidence in the structural integrity of their fluorinated molecules.

References

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry of 4-Chloro-2,6-bis(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of a Complex Heterocycle

4-Chloro-2,6-bis(trifluoromethyl)quinoline is a specialized heterocyclic compound of significant interest in several fields. Its structure, featuring a quinoline core, a chlorine atom, and two trifluoromethyl (CF3) groups, makes it a valuable intermediate in the synthesis of pharmaceuticals, particularly anti-cancer and anti-inflammatory drugs, as well as advanced agrochemicals and fluorinated materials[1][2]. However, these same structural features present a distinct analytical challenge. Unambiguous identification and characterization require a technique that can provide not only the molecular weight but also the precise elemental composition and structural insights. This guide provides an in-depth comparison of analytical approaches, establishing High-Resolution Mass Spectrometry (HRMS) as the gold-standard technique for the definitive analysis of this and structurally related molecules.

The Decisive Advantage of HRMS: Precision and Certainty

High-Resolution Mass Spectrometry (HRMS) is an analytical technique that accurately determines the molecular masses of compounds, providing results with high precision and accuracy[3]. This capability is crucial for distinguishing between compounds with similar nominal masses but different elemental compositions[4][5]. For a molecule like this compound, HRMS offers three core advantages over traditional low-resolution mass spectrometry (LRMS).

  • Unambiguous Elemental Formula Determination: LRMS instruments measure mass to the nearest whole number (nominal mass)[6][7]. In contrast, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can achieve mass accuracy below 5 parts-per-million (ppm)[6][7][8]. This precision allows for the confident determination of the elemental formula from the exact mass, drastically reducing ambiguity[9][10].

  • True Isotopic Pattern Fidelity: The presence of a chlorine atom provides a powerful diagnostic tool. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. An HRMS instrument can clearly resolve the M and M+2 peaks and their precise mass difference, providing definitive evidence for the presence of chlorine and matching the theoretical isotopic distribution with high fidelity[11].

  • In-Depth Structural Elucidation via MS/MS: When coupled with tandem mass spectrometry (MS/MS), HRMS allows for the fragmentation of a selected ion and the accurate mass measurement of the resulting fragments[12]. This provides detailed structural information, helping to confirm the connectivity of the molecule and identify its constituent parts[13][14].

Comparative Overview: HRMS vs. Alternative Techniques

To fully appreciate the power of HRMS, it's essential to compare it with other common analytical techniques.

Technique Information Provided Strengths for this Analyte Limitations for this Analyte
High-Resolution MS (HRMS) Exact Mass (<5 ppm error), Elemental Formula, Isotopic Pattern, FragmentationUnambiguous formula confirmation, definitive evidence of chlorine, detailed structural information.Cannot distinguish between some geometric isomers without chromatography[3].
Low-Resolution MS (LRMS) Nominal Mass (± 1 Da)[6]Fast screening, widely available.Cannot reliably determine elemental formula; risk of false positives from isobaric interferences[6][7].
Nuclear Magnetic Resonance (NMR) Atom connectivity, 3D structure.Gold standard for de novo structure elucidation and isomer differentiation.Lower sensitivity than MS, requires larger sample amounts, complex spectra for fluorinated compounds.
Gas Chromatography (GC-MS) Separation of volatile compounds, fragmentation patterns (typically LRMS).Good for thermally stable, volatile compounds[15][16]. Provides reproducible fragmentation libraries.Requires analyte to be volatile and thermally stable; may require derivatization[15].
Liquid Chromatography (LC-MS) Separation of non-volatile/thermally labile compounds.Broad applicability to a wide range of compounds, including polar and large molecules[16][17].Separation efficiency can be lower than GC for some compound classes[15].

Strategic Experimental Design: Choosing the Right HRMS Workflow

The optimal HRMS approach depends on the analyte's properties and the analytical goal. For this compound, both Gas Chromatography (GC) and Liquid Chromatography (LC) can be considered as front-end separation techniques.

Workflow Visualization

Workflow General HRMS Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Analyte Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Separation Chromatographic Separation (LC or GC) Filter->Separation Ionization Ionization (ESI or EI) Separation->Ionization MassAnalysis HRMS Analysis (e.g., Orbitrap, TOF) Ionization->MassAnalysis MSMS Tandem MS (MS/MS) Fragmentation MassAnalysis->MSMS AccurateMass Accurate Mass Determination MSMS->AccurateMass FragAnalysis Fragment Ion Analysis MSMS->FragAnalysis FormulaGen Elemental Formula Generation AccurateMass->FormulaGen IsotopeFit Isotopic Pattern Matching AccurateMass->IsotopeFit StructureConfirm Structure Confirmation FormulaGen->StructureConfirm IsotopeFit->StructureConfirm FragAnalysis->StructureConfirm

Caption: Overall workflow for HRMS analysis.

Approach 1: Liquid Chromatography-HRMS (LC-HRMS)

LC-HRMS is highly versatile and often the first choice for compounds of unknown thermal stability[16]. Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces the protonated molecule [M+H]⁺, preserving the intact molecular ion for accurate mass measurement[18][19].

Protocol: LC-HRMS Analysis

  • Sample Preparation: Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water.

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (Orbitrap-based):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full Scan MS followed by data-dependent MS/MS (dd-MS²).

    • Full Scan Resolution: 120,000.

    • Scan Range: m/z 100-500.

    • MS/MS Resolution: 30,000.

    • Collision Energy: Stepped HCD (20, 30, 40 eV).

  • Calibration: Perform an external calibration prior to the run using a certified calibration solution covering the desired mass range to ensure mass accuracy[9].

Approach 2: Gas Chromatography-HRMS (GC-HRMS)

Given the aromatic nature of the quinoline core, the compound is likely to be sufficiently volatile and thermally stable for GC analysis[15]. Electron Ionization (EI) is a "hard" ionization technique, which leads to extensive and reproducible fragmentation[20]. This is highly valuable for structural confirmation and library matching.

Protocol: GC-HRMS Analysis

  • Sample Preparation: Prepare a 1 µg/mL solution in ethyl acetate.

  • Chromatography:

    • Column: DB-5ms or similar (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, ramp at 20 °C/min to 300 °C, hold for 5 minutes.

  • Mass Spectrometry (TOF-based):

    • Ionization Mode: Electron Ionization (EI) at 70 eV[20].

    • Source Temperature: 250 °C.

    • Scan Range: m/z 40-500.

    • Acquisition Rate: 10 spectra/second.

  • Calibration: Ensure the instrument is tuned and calibrated according to the manufacturer's specifications to achieve high mass accuracy.

Expected Data and Interpretation

The molecular formula for this compound is C₁₁H₄ClF₆N. Its monoisotopic mass is a key value for HRMS analysis.

Table 1: Theoretical Mass and Isotopic Distribution

Ion Species Theoretical Monoisotopic Mass (Da) Mass Accuracy < 5 ppm (Da) Isotope Relative Abundance (%)
[M]⁺• (EI)298.9961298.9961 ± 0.0015M100.00
M+112.12
M+232.00
[M+H]⁺ (ESI)299.9994299.9994 ± 0.0015M100.00
M+112.12
M+232.00
Predicted Fragmentation Pathway

Electron Ionization (EI) will induce fragmentation, providing structural clues. The trifluoromethyl groups and the chlorine atom are key sites for fragmentation.

Fragmentation M [C₁₁H₄ClF₆N]⁺• m/z 298.9961 Molecular Ion M_loss_Cl [M - Cl]⁺ m/z 264.0273 M->M_loss_Cl - •Cl M_loss_CF3 [M - CF₃]⁺ m/z 230.0042 M->M_loss_CF3 - •CF₃ M_loss_CF3_loss_Cl [M - CF₃ - Cl]⁺ m/z 195.0353 M_loss_CF3->M_loss_CF3_loss_Cl - •Cl M_loss_CF3_loss_HCN [M - CF₃ - HCN]⁺ m/z 203.0015 M_loss_CF3->M_loss_CF3_loss_HCN - HCN

Caption: Predicted EI fragmentation of the analyte.

  • Loss of a Chlorine Radical (•Cl): A common fragmentation for halogenated aromatics, leading to an ion at m/z 264.0273.

  • Loss of a Trifluoromethyl Radical (•CF₃): The C-CF₃ bond can cleave, resulting in a stable ion at m/z 230.0042. This is often a dominant fragment for trifluoromethyl-containing compounds[21].

  • Sequential Losses: Further fragmentation of the [M - CF₃]⁺ ion could include the loss of a chlorine radical or neutral loss of HCN from the quinoline ring.

Conclusion: The Authoritative Power of HRMS

For the definitive characterization of complex molecules like this compound, High-Resolution Mass Spectrometry is an indispensable tool. Its ability to provide an unambiguous elemental formula through accurate mass measurement, combined with the clear resolution of isotopic patterns and detailed structural information from MS/MS fragmentation, offers a level of certainty that other techniques cannot match. While methods like NMR are complementary for complete structural elucidation, HRMS provides the foundational and confirmatory data with unparalleled sensitivity and specificity. The choice between an LC-HRMS or GC-HRMS workflow allows flexibility to suit the specific sample context, ensuring robust and reliable identification for researchers in drug development and materials science.

References

A Comparative Analysis of 4-Chloro-2,6-bis(trifluoromethyl)quinoline and Other Chloroquinoline Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 4-Chloro-2,6-bis(trifluoromethyl)quinoline against other relevant chloroquinoline derivatives. Tailored for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties, biological activities, and synthetic considerations of these compounds. By leveraging experimental data from closely related analogs, this guide aims to provide a valuable resource for informed decision-making in medicinal chemistry and materials science research.

Introduction: The Quinoline Scaffold and the Influence of Trifluoromethyl Groups

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The 4-chloroquinoline core, in particular, is a versatile synthetic intermediate, allowing for functionalization at the 4-position through nucleophilic aromatic substitution, a key step in the synthesis of many biologically active molecules.[2]

The strategic incorporation of trifluoromethyl (-CF3) groups into organic molecules has become a cornerstone of modern drug design.[3][4][5] The unique properties of the -CF3 group, such as its high electronegativity, metabolic stability, and ability to modulate lipophilicity and pKa, can significantly enhance the pharmacokinetic and pharmacodynamic profiles of a drug candidate.[3][5] In the context of the quinoline scaffold, the addition of one or more trifluoromethyl groups can profoundly impact its biological activity and physicochemical characteristics. This guide focuses on this compound, a molecule featuring two potent electron-withdrawing -CF3 groups, and compares its projected attributes with other notable chloroquinolines.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity. The presence and position of trifluoromethyl groups on the quinoline ring can significantly alter these properties.

Below is a comparative table of key physicochemical properties for this compound and other selected chloroquinoline derivatives. Please note that some of these values are computationally predicted and should be considered as estimates.

PropertyThis compound4-Chloro-7-(trifluoromethyl)quinolineChloroquine4-Chloroquinoline
Molecular Formula C₁₁H₄ClF₆NC₁₀H₅ClF₃NC₁₈H₂₆ClN₃C₉H₆ClN
Molecular Weight 299.60 g/mol 231.60 g/mol 319.87 g/mol 163.60 g/mol
Melting Point 66-72 °CNot Reported87-90 °C34-37 °C
logP (Predicted) 4.5 - 5.03.5 - 4.04.6 - 5.12.7 - 3.2
pKa (Predicted, Basic) ~1.5~2.510.2, 8.4~4.5
Topological Polar Surface Area (TPSA) 12.89 Ų12.89 Ų28.18 Ų12.89 Ų

Expert Insights:

The presence of two trifluoromethyl groups in This compound is expected to have a pronounced effect on its properties. The high lipophilicity, indicated by the predicted logP value, suggests enhanced membrane permeability, which can be advantageous for reaching intracellular targets.[3][5] However, this increased lipophilicity might also lead to lower aqueous solubility. The strong electron-withdrawing nature of the two -CF3 groups significantly reduces the basicity of the quinoline nitrogen, as reflected in the low predicted pKa value. This can have profound implications for target binding and cellular uptake mechanisms compared to the more basic Chloroquine.

Comparative Biological Activity

Direct comparative biological activity data for this compound is limited in the public domain. However, by examining data from structurally related trifluoromethylated quinolines, we can infer its potential performance, particularly in the realm of anticancer and antimalarial research.[6]

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinoline derivatives.[7][8][9] The introduction of trifluoromethyl groups has been shown to enhance cytotoxic activity in some cases. Below is a table summarizing the in vitro anticancer activity of several trifluoromethylated quinoline derivatives against various cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Reference
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60 (Leukemia)19.88 ± 3.35 µg/ml[7]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineU937 (Leukemia)43.95 ± 3.53 µg/ml[7]
2,8-Bis(trifluoromethyl)quinoline-4-(N(4)-ethyl-5-nitroimidazolo)methylene ketoneHL-60 (Leukemia)10 ± 2.5[10]
(E)-N¹-(6-Chloro-2-(4-methoxystyryl)quinolin-4-yl)-N²-dimethylethane-1,2-diamineH-460 (Lung)0.03[7]
(E)-N¹-(6-Chloro-2-(4-methoxystyryl)quinolin-4-yl)-N²-dimethylethane-1,2-diamineHT-29 (Colon)0.55[7]

Expert Insights:

The data suggests that bis(trifluoromethyl)quinoline scaffolds can serve as a basis for potent anticancer agents. The compound 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline demonstrates notable activity against leukemia cell lines.[7] It is plausible that This compound , as a key intermediate, could be derivatized to produce compounds with significant cytotoxic potential. The electron-withdrawing nature of the -CF3 groups can influence interactions with biological targets and may contribute to novel mechanisms of action.

Antimalarial Activity

Chloroquine has been a cornerstone of antimalarial therapy for decades, although its efficacy has been compromised by the emergence of drug-resistant strains of Plasmodium falciparum.[11][12] Research into new quinoline-based antimalarials is ongoing, with a focus on overcoming resistance mechanisms.[11][12][13]

CompoundP. falciparum StrainIC₅₀ (nM)Reference
Chloroquine3D7 (CQ-sensitive)~20[11]
ChloroquineW2 (CQ-resistant)~200[11]
Mefloquine (contains two -CF₃ groups)W2 (CQ-resistant)~30[14]
1-(2,7-bis(trifluoromethyl)quinolin-4-yl)-2-(2-ethyl-4-methyl-1H-imidazol-1-yl)ethan-1-olNot specifiedHighly active[1]

Expert Insights:

The success of mefloquine, which contains two trifluoromethyl groups, against chloroquine-resistant malaria highlights the potential of this functional group in antimalarial drug design. The bis(trifluoromethyl)quinoline scaffold is a key feature of several potent antimalarial compounds.[1][15] It is hypothesized that the altered electronic properties and increased lipophilicity of trifluoromethylated quinolines may help them evade the resistance mechanisms that affect chloroquine.[12] Therefore, derivatives of This compound represent a promising avenue for the development of new antimalarial agents.

Chemical Reactivity and Synthetic Protocols

The 4-chloro substituent on the quinoline ring is a key functional handle for synthetic diversification. It is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups at this position.[2]

Reactivity of the 4-Chloro Position

The reactivity of the 4-chloro position in quinolines towards nucleophiles is significantly influenced by the electronic nature of the substituents on the ring. The presence of two strongly electron-withdrawing trifluoromethyl groups in This compound is expected to dramatically increase the electrophilicity of the C4 carbon, making it highly reactive towards nucleophilic attack. This enhanced reactivity can be advantageous for synthesis, potentially allowing for reactions under milder conditions and with a broader range of nucleophiles compared to less activated chloroquinolines.[16][17]

SNAr_Mechanism reagents 4-Chloroquinoline + Nucleophile (Nu⁻) intermediate Meisenheimer Complex (Resonance Stabilized) reagents->intermediate Nucleophilic Attack product 4-Substituted Quinoline + Cl⁻ intermediate->product Loss of Leaving Group (Cl⁻) Synthesis_Workflow start Substituted Aniline step1 Cyclization (e.g., Gould-Jacobs) start->step1 intermediate1 4-Hydroxyquinoline Derivative step1->intermediate1 step2 Chlorination (e.g., POCl₃) intermediate1->step2 end 4-Chloroquinoline Product step2->end

References

A Senior Application Scientist's Guide to In Vitro Cytotoxicity Assays for 4-Chloro-2,6-bis(trifluoromethyl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline and its derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with activities spanning from antimalarial to anticancer.[1][2][3] The 4-Chloro-2,6-bis(trifluoromethyl)quinoline scaffold is of particular interest due to the presence of trifluoromethyl groups, which can enhance metabolic stability, membrane permeability, and binding affinity.[4] As researchers synthesize novel derivatives from this scaffold to develop new anticancer or anti-inflammatory drugs, a critical and early step in the development pipeline is the rigorous assessment of their cytotoxic potential.[4][5][6]

This guide provides a comparative overview of essential in vitro cytotoxicity assays, offering a strategic framework for researchers, scientists, and drug development professionals. We will move beyond mere protocols to explore the causality behind experimental choices, ensuring that the data generated is not only accurate but also mechanistically informative.

Strategic Assay Selection: More Than Just Live or Dead

The primary goal of cytotoxicity testing is to determine a compound's potential to cause cell death. However, a well-designed experimental plan seeks to answer a more nuanced question: How is the compound affecting the cells? Is it inducing a programmed, orderly cell death (apoptosis), causing catastrophic cell lysis (necrosis), or simply halting proliferation (cytostasis)? The choice of assay dictates the type of answer you will get. A multi-assay approach is often necessary to build a comprehensive cytotoxic profile.

Here, we compare three workhorse assays that probe different aspects of cellular health:

  • MTS Assay: Measures metabolic activity.

  • LDH Release Assay: Measures membrane integrity.

  • Caspase-Glo® 3/7 Assay: Measures a key event in apoptosis.

MTS Assay: A Window into Metabolic Health

The MTS assay is a colorimetric method used to assess cell viability based on the metabolic activity of the cell population.[7]

Principle of the Assay Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria.[7] These enzymes reduce a tetrazolium salt (in this case, MTS) into a soluble, colored formazan product. The amount of formazan produced, measured by absorbance, is directly proportional to the number of living, metabolically active cells in the culture.[7] A decrease in metabolic activity is therefore interpreted as a loss of cell viability.

Experimental Workflow: MTS Assay

MTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed 1. Seed Cells (e.g., A549, 1x10^4 cells/well) incubate1 2. Incubate (24h, 37°C, 5% CO2) seed->incubate1 treat 3. Add Quinoline Derivatives (serial dilutions) incubate1->treat incubate2 4. Incubate (e.g., 48-72h) treat->incubate2 add_mts 5. Add MTS Reagent incubate2->add_mts incubate3 6. Incubate (1-4h, 37°C) add_mts->incubate3 read 7. Read Absorbance (490-500 nm) incubate3->read normalize 8. Normalize to Controls read->normalize plot 9. Plot Dose-Response Curve normalize->plot ic50 10. Calculate IC50 plot->ic50

Caption: High-level workflow for a typical MTS cytotoxicity assay.

Detailed Protocol: MTS Assay
  • Cell Seeding: Seed a human cancer cell line (e.g., A549 lung carcinoma) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure period (typically 48 to 72 hours).[8]

  • Reagent Addition: Add 20 µL of the MTS reagent solution to each well.

  • Final Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.[8]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value (the concentration that inhibits 50% of metabolic activity).[9][10]

Comparative Insights
AdvantagesLimitations
High-throughput & Simple: The "add-mix-measure" format is fast and easily automated.Indirect Measurement: It measures metabolic activity, not cell death directly. A compound could be cytostatic (inhibit proliferation) without being cytotoxic, which would still result in a low signal.
Good Sensitivity: Can detect subtle changes in cell health.Compound Interference: Highly colored or reducing compounds can interfere with the absorbance reading. This is a key consideration for novel chemical entities.
Quantitative: Provides robust, reproducible data for calculating IC50 values.Timing Dependent: The IC50 value can change significantly with different incubation times.[10]

LDH Release Assay: A Direct Measure of Cell Lysis

The Lactate Dehydrogenase (LDH) release assay is a classic method for quantifying cytotoxicity by measuring plasma membrane damage.[11]

Principle of the Assay LDH is a stable cytosolic enzyme present in all cell types.[11][12] When the plasma membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is released into the surrounding culture medium.[12] The assay uses a coupled enzymatic reaction: the released LDH oxidizes lactate to pyruvate, which reduces a tetrazolium salt (INT) into a red formazan product.[12][13] The amount of formazan, measured by absorbance at 490 nm, is directly proportional to the amount of LDH released and thus to the number of lysed cells.[12]

Experimental Workflow: LDH Assay```dot

LDH_Workflow cluster_prep Preparation & Treatment cluster_assay Assay Execution cluster_analysis Data Analysis seed 1. Seed & Treat Cells (Same as MTS Steps 1-3) controls 2. Prepare Controls: - Spontaneous Release - Maximum Release (Lysis) seed->controls transfer 3. Transfer Supernatant to a new plate controls->transfer add_reagent 4. Add LDH Reaction Mix transfer->add_reagent incubate_rt 5. Incubate (30 min, RT) Protected from light add_reagent->incubate_rt add_stop 6. Add Stop Solution incubate_rt->add_stop read_abs 7. Read Absorbance (490 nm & 680 nm) add_stop->read_abs calc_cyto 8. Calculate % Cytotoxicity using controls read_abs->calc_cyto plot_ic50 9. Plot & Calculate IC50 calc_cyto->plot_ic50

Caption: Streamlined "add-mix-measure" protocol for the Caspase-Glo® 3/7 assay.

Detailed Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding: Seed cells in an opaque-walled 96-well plate suitable for luminescence assays. Follow Step 1 from the MTS protocol.

  • Compound Treatment: Add quinoline derivatives as described previously. Incubation times are often shorter for apoptosis assays (e.g., 6, 12, or 24 hours) to capture the peak of caspase activity.

  • Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 20-30 minutes. [14]4. Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL to 100 µL of medium). [15]5. Mixing: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubation: Incubate at room temperature for 1 to 3 hours. [16]7. Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Analysis: Plot the relative light units (RLU) against compound concentration to determine the EC50 (the concentration that induces 50% of the maximal apoptotic response).

Comparative Insights
AdvantagesLimitations
High Sensitivity & Specificity: Luminescence provides a superior signal-to-background ratio compared to colorimetric or fluorescent assays, and it specifically measures the activity of key apoptotic enzymes. [15]Requires Specific Equipment: A luminometer is required, which may not be as commonly available as a spectrophotometer.
Mechanistic Insight: A positive result strongly indicates that the compound induces apoptosis.Transient Signal: Caspase activation is a transient event. The optimal time for measurement must be determined empirically for your specific cell line and compound.
Simple Workflow: The "add-mix-measure" protocol is ideal for high-throughput screening. [17][15]Cost: Luminescent assays are generally more expensive per well than colorimetric assays.

Data Synthesis: Building a Comprehensive Cytotoxicity Profile

By using these assays in parallel, a much clearer picture of a compound's activity emerges. Consider the hypothetical data below for three quinoline derivatives tested against the A549 cell line after a 48-hour treatment.

Compound IDMTS Assay IC50 (µM)LDH Release Assay IC50 (µM)Caspase-Glo® 3/7 EC50 (µM)Inferred Mechanism of Action
Q-CF3-R1 5.26.14.8Potent Apoptosis Inducer: Similar IC50/EC50 values across all assays suggest a classic apoptotic pathway where metabolic decline and membrane rupture (late-stage) follow caspase activation.
Q-CF3-R2 8.5> 50> 50Primarily Cytostatic: The compound significantly reduces metabolic activity at a low concentration but does not cause membrane rupture or activate caspases, suggesting it inhibits cell proliferation rather than directly killing the cells.
Q-CF3-R3 15.114.5> 50Primarily Necrotic: The compound causes membrane rupture (LDH release) and metabolic collapse at similar concentrations without significant caspase activation, pointing towards a necrotic mechanism of cell death.

Interpreting the Data: The half-maximal inhibitory concentration (IC50) is the concentration of a compound required to reduce cell viability by 50%. [9][10]A lower IC50 value indicates greater potency. [18]Comparing the IC50 values from assays that measure different cellular events allows for mechanistic interpretation. For instance, a potent Caspase-Glo signal (low EC50) coupled with a much higher LDH release IC50 suggests the compound is primarily apoptotic, as membrane rupture is a secondary, later event.

Conclusion and Best Practices

For the initial screening of novel this compound derivatives, no single assay tells the whole story. A tiered approach is recommended:

  • Primary Screen: Use a metabolic assay like MTS as a cost-effective, high-throughput method to identify active compounds and determine their general potency (IC50).

  • Secondary/Mechanistic Screen: For active compounds, perform LDH release and Caspase-Glo® 3/7 assays in parallel to differentiate between apoptotic, necrotic, and cytostatic mechanisms.

  • Control for Selectivity: To assess the therapeutic potential, it is crucial to test promising cytotoxic compounds on a non-cancerous cell line (e.g., normal human fibroblasts) to determine their selectivity for cancer cells. [9][19] By logically selecting and combining these in vitro assays, researchers can efficiently characterize the cytotoxic profile of their quinoline derivatives, enabling data-driven decisions for lead optimization and advancing the most promising candidates toward further preclinical development.

References

Navigating the Bioactive Landscape of 4-Chloro-2,6-bis(trifluoromethyl)quinoline Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold remains a cornerstone in medicinal chemistry, renowned for its versatility and presence in a wide array of therapeutic agents.[1][2] The introduction of trifluoromethyl groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making the 4-Chloro-2,6-bis(trifluoromethyl)quinoline core a particularly intriguing starting point for the design of novel bioactive compounds.[3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs derived from this scaffold, offering insights into how modifications at key positions influence their biological activity, with a primary focus on anticancer and antimalarial applications.

The Core Scaffold: Understanding the Roles of Key Functional Groups

The this compound scaffold possesses distinct features that contribute to its chemical reactivity and biological potential.

  • The Quinoline Core: A privileged heterocyclic system, it provides a rigid framework for orienting substituents in three-dimensional space to interact with biological targets.[1]

  • 4-Chloro Group: This is a versatile synthetic handle, readily displaced by nucleophiles such as amines, allowing for the introduction of a wide variety of side chains crucial for modulating biological activity.[4]

  • 2,6-bis(Trifluoromethyl) Groups: These electron-withdrawing groups significantly influence the electronic properties of the quinoline ring system. They can enhance the compound's metabolic stability and membrane permeability, which are desirable pharmacokinetic properties.[3] The presence of two trifluoromethyl groups has been shown to correlate with slightly higher in vitro antimalarial activity compared to single substitutions.[5]

Structure-Activity Relationship (SAR) Analysis: A Comparative Overview

While comprehensive SAR studies on a complete series of this compound analogs are not extensively documented in publicly available literature, we can synthesize findings from structurally related compounds to infer key trends. The primary point of modification is the displacement of the 4-chloro group, typically with amino-containing moieties.

Anticancer Activity

Quinoline derivatives are known to exhibit anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of protein kinases.[1][2][6] For analogs of our core scaffold, the nature of the substituent at the 4-position is paramount in determining cytotoxic potency.

A comparative study on trifluoromethylquinoline derivatives demonstrated that a 2,8-bis(trifluoromethyl)quinoline core coupled with a ketone-containing side chain at the 4-position exhibited the highest cell-growth inhibitory activity against human promyelocytic leukemic cells (HL-60), with an IC50 of 10 µM.[6] This suggests that while our core is 2,6-disubstituted, the presence of two trifluoromethyl groups is conducive to potent anticancer effects. The study also indicated that the mechanism of action for the active compounds likely involves DNA intercalation and the induction of apoptosis.[6]

In another study focusing on 4-trifluoromethyl-2-anilinoquinoline derivatives , a compound bearing a 4-(piperazin-1-yl)phenyl)amino substitution at the 2-position (compound 8b ) showed superior efficacy against four cancer cell lines and significant anti-cancer effects in a xenograft mouse model.[7] This highlights the importance of the side chain at the 4-position in driving anticancer activity, even with a different trifluoromethyl substitution pattern.

Table 1: Comparative in Vitro Cytotoxicity of Representative Trifluoromethyl-Substituted Quinoline Analogs

Compound IDQuinoline CoreSubstitution at C4Cancer Cell LineIC50 (µM)Reference
Analog A 2,8-bis(trifluoromethyl)-(N4-ethyl-5-nitroimidazolo)methylene ketoneHL-6010 ± 2.5[6]
Analog B 4-trifluoromethyl-2-anilinoVaried anilino side chainsPC3, LNCaP, K562, HeLaNot explicitly stated for a single analog, but compound 8b was most effective.[7]
Analog C 7-chloro-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4688.73[8]
Analog D 7-trifluoromethyl-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468>11.47[8]

Note: The data presented is for structurally related compounds to illustrate SAR principles, not direct analogs of this compound.

The data in Table 1, although from different quinoline scaffolds, suggests that:

  • The presence of two trifluoromethyl groups can lead to potent low micromolar cytotoxicity (Analog A).

  • Modification of the side chain at the 4-position is a critical determinant of anticancer activity.

  • The position of the trifluoromethyl group matters, as seen in the comparison of 7-chloro vs. 7-trifluoromethyl 4-aminoquinolines (Analogs C and D), where the chloro-substituted compound was more potent.[8]

Antimalarial Activity

The 4-aminoquinoline scaffold is the backbone of the widely used antimalarial drug chloroquine.[4] Resistance to chloroquine has driven the development of new analogs. Studies on 2,8-bis(trifluoromethyl)quinoline derivatives have shown that compounds with two trifluoromethyl groups exhibit slightly higher in vitro activity against Plasmodium falciparum than those with a single trifluoromethyl group.[5] This suggests that the 2,6-bis(trifluoromethyl) core of our topic compound is a promising starting point for antimalarial drug design.

A separate study on novel 4-aminoquinoline derivatives found that compounds with a 7-chloro substitution were highly active against both chloroquine-sensitive and resistant strains of P. falciparum, with IC50 values in the nanomolar range.[4] This reinforces the importance of the 4-amino side chain and the chloro group on the benzene ring portion of the quinoline for potent antimalarial activity.

Table 2: Comparative in Vitro Antimalarial Activity of Representative Trifluoromethyl-Substituted Quinoline Analogs

Compound IDQuinoline CoreSubstitution at C4P. falciparum StrainIC50 (µg/mL)Reference
Analog E 2,8-bis(trifluoromethyl)-(N4-ethyl-5-nitroimidazolo)methylene ketoneD10 (chloroquine-sensitive)4.8[5]
Analog F 2,8-bis(trifluoromethyl)-(5-pyrimidino)ketoneD10 (chloroquine-sensitive)5.2[5]
TDR 58845 7-chloro-N(1)-(2-methyl-propane-1,2-diamine)W2 (chloroquine-resistant)~0.03 (converted from nM)[4]
TDR 58846 7-chloro-N(1)-(2,N(2),N(2)-trimethylpropane-1,2-diamine)W2 (chloroquine-resistant)~0.03 (converted from nM)[4]

Note: The data presented is for structurally related compounds to illustrate SAR principles, not direct analogs of this compound.

From the data in Table 2, we can infer that:

  • The bis(trifluoromethyl)quinoline scaffold is a viable starting point for developing antimalarial agents (Analogs E and F).

  • The nature of the side chain at the 4-position significantly impacts activity.

  • For 4-aminoquinolines, specific alkylamino side chains can overcome chloroquine resistance (TDR 58845 and TDR 58846).

Experimental Protocols

General Synthesis of 4-Amino-2,6-bis(trifluoromethyl)quinoline Analogs

The synthesis of 4-amino substituted analogs typically involves the nucleophilic aromatic substitution of the 4-chloro group on the starting material with a desired amine.

dot

Synthesis_Workflow start This compound reaction Reaction Mixture start->reaction amine Primary or Secondary Amine (R-NHR') amine->reaction solvent Solvent (e.g., Ethanol, NMP) solvent->reaction base Base (e.g., Et3N, K2CO3) base->reaction heating Heating (Reflux) reaction->heating workup Aqueous Workup & Extraction heating->workup purification Purification (Column Chromatography) workup->purification product 4-Amino-2,6-bis(trifluoromethyl)quinoline Analog purification->product MTT_Assay_Workflow cell_seeding Seed cancer cells in 96-well plates incubation1 Incubate for 24h (cell attachment) cell_seeding->incubation1 compound_treatment Treat with serial dilutions of quinoline analogs incubation1->compound_treatment incubation2 Incubate for 48-72h compound_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add solubilization buffer (e.g., DMSO) incubation3->solubilization absorbance_reading Measure absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate % viability and IC50 values absorbance_reading->data_analysis

References

The Trifluoromethyl Group as a Metabolic Shield: A Comparative Guide to the Stability of Fluorinated vs. Non-Fluorinated Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a drug candidate from discovery to clinical success is fraught with metabolic hurdles. A compound's susceptibility to breakdown by the body's metabolic machinery, primarily in the liver, is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and ultimately, its therapeutic efficacy. The quinoline scaffold, a privileged structure in medicinal chemistry, is the backbone of numerous therapeutic agents. However, like many aromatic systems, it is prone to oxidative metabolism. A key strategy to mitigate this is the introduction of fluorine, particularly as a trifluoromethyl (-CF₃) group. This guide provides an in-depth comparison of the metabolic stability of trifluoromethylated quinolines versus their non-fluorinated counterparts, supported by mechanistic insights and detailed experimental protocols.

The Decisive Role of Fluorine in Drug Design

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, offers a unique combination of properties that can profoundly enhance a molecule's drug-like characteristics. Its strong electron-withdrawing nature and the exceptional strength of the carbon-fluorine bond (C-F) are central to its ability to improve metabolic stability. The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it far more resistant to enzymatic cleavage by cytochrome P450 (CYP450) enzymes, the primary drivers of Phase I metabolism. By replacing a hydrogen atom at a metabolically vulnerable position with a trifluoromethyl group, chemists can effectively "block" or decelerate oxidative metabolism, often leading to a longer half-life and improved bioavailability.

Metabolic Fate of the Quinoline Scaffold

The metabolism of the parent quinoline ring is primarily mediated by CYP450 enzymes in the liver. Studies have identified several key isoforms involved in its biotransformation. CYP2E1 is principally responsible for the formation of 3-hydroxyquinoline, while CYP2A6 is the main enzyme involved in the formation of quinoline-1-oxide and quinoline-5,6-diol (via an epoxide intermediate).[1][2] These oxidative transformations represent metabolic "soft spots" that can lead to rapid clearance of quinoline-based drugs from the body.

The introduction of a trifluoromethyl group onto the quinoline ring is intended to shield these susceptible positions from metabolic attack. The potent electron-withdrawing effect of the -CF₃ group can deactivate the aromatic ring system, making it less susceptible to electrophilic attack by CYP450 enzymes. Furthermore, the sheer steric bulk and bond strength of the -CF₃ group can physically hinder the enzyme's access to nearby sites of metabolism.

Comparative Metabolic Stability: A Data-Driven Analysis

Compound ClassCompound/AnalogDescriptiont½ (min)CLint (µL/min/mg protein)SpeciesReference
Indazoles UT-155 AnalogNon-fluorinated12.35-Mouse[3]
CF₃-substituted AnalogTrifluoromethylated53.711.29Mouse[3]
Isoquinolines PARP Inhibitor 1aNon-fluorinatedNot Reported-Human[4]
PARP Inhibitor 1b7-FluoroNot Reported-Human[4]

Note: Direct comparison of absolute values between different studies should be made with caution due to potential variations in experimental conditions. However, the trends within each study clearly demonstrate the positive impact of fluorination on metabolic stability.

A compelling example of the protective effect of trifluoromethylation comes from studies on picornavirus inhibitors. In a monkey liver microsomal assay, an oxadiazole analog with a methyl group was converted into eight metabolic products. In contrast, the corresponding trifluoromethyl analog not only prevented hydroxylation at its position of attachment but also provided a "global protective effect" at other sites on the molecule, resulting in only two minor products.[5] This demonstrates that the benefits of trifluoromethylation can extend beyond the immediate site of substitution.

However, it is crucial to note that the impact of fluorination is not universally guaranteed and is highly dependent on its position within the molecule. For instance, a study on 7-phenyl-pyrroloquinolinones found that monofluorination of the 7-phenyl ring did not lead to any improvement in metabolic stability.[6] This underscores the necessity for empirical testing of each new analog.

Experimental Protocols for Assessing Metabolic Stability

To empirically determine and compare the metabolic stability of novel compounds, two primary in vitro assays are considered the gold standard in the pharmaceutical industry: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

In Vitro Liver Microsomal Stability Assay

This assay is a cornerstone of early drug metabolism studies, providing a rapid assessment of a compound's susceptibility to Phase I metabolism, primarily by CYP450 enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled liver microsomes (e.g., human, rat, mouse) on ice.

    • Prepare a 100 mM phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution (containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer, liver microsomes (final concentration typically 0.5-1 mg/mL), and the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½) , where V is the incubation volume and P is the amount of microsomal protein.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Prepare Compound Stock (10 mM in DMSO) D Combine Microsomes, Buffer, & Compound A->D B Thaw Liver Microsomes B->D C Prepare NADPH System & Buffer F Initiate Reaction with NADPH C->F E Pre-incubate D->E E->F G Terminate Reaction at Time Points (0-60 min) F->G H Protein Precipitation & Centrifugation G->H I LC-MS/MS Analysis of Supernatant H->I J Calculate t½ and CLint I->J G cluster_prep Preparation cluster_incubation Incubation (37°C, 5% CO2) cluster_analysis Analysis A Thaw & Prepare Hepatocytes C Combine Hepatocytes & Compound A->C B Prepare Compound Working Solution B->C D Incubate with Shaking C->D E Terminate Reaction at Time Points (0-120 min) D->E F Centrifuge Samples E->F G LC-MS/MS Analysis of Supernatant F->G H Calculate CLint G->H

References

A Comparative Guide to the Efficacy of Trifluoromethylated Quinoline Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the quinoline scaffold has consistently emerged as a privileged structure, forming the backbone of numerous therapeutic agents.[1][2] Its rigid, planar aromatic system provides an ideal framework for molecular recognition by various biological targets. The strategic incorporation of trifluoromethyl (CF3) groups into the quinoline ring has been a particularly fruitful avenue of investigation. These electron-withdrawing moieties can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[3] This guide provides a comparative analysis of the in vitro efficacy of various 4-substituted quinoline derivatives bearing trifluoromethyl groups, with a focus on their cytotoxic effects against a panel of human cancer cell lines. We will delve into the structure-activity relationships, mechanisms of action, and the experimental methodologies used to elucidate their anti-cancer potential.

Comparative Cytotoxicity of Trifluoromethyl-Substituted Quinoline Derivatives

The anti-proliferative activity of a compound is a primary indicator of its potential as a cancer therapeutic. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for quantifying cytotoxicity. Below is a summary of the IC50 values for a selection of trifluoromethyl-substituted quinoline derivatives against various human cancer cell lines.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Derivative 1 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl) quinolineHL-60 (Leukemia)19.88 ± 3.35 µg/ml[4]
U937 (Leukemia)43.95 ± 3.53 µg/ml[4]
Derivative 2 N'-(7-trifluoromethyl-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)12.85[5]
Derivative 3 2-Anilino-4-(trifluoromethyl)quinoline with 4-(piperazin-1-yl)phenyl)amino substitutionPC3 (Prostate)Not specified, but showed significant efficacy[2]
LNCaP (Prostate)Not specified, but showed significant efficacy[2]
K562 (Leukemia)Not specified, but showed significant efficacy[2]
HeLa (Cervical)Not specified, but showed significant efficacy[2]
Derivative 4 4-Anilino-6,7-dimethoxy-quinoline analogMCF-7 (Breast)Comparable to positive control[6]
Derivative 5 Pyrazolo[4,3-f]quinoline derivative (Compound 2E)ACHN (Renal)< 8[7]
HCT-15 (Colon)< 8[7]
MM231 (Breast)< 8[7]
NCI-H23 (Lung)< 8[7]
NUGC-3 (Gastric)< 8[7]
PC-3 (Prostate)< 8[7]

Note: The presented data is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Elucidating the Mechanism of Action: A Multi-Faceted Approach

The cytotoxic effects of these quinoline derivatives are often underpinned by their ability to induce programmed cell death (apoptosis) and disrupt the cell cycle. Furthermore, many of these compounds exert their effects by modulating key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[8][9]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[9] Its aberrant activation is a common feature in many cancers, making it an attractive target for therapeutic intervention. Several quinoline derivatives have been shown to inhibit components of this pathway, leading to the suppression of tumor growth.[6][8]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K p70S6K mTORC1->S6K Activates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation (inhibition lifted)

Caption: The PI3K/Akt/mTOR signaling pathway.

Experimental Methodologies for Efficacy Evaluation

To rigorously assess the anti-cancer potential of novel compounds, a battery of well-established in vitro assays is employed. These protocols are designed to provide quantitative data on cytotoxicity, the induction of apoptosis, and the impact on cell cycle progression and key signaling proteins.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[3][10][11][12]

MTT_Assay_Workflow A 1. Seed cancer cells in a 96-well plate and allow to adhere overnight. B 2. Treat cells with varying concentrations of the quinoline derivative for 24-72 hours. A->B C 3. Add MTT reagent to each well and incubate for 2-4 hours. B->C D 4. Living cells convert MTT to purple formazan crystals. C->D E 5. Solubilize formazan crystals with a solubilizing agent (e.g., DMSO). D->E F 6. Measure absorbance at 570 nm using a microplate reader. E->F G 7. Calculate IC50 values from the dose-response curve. F->G Apoptosis_Assay_Workflow A 1. Treat cells with the quinoline derivative at its IC50 concentration. B 2. Harvest cells and wash with cold PBS. A->B C 3. Resuspend cells in Annexin V binding buffer. B->C D 4. Add FITC-conjugated Annexin V and Propidium Iodide (PI). C->D E 5. Incubate in the dark for 15 minutes at room temperature. D->E F 6. Analyze by flow cytometry. E->F G 7. Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. F->G Cell_Cycle_Analysis_Workflow A 1. Treat cells with the quinoline derivative. B 2. Harvest and wash cells with PBS. A->B C 3. Fix cells in cold 70% ethanol. B->C D 4. Wash cells to remove ethanol and resuspend in PBS. C->D E 5. Treat with RNase A to degrade RNA. D->E F 6. Stain with Propidium Iodide (PI). E->F G 7. Analyze by flow cytometry to determine cell cycle distribution. F->G

References

A Comparative Guide to HPLC Method Development for Purity Assessment of 4-Chloro-2,6-bis(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-2,6-bis(trifluoromethyl)quinoline is a complex heterocyclic compound whose purity is critical for its application in pharmaceutical and materials science research. The presence of a halogenated quinoline core and two trifluoromethyl groups presents unique challenges for chromatographic separation. This guide provides a comprehensive, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this analyte. We will compare different stationary phases and mobile phase strategies, supported by experimental data, to guide researchers toward an optimal analytical solution.

The Analytical Challenge: Understanding the Analyte

The chemical structure of this compound dictates the strategy for HPLC method development. Key considerations include:

  • Hydrophobicity: The quinoline ring system and trifluoromethyl groups impart significant hydrophobicity, suggesting that reversed-phase (RP) HPLC is the most suitable separation mode.

  • π-π Interactions: The aromatic quinoline core is capable of engaging in π-π interactions with specific stationary phases.

  • Dipole-Dipole and Hydrogen Bonding Potential: The nitrogen atom in the quinoline ring and the electronegative chlorine and fluorine atoms can participate in dipole-dipole and potential hydrogen bonding interactions.

  • Potential for Degradation: The molecule may be susceptible to degradation under stress conditions such as acid, base, oxidation, heat, and light. A successful purity method must be stability-indicating, meaning it can resolve the parent compound from any potential degradation products.

Strategic HPLC Method Development Workflow

A systematic approach to method development is crucial for achieving a robust and reliable separation. The following workflow is recommended:

MethodDevelopmentWorkflow A Analyte Characterization & Initial Parameter Selection B Column & Mobile Phase Screening A->B Select diverse stationary phases & mobile phases C Optimization of Chromatographic Conditions B->C Identify promising conditions for refinement D Forced Degradation & Specificity C->D Fine-tune gradient, temperature, flow rate E Method Validation (ICH Q2(R1)) D->E Ensure resolution from degradants F Final Method Implementation E->F Confirm robustness, accuracy, precision ValidationParameters Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD_LOQ LOD & LOQ Method->LOD_LOQ

Safety Operating Guide

Navigating the Synthesis Landscape: A Guide to the Safe Handling of 4-Chloro-2,6-bis(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome, innovators. As you push the boundaries of pharmaceutical and agrochemical development, your safety remains paramount. This guide, compiled by your Senior Application Scientist, provides essential, field-tested protocols for the safe handling, use, and disposal of 4-Chloro-2,6-bis(trifluoromethyl)quinoline. This specialized intermediate, while invaluable in the synthesis of novel compounds, requires meticulous attention to safety protocols due to its unique chemical properties.[1] This document is designed to be a dynamic, practical resource, empowering you to work confidently and securely.

Hazard Assessment and Chemical Profile

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[2][3][5]

Given the presence of two trifluoromethyl groups and a chlorine atom on the quinoline core, it is prudent to assume this compound may have enhanced reactivity or toxicity compared to its mono-substituted analogs. Therefore, minimizing all routes of exposure—inhalation, ingestion, and dermal contact—is the foundational principle of its safe handling.

PropertyValueSource
Molecular Formula C₁₁H₄ClF₆NChem-Impex[1]
Molecular Weight 299.6 g/mol Chem-Impex[1]
Appearance White amorphous powderChem-Impex[1]
Melting Point 66-72 °CChem-Impex[1]
Storage Conditions Store at 0-8 °CChem-Impex[1]

Pre-Operational Checklist: Your First Line of Defense

Before handling this compound, a thorough pre-operational check is mandatory. This is not merely a procedural formality; it is a critical step in establishing a controlled and safe experimental environment.

Engineering Controls Verification:
  • Chemical Fume Hood: All manipulations of this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are unobstructed and have been recently tested.

Personal Protective Equipment (PPE) Inspection:

A multi-layered PPE approach is essential. The following table outlines the minimum requirements.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles must meet ANSI Z87.1 standards. A face shield worn over goggles is required when handling the solid or solutions to protect against splashes.[7][8]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves provide good short-term protection for handling small quantities.[7] For extended contact or when handling larger amounts, consider more robust options like butyl rubber or Viton® gloves, as halogenated hydrocarbons can degrade some glove materials.[9] Always inspect gloves for tears or punctures before use.
Body Protection Flame-Retardant Laboratory CoatA flame-retardant lab coat, fully buttoned, should be worn over personal clothing.[9]
Foot Protection Closed-Toe ShoesShoes must fully cover the feet.[7]
Respiratory Protection NIOSH-Approved RespiratorA NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be available for use during spill cleanup or if there is a risk of aerosol generation outside of a fume hood.[7]

Step-by-Step Handling Protocol

  • Preparation: Don all required PPE as outlined in the Pre-Operational Checklist. Ensure the chemical fume hood is operational and the work area is clean and free of clutter.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the chemical fume hood.

    • Use a disposable weighing boat to prevent contamination of balances.

    • Handle the solid with care to avoid generating dust.

  • Dissolution:

    • When preparing solutions, add the solid this compound to the solvent slowly.

    • Be aware of any potential exothermic reactions, especially when using reactive solvents.

  • Reaction Monitoring:

    • Keep the reaction vessel clearly labeled and within the fume hood for the duration of the experiment.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Properly dispose of all waste as detailed in the Waste Disposal Workflow.

    • Wash hands thoroughly after removing gloves.

Spill and Emergency Response

In the event of a spill or exposure, a swift and informed response is critical.

Workflow for Spill & Emergency Response

Spill_Emergency_Response spill Spill Occurs evacuate Evacuate Immediate Area Alert Colleagues spill->evacuate exposure Personnel Exposure Occurs spill->exposure assess Assess Spill Size & Hazard evacuate->assess small_spill Small Spill (Inside Fume Hood) assess->small_spill Small large_spill Large Spill (Outside Fume Hood) assess->large_spill Large absorb Absorb with Inert Material (e.g., Vermiculite, Sand) small_spill->absorb contact_ehs Contact Institutional EHS & Emergency Services large_spill->contact_ehs collect Collect into a Sealed Container for Hazardous Waste absorb->collect decontaminate_area Decontaminate Spill Area collect->decontaminate_area remove_clothing Remove Contaminated Clothing exposure->remove_clothing fresh_air Move to Fresh Air exposure->fresh_air Inhalation flush_skin Flush Affected Skin with Water for at least 15 minutes remove_clothing->flush_skin Skin Contact flush_eyes Flush Eyes with Water for at least 15 minutes remove_clothing->flush_eyes Eye Contact seek_medical Seek Immediate Medical Attention flush_skin->seek_medical flush_eyes->seek_medical fresh_air->seek_medical Waste_Disposal_Workflow start Generate Waste solid_waste Solid Waste (Contaminated PPE, Weigh Boats) start->solid_waste liquid_waste Liquid Waste (Reaction Mixtures, Rinsates) start->liquid_waste sharps_waste Contaminated Sharps (Needles, Syringes) start->sharps_waste solid_container Designated Solid Hazardous Waste Container solid_waste->solid_container liquid_container Designated Halogenated Liquid Waste Container liquid_waste->liquid_container sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container seal_label Seal and Label Container with Contents and Hazard Information solid_container->seal_label liquid_container->seal_label sharps_container->seal_label dispose Dispose Through Institutional Environmental Health & Safety (EHS) seal_label->dispose

References

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2,6-bis(trifluoromethyl)quinoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-2,6-bis(trifluoromethyl)quinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.